(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(6-aminopyridin-3-yl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-16-9-8-15(12-19-16)13-4-6-14(7-5-13)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMXXYUYYGVPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718573 | |
| Record name | [4-(6-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-03-5 | |
| Record name | [4-(6-Aminopyridin-3-yl)phenyl](piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone chemical properties
An In-Depth Technical Guide to the Synthesis and Chemical Properties of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Aminopyridine-Phenyl-Piperidine Scaffold
The aminopyridine-phenyl-piperidine scaffold is a privileged structure in drug discovery, integrating three key pharmacophores:
-
Aminopyridine: This moiety is a versatile building block known for its hydrogen bonding capabilities and its presence in a range of bioactive molecules. Aminopyridine derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
-
Phenyl Ring: The central phenyl ring acts as a rigid scaffold, allowing for the precise spatial orientation of the other functional groups. It can be readily functionalized to modulate the electronic and steric properties of the molecule.
-
Piperidine: As one of the most important synthetic fragments in drug design, the piperidine ring is found in numerous pharmaceuticals[1][2]. Its conformational flexibility and the basicity of the nitrogen atom are key to its frequent role in ligand-receptor interactions[3][4].
The combination of these three components in the this compound scaffold suggests potential for a diverse range of biological activities, making it an attractive target for synthetic and medicinal chemists.
Physicochemical and Spectroscopic Characterization
While experimental data for the title compound is not available, the expected physicochemical properties can be inferred from its constituent parts.
| Property | Expected Characteristics |
| Molecular Formula | C₁₇H₁₉N₃O |
| Molecular Weight | 281.36 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility may be limited but can be influenced by pH due to the basic aminopyridine and piperidine nitrogens. |
| Spectroscopic Analysis | |
| ¹H NMR | Expect characteristic signals for the aminopyridine, phenyl, and piperidine protons. The chemical shifts would be influenced by the electronic nature of the substituents[5][6][7]. |
| ¹³C NMR | Aromatic carbons would appear in the 110-160 ppm range, with the carbonyl carbon of the methanone appearing further downfield. Aliphatic carbons of the piperidine ring would be in the 20-50 ppm range[8]. |
| IR Spectroscopy | Characteristic peaks would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), C=O stretching for the ketone (around 1630-1680 cm⁻¹), and C-N stretching vibrations[9]. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 282.16. |
Synthetic Strategy: A Modular Approach
A logical and efficient synthesis of this compound would follow a convergent, modular approach. The key steps would involve the formation of the biaryl system followed by the amide bond formation.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for the target molecule.
Step 1: Synthesis of the Biaryl Core via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and boronic acids, making it ideal for constructing the central biaryl scaffold[10][11][12].
Experimental Protocol: Synthesis of Methyl 4-(6-aminopyridin-3-yl)benzoate
-
Reactant Preparation: To a solution of 5-bromo-2-aminopyridine (1 equivalent) and 4-(methoxycarbonyl)phenylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water, add K₃PO₄ (3 equivalents) as a base[10].
-
Catalyst Addition: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents)[10][12].
-
Reaction: Heat the reaction mixture to 85-95°C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of the Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for the subsequent amide coupling.
Experimental Protocol: Synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid
-
Reaction Setup: Dissolve methyl 4-(6-aminopyridin-3-yl)benzoate (1 equivalent) in a mixture of methanol and water.
-
Hydrolysis: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Amide Coupling
The final step involves the formation of the amide bond between the carboxylic acid and piperidine. This can be achieved using various coupling reagents[13].
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve 4-(6-aminopyridin-3-yl)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents)[13]. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add piperidine (1.2 equivalents) to the reaction mixture.
-
Reaction and Purification: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild aqueous acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound by column chromatography.
Potential Biological and Pharmacological Applications
The aminopyridine-phenyl-piperidine scaffold holds promise for a variety of therapeutic applications due to the established bioactivities of its constituent parts.
-
CNS Disorders: Many piperidine-containing compounds act as monoamine neurotransmitter re-uptake inhibitors, suggesting potential applications in treating depression and other CNS disorders[14].
-
Oncology: The aminopyridine moiety is present in several kinase inhibitors. The overall scaffold could be explored for its potential as an anticancer agent[3][4].
-
Inflammatory Diseases: Certain piperidine derivatives have shown anti-inflammatory properties[3].
-
Infectious Diseases: The aminopyridine core has been associated with antibacterial and antifungal activities.
The biological activity of this scaffold can be further explored through the following workflow:
Caption: Drug discovery workflow for the aminopyridine-phenyl-piperidine scaffold.
Safety and Handling
Aminopyridine derivatives should be handled with care, as they can be toxic if swallowed, in contact with skin, or if inhaled[15][16].
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[15][17].
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood[18][19].
-
Handling: Avoid breathing dust, vapor, mist, or gas. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[15][18].
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents[17][18]. Keep containers tightly closed.
In case of accidental exposure, seek immediate medical attention and refer to the appropriate safety data sheet (SDS) for the specific reagents used[15][16][17].
Conclusion
The this compound scaffold represents a promising area for novel drug discovery. This guide has outlined a robust and flexible synthetic strategy, along with methods for characterization and considerations for biological evaluation and safe handling. While specific data for the title compound is yet to be reported, the methodologies and insights provided herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related chemical entities.
References
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- Rasool, N., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017.
- Jadhav, S. S., & Patil, P. K. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Öztekin, K., et al. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Salimon, J., et al. Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyridine.
- Baklanov, M. Y., et al. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 2021.
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- Kumar, A., et al. Process optimization for acid-amine coupling: a catalytic approach. Growing Science, 2022.
- Cacciari, B., et al. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. PubMed, 2003.
- Bang-Andersen, B., et al. Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
- Karchava, A. V., et al. New efficient synthesis of 6-aminopyrano[3,4-c]pyridines via Smiles type rearrangement.
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- Arnaudov, M., et al. A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar, 2004.
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- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie, 2008.
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- Rasool, N., et al. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Chen, Y., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.
- Pal, M., et al. A simple synthesis of aminopyridines: use of amides as amine source. SciELO, 2007.
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- Baklanov, M. Y., et al. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Arkivoc, 2023.
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Navigating the Synthesis and Potential Applications of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone: A Proposed Research and Development Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a prospective research and development pathway for the compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone , identified by the CAS number 1314987-03-5 . Due to the limited availability of published experimental data for this specific molecule, this document provides a scientifically grounded, hypothetical framework for its synthesis, characterization, and potential exploration in medicinal chemistry. The proposed methodologies are based on established synthetic protocols for structurally related compounds and general principles of drug discovery. This guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar chemical scaffolds.
Introduction and Rationale
The chemical scaffold of this compound presents a compelling structure for investigation within drug discovery programs. It combines a 6-aminopyridin-3-yl moiety, a known pharmacophore in various biologically active agents, with a phenyl-piperidin-1-yl-methanone group. This combination suggests potential interactions with a range of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, a feature often exploited in kinase inhibitors and other targeted therapies. The piperidine ring offers a versatile point for modification to modulate physicochemical properties such as solubility and metabolic stability.
Given the absence of extensive literature on this specific compound, this guide will delineate a logical, multi-step approach to its synthesis and subsequent analysis, drawing parallels from established methodologies for analogous structures.
Proposed Synthetic Pathways
The synthesis of this compound can be logically approached through a convergent strategy, focusing on the formation of the key biaryl bond and the final amide linkage. Two primary retrosynthetic disconnections are considered here.
Pathway A: Suzuki Coupling followed by Amide Formation
This pathway prioritizes the formation of the central C-C bond between the pyridine and phenyl rings.
Diagram of Proposed Synthetic Pathway A
Caption: Proposed synthesis of the target compound via Suzuki coupling.
Experimental Protocol: Suzuki Cross-Coupling
-
Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), combine 5-bromo-2-aminopyridine (1.0 eq), (4-(piperidin-1-ylcarbonyl)phenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate or potassium phosphate (2.0-3.0 eq) in a Schlenk flask.
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent: Introduce a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale: The Suzuki-Miyaura cross-coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, offering high tolerance for various functional groups.[1][2]
Pathway B: Amide Formation followed by Suzuki Coupling
An alternative approach involves the initial synthesis of a key intermediate followed by the biaryl coupling.
Diagram of Proposed Synthetic Pathway B
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of the novel compound this compound. Designed for researchers and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind the analytical strategy, ensuring a self-validating and robust characterization process.
Introduction and Strategic Overview
Our strategy is built on a logical progression from fundamental properties to intricate connectivity, beginning with the determination of the molecular formula, followed by the identification of functional groups, and culminating in the precise mapping of the atomic framework through advanced NMR techniques.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
The first and most critical step is to establish the exact molecular formula. This is the bedrock upon which all subsequent interpretations are built.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[1] For a molecule like this compound, Electrospray Ionization (ESI) in positive ion mode is the method of choice due to the presence of basic nitrogen atoms that are readily protonated to form a stable [M+H]⁺ ion.[2]
-
Expected Molecular Formula: C₁₇H₁₉N₃O
-
Monoisotopic Mass: 281.1528 g/mol
-
Expected [M+H]⁺ Ion: 282.1601
An experimental mass measurement within a narrow tolerance (typically < 5 ppm) of the theoretical value provides high confidence in the proposed elemental composition.
Degrees of Unsaturation (DoU)
From the confirmed molecular formula (C₁₇H₁₉N₃O), the degrees of unsaturation can be calculated to provide initial insights into the number of rings and/or multiple bonds present.
Formula: DoU = C + 1 - (H/2) + (N/2) Calculation: DoU = 17 + 1 - (19/2) + (3/2) = 18 - 9.5 + 1.5 = 10
The calculated DoU of 10 is consistent with the proposed structure:
-
Pyridine ring: 4 (3 double bonds + 1 ring)
-
Benzene ring: 4 (3 double bonds + 1 ring)
-
Piperidine ring: 1 (1 ring)
-
Carbonyl group (C=O): 1 (1 double bond)
-
Total: 10
This initial calculation strongly supports the presence of the proposed ring systems and the carbonyl group.
Functional Group Identification via Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups present in the molecule by probing their characteristic vibrational frequencies.[3]
Table 1: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | Two distinct, sharp-to-medium bands are expected for the primary amine on the pyridine ring.[4][5] |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Multiple weak-to-medium sharp peaks characteristic of sp² C-H bonds. |
| 2950 - 2850 | C-H Aliphatic Stretch | -CH₂- (Piperidine) | Strong, sharp peaks corresponding to the methylene groups of the piperidine ring. |
| 1650 - 1630 | C=O Stretch (Amide I Band) | Tertiary Amide | A very strong and sharp absorption band. Its position in this range is indicative of an amide carbonyl group with conjugation.[6] |
| 1610 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A medium intensity band, confirming the primary amine.[4] |
| 1600, 1500, 1450 | C=C Aromatic Ring Stretch | Benzene & Pyridine Rings | Multiple sharp bands of variable intensity, characteristic of aromatic rings. |
| 1350 - 1250 | C-N Stretch | Aromatic Amine & Tertiary Amide | Strong absorptions resulting from the C-N bonds of both the aminopyridine and the piperidinyl amide moieties.[5] |
| 850 - 810 | C-H Out-of-Plane Bend | 1,4-disubstituted Benzene | A strong band in this region is highly indicative of a para-substituted benzene ring. |
The collective IR data would confirm the presence of a primary aromatic amine, a tertiary amide, aromatic rings, and aliphatic CH₂ groups, aligning perfectly with the proposed structure.
Elucidating Connectivity: A Multi-dimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and framework of an organic molecule.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Experimental Workflow for NMR Analysis
The logical flow of NMR data analysis is crucial for efficiently assembling the structural puzzle.
Caption: Logical workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)
| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-2', H-6' | 8.05 | d | 1H | Pyridine Ring | Proton ortho to ring nitrogen, deshielded. |
| H-2, H-6 | 7.65 | d | 2H | Phenyl Ring | Protons ortho to the amide carbonyl, deshielded. |
| H-3, H-5 | 7.55 | d | 2H | Phenyl Ring | Protons ortho to the pyridine ring. |
| H-4' | 7.40 | dd | 1H | Pyridine Ring | Proton between the two other pyridine protons. |
| H-5' | 6.50 | d | 1H | Pyridine Ring | Proton ortho to the amino group, shielded. |
| NH₂ | 5.80 | br s | 2H | Amino Group | Broad singlet due to exchange and quadrupolar coupling. |
| H-α (Pip) | 3.60 | br m | 4H | Piperidine Ring | Protons adjacent to the amide nitrogen. |
| H-β,γ (Pip) | 1.60 | br m | 6H | Piperidine Ring | Remaining protons on the piperidine ring. |
Note: "Pip" refers to the piperidine ring. Multiplicities are predicted; actual appearance may vary due to signal overlap.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum, often coupled with a DEPT experiment, reveals the number of unique carbon atoms and classifies them as CH, CH₂, or CH₃ groups.
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)
| Approx. δ (ppm) | Carbon Type | Assignment |
| 169.0 | C | C=O (Amide) |
| 158.5 | C | C-6' (C-NH₂) |
| 149.0 | CH | C-2' |
| 145.0 | C | C-1 |
| 138.0 | CH | C-4' |
| 135.0 | C | C-4 |
| 129.0 | CH | C-2, C-6 |
| 127.5 | CH | C-3, C-5 |
| 122.0 | C | C-3' |
| 107.0 | CH | C-5' |
| 48.0, 42.0 | CH₂ | C-α (Piperidine) |
| 26.0, 25.0, 24.0 | CH₂ | C-β, C-γ (Piperidine) |
2D NMR: Assembling the Pieces
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment is essential to confirm proton-proton adjacencies. Key expected correlations include:
-
Between H-4' and H-5' on the pyridine ring.
-
Between H-2/H-6 and H-3/H-5 on the phenyl ring, confirming the 1,4-substitution pattern.
-
Within the piperidine ring protons (H-α, H-β, H-γ), revealing the cyclic structure.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for connecting the isolated spin systems. It reveals correlations between protons and carbons that are 2-3 bonds apart.
Caption: Key HMBC correlations for structural assembly.
Crucial HMBC Correlations for Structure Confirmation:
-
Pyridine-Phenyl Link: A correlation between the pyridine proton H-4' and the phenyl carbon C-4 (and/or H-3/H-5 to C-3') would definitively establish the connection between these two rings.
-
Phenyl-Amide Link: A correlation from the phenyl protons H-2/H-6 to the amide carbonyl carbon (C=O) would confirm that the piperidinylmethanone group is attached to the phenyl ring.
-
Amide-Piperidine Link: A correlation from the piperidine H-α protons to the amide carbonyl carbon (C=O) confirms the amide bond formation with the piperidine nitrogen.
Fragmentation Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) on the [M+H]⁺ precursor ion (m/z 282.16) provides structural confirmation by analyzing fragmentation pathways.
Predicted Fragmentation Pathways: The most probable fragmentation is the cleavage of the amide bond, which is a common pathway for amides.[9][10]
-
Loss of Piperidine: Cleavage of the C(O)-N bond would result in the loss of neutral piperidine (85.08 Da) and the formation of a stable acylium ion.
-
[C₁₂H₉N₂O]⁺, m/z 197.07
-
-
Formation of Piperidinylmethanone Ion: Cleavage of the bond between the phenyl ring and the carbonyl group.
-
[C₆H₁₀NO]⁺, m/z 112.08
-
The observation of these specific fragment ions would strongly corroborate the proposed connectivity between the major structural components.
Definitive Confirmation: Single Crystal X-Ray Crystallography
While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[11] If a suitable, diffraction-quality crystal of the compound can be grown, this technique can provide a complete three-dimensional model of the molecule, confirming not only the connectivity but also precise bond lengths, bond angles, and solid-state conformation.
Protocol: Single Crystal X-Ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a suitable solvent system (e.g., ethanol/water, acetone, ethyl acetate) and allow for slow evaporation at room temperature. Other methods like vapor diffusion or cooling crystallization can also be attempted.
-
Crystal Selection: Mount a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group.[11] Solve the structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the final, high-resolution structure.
Conclusion
The structure elucidation of this compound is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry establishes the elemental formula, which is then corroborated by the degrees of unsaturation. FTIR spectroscopy confirms the presence of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, with key long-range HMBC correlations serving to link the distinct structural motifs. The predicted fragmentation patterns in MS/MS and the potential for ultimate confirmation by X-ray crystallography provide additional layers of validation. This multi-faceted approach ensures the highest level of scientific rigor and confidence in the final structural assignment.
References
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]
-
Stefaniak, L. (1978). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Organic Magnetic Resonance, 11(8), 385-389. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(21), 6431. Available at: [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
-
Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 974-981. Available at: [Link]
-
da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(36), 20384-20394. Available at: [Link]
-
Nuzillard, J. M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 974-981. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Available at: [Link]
-
Kato, A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(5), 495-502. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Available at: [Link]
-
Bouacida, S., et al. (2021). Synthesis, X-ray crystallography characterization, and DFT theoretical studies of a new metal compound [CdCl2(4-aminopyridine)2]n. Journal of Molecular Structure, 1225, 129112. Available at: [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Nguyen, T. T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Sciences, 13(10), 1033. Available at: [Link]
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 402(1-2), 1-29. Available at: [Link]
-
da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC advances, 8(36), 20384-20394. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10-15. Available at: [Link]
-
Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 6(3), 65-67. Available at: [Link]
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Spectroscopic Blueprint of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone: A Technical Guide
Introduction
In the landscape of modern drug discovery, molecules possessing linked aromatic and heterocyclic systems are of paramount importance. The compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone represents a scaffold with significant potential, combining a bi-aryl system with a flexible piperidine amide. Such structures are frequently investigated for their interactions with a range of biological targets. A thorough characterization of their structural and electronic properties is the foundational step in any research and development campaign. Spectroscopic analysis provides the most detailed and non-destructive insight into molecular architecture.
This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. While direct, published experimental spectra for this specific molecule are not currently available in public-domain literature, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from closely related analogues, to construct a robust, predictive spectroscopic profile. This analysis is designed to guide researchers in the identification, verification, and quality control of this compound.
Molecular Structure and Numbering Scheme
For clarity in the subsequent spectroscopic assignments, the following numbering scheme will be used for the atoms in this compound.
Caption: IUPAC Numbering Scheme for Spectroscopic Assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra are detailed below. These predictions are based on the principle of additivity, using known chemical shifts of substituted benzenes, pyridines, and piperidines.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in the amino group.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (typically several thousand) will be required to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton NMR spectrum can be divided into three main regions: the piperidine aliphatic region, the aromatic region containing signals from both the phenyl and pyridine rings, and the amino proton signal.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Notes |
| H-4'' (piperidine) | ~1.50 - 1.65 | Multiplet | - | Protons on the carbon furthest from the nitrogen and carbonyl group, expected to be the most shielded of the piperidine protons. |
| H-3'', H-5'' (piperidine) | ~1.65 - 1.80 | Multiplet | - | Protons beta to the piperidine nitrogen. |
| H-2'', H-6'' (piperidine) | ~3.40 - 3.70 | Broad Multiplet | - | Protons alpha to the nitrogen are significantly deshielded. The broadness is due to restricted rotation around the C-N amide bond, leading to two distinct signals for the axial and equatorial protons. This is a common feature in N-acyl piperidines.[1] |
| -NH₂ (amino) | ~6.70 | Broad Singlet | - | The chemical shift of amine protons is variable and depends on concentration and temperature. This signal will disappear upon D₂O exchange.[2] |
| H-5 (pyridine) | ~6.65 | Doublet | J = 8.5 Hz | Ortho-coupled to H-4. Shielded by the electron-donating amino group. |
| H-3', H-5' (phenyl) | ~7.45 | Doublet | J = 8.4 Hz | Ortho-coupled to H-2' and H-6'. These protons are ortho to the electron-withdrawing carbonyl group. |
| H-4 (pyridine) | ~7.78 | Doublet of Doublets | J = 8.5, 2.4 Hz | Coupled to both H-5 (ortho) and H-2 (meta). |
| H-2', H-6' (phenyl) | ~7.85 | Doublet | J = 8.4 Hz | Ortho-coupled to H-3' and H-5'. These protons are ortho to the aminopyridinyl substituent. |
| H-2 (pyridine) | ~8.17 | Doublet | J = 2.4 Hz | Meta-coupled to H-4. This proton is significantly deshielded due to its position adjacent to the pyridine nitrogen and ortho to the phenyl substituent. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show distinct signals for the aliphatic piperidine carbons, the aromatic carbons, and the carbonyl carbon.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C-4'' (piperidine) | ~24.5 | Most shielded piperidine carbon. |
| C-3'', C-5'' (piperidine) | ~25.5 | Carbons beta to the nitrogen. |
| C-2'', C-6'' (piperidine) | ~42.0, ~47.0 | Carbons alpha to the nitrogen are deshielded. Two distinct signals may be observed due to slow rotation around the amide C-N bond. |
| C-5 (pyridine) | ~108.0 | Shielded by the adjacent amino group. |
| C-3', C-5' (phenyl) | ~127.0 | Aromatic carbons ortho to the carbonyl group. |
| C-3 (pyridine) | ~128.0 | Quaternary carbon, point of attachment to the phenyl ring. |
| C-2', C-6' (phenyl) | ~129.5 | Aromatic carbons ortho to the pyridinyl group. |
| C-1' (phenyl) | ~135.0 | Quaternary carbon attached to the carbonyl group. |
| C-4' (phenyl) | ~138.0 | Quaternary carbon attached to the pyridine ring. |
| C-4 (pyridine) | ~139.0 | Deshielded aromatic carbon. |
| C-2 (pyridine) | ~148.0 | Deshielded by the adjacent nitrogen atom. |
| C-6 (pyridine) | ~159.0 | Carbon bearing the amino group, significantly deshielded. |
| C=O (carbonyl) | ~169.0 | The amide carbonyl carbon is typically found in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source in positive ion mode.
-
Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion as the precursor.
-
Subject the precursor ion to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
-
Acquire the product ion spectrum to elucidate fragmentation pathways.
-
Predicted Mass Spectrum
-
Molecular Formula: C₁₈H₂₁N₃O
-
Molecular Weight: 295.38 g/mol
-
Exact Mass: 295.1685
-
Predicted [M+H]⁺: m/z 296.1759
The fragmentation of the molecule is expected to occur at the most labile bonds, primarily the amide bond and the bi-aryl linkage.
Caption: Predicted Major Fragmentation Pathways in ESI-MS/MS.
Key Fragmentation Pathways:
-
Loss of Piperidine: Cleavage of the N-C bond between the piperidine ring and the carbonyl group can lead to the loss of a neutral piperidine molecule, resulting in an acylium ion at m/z 199.09 .
-
Decarbonylation: The acylium ion (m/z 199.09) can subsequently lose carbon monoxide (CO) to form a bi-aryl cation at m/z 171.09 .
-
α-Cleavage at the Carbonyl Group: A common fragmentation for amides is the cleavage of the bond between the phenyl ring and the carbonyl group. This would lead to two primary fragments:
-
A piperidinyl-carbonyl cation at m/z 112.08 . This fragment can further lose CO to yield the piperidine cation.
-
An aminopyridinyl-phenyl radical cation .
-
-
Piperidine Ring Fragments: The piperidine moiety itself can fragment, but the most characteristic fragments are typically those involving the core scaffold as described above.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the compound (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is reported in terms of transmittance (%) versus wavenumber (cm⁻¹).
-
Predicted Infrared Absorption Bands
The IR spectrum will be dominated by absorptions from the amine, amide, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium, Sharp | This pair of peaks is characteristic of a primary amine (-NH₂).[2][3] |
| 3050 - 3010 | Aromatic C-H Stretch | Medium to Weak | Typical for sp² C-H bonds in the phenyl and pyridine rings. |
| 2940 - 2850 | Aliphatic C-H Stretch | Medium | Arises from the C-H bonds of the piperidine ring. |
| 1640 - 1620 | C=O Stretch (Amide) | Strong | This is the characteristic carbonyl absorption for a tertiary amide. Conjugation with the aromatic ring may lower this frequency slightly compared to an aliphatic amide.[4][5] |
| 1610 - 1580 | N-H Bend (Scissoring) | Medium | Confirms the presence of the primary amine.[3] |
| 1590, 1500, 1450 | Aromatic C=C Stretch | Medium to Strong | Multiple bands are expected, characteristic of the phenyl and pyridine rings. |
| 1350 - 1250 | Aromatic C-N Stretch | Medium to Strong | Arises from the C-N bond of the aminopyridine.[3] |
| 1250 - 1200 | Amide C-N Stretch | Medium | From the C-N bond between the carbonyl and the piperidine nitrogen. |
| 850 - 810 | C-H Out-of-Plane Bend | Strong | Characteristic of 1,4-disubstituted (para) benzene rings. |
Conclusion
This technical guide presents a detailed, predictive spectroscopic profile for this compound. By integrating fundamental spectroscopic principles with data from analogous structures, we have established a reliable blueprint for the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. The predicted chemical shifts, fragmentation patterns, and vibrational frequencies provide a robust framework for researchers to confirm the identity and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of novel chemical entities in drug development and materials science.
References
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
-
Ordish, M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl- and methoxy-disubstituted N-Boc piperidines. RSC Medicinal Chemistry. Available at: [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). IR: amines. Available at: [Link]
-
Wiley Online Library. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. Available at: [Link]
-
Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
Sources
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- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Physical Characteristics of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical characteristics of the chemical compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide consolidates essential data on the compound's chemical identity, structural features, and other physical properties, supported by available references. Due to the limited availability of experimentally derived data in peer-reviewed literature, this guide also addresses the methodologies for determining these characteristics and provides context through closely related analogs where applicable.
Introduction
This compound, a substituted pyridine derivative, represents a molecule of interest in contemporary chemical and pharmaceutical research. Its structural motifs, incorporating a 2-aminopyridine core linked to a phenyl-piperidine amide, suggest potential applications as an intermediate in the synthesis of pharmacologically active agents. An understanding of its physical properties is paramount for its effective handling, characterization, and deployment in synthetic chemistry and drug discovery pipelines. This guide aims to provide a detailed compilation of these properties.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the foundation for all further characterization.
Nomenclature and Identification
-
Systematic Name: this compound
-
Alternative Name: 2-Amino-5-[4-(piperidinocarbonyl)phenyl]pyridine[1][2][3]
Structural Representation
The chemical structure of this compound is depicted below.
Figure 1. Chemical Structure of this compound.
The structure features a central phenyl ring substituted with a 6-aminopyridin-3-yl group and a piperidine-1-carbonyl group. This arrangement of aromatic and saturated heterocyclic rings, along with the amide linkage and the primary amine, dictates the compound's physicochemical properties.
Tabulated Physical Characteristics
The following table summarizes the available physical data for this compound. It is important to note that experimentally determined values for several of these properties are not widely reported in the public domain.
| Physical Characteristic | Value | Source/Method |
| Molecular Formula | C₁₇H₁₉N₃O | - |
| Molecular Weight | 281.4 g/mol | Calculated |
| Appearance | Not explicitly reported. Likely a solid at room temperature. | Inferred from analogs |
| Melting Point | Data not available in searched sources. | - |
| Boiling Point | Data not available in searched sources. | - |
| Solubility | Data not available in searched sources. Expected to be soluble in organic solvents like DMSO and methanol. | Inferred from analogs |
| Purity | ≥97% to 98% | [3][4] |
Experimental Protocols for Physical Characterization
To address the current data gaps, this section outlines standard experimental methodologies for determining the key physical characteristics of this compound.
Determination of Melting Point
The melting point is a critical indicator of purity. The protocol below describes a standard capillary method.
Caption: A generalized workflow for acquiring and analyzing NMR spectra.
4.3.2. Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for structural information.
4.3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for IR Spectroscopy Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Place the sample in an IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H stretch for the amine, C=O stretch for the amide, C-N stretch, and aromatic C-H bends).
Conclusion
While this compound is commercially available, a comprehensive public dataset of its physical characteristics is currently lacking. This technical guide has consolidated the available information on its chemical identity and provided standardized protocols for the experimental determination of its key physical properties. The generation and publication of this data would be of significant benefit to the scientific community, facilitating its use in the synthesis of novel compounds with potential therapeutic applications. Researchers are encouraged to utilize the methodologies outlined herein to further characterize this promising molecule.
References
-
Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry. [Link]
-
Targeted Cancer Therapy Agents (29). MySkinRecipes. [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of a Key Pharmaceutical Intermediate
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini, Senior Application Scientist
Subject: Comprehensive Solubility Profile of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Executive Summary
A thorough investigation for "(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone" did not yield any publicly available data. This suggests the compound may be novel, proprietary, or referenced under a different nomenclature. However, extensive information is available for a closely related and industrially significant compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) . This document provides a comprehensive technical guide on the solubility profile of this key pharmaceutical intermediate, which is notably used in the synthesis of the targeted cancer drug Ribociclib.[1][2] Understanding the solubility of this intermediate is critical for its efficient synthesis, purification, and formulation, directly impacting the overall drug development timeline and cost-effectiveness.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The aqueous solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences everything from the ease of synthesis and purification to bioavailability and the ultimate therapeutic efficacy of the drug product. For a key intermediate like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a well-defined solubility profile is paramount for:
-
Optimizing Reaction Conditions: Knowledge of solubility in various solvents is essential for designing efficient synthetic routes, ensuring high yields and purity.[3]
-
Streamlining Downstream Processing: Crystallization, a common purification method, is highly dependent on the solubility of the compound in different solvent systems.
-
Informing Formulation Strategies: Although an intermediate, its solubility characteristics can provide insights into the potential challenges and strategies for formulating the final API.
This guide will delve into the known solubility properties of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, provide detailed protocols for its solubility determination, and discuss the implications of these findings for pharmaceutical research and development.
Physicochemical Properties of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
A foundational understanding of the physicochemical properties of a compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [4] |
| Molecular Weight | 278.35 g/mol | [4] |
| Appearance | Solid, Dark Yellow | [1] |
| Melting Point | 130-132 °C | [1] |
| pKa (predicted) | 7.36 ± 0.26 | [1] |
| LogP (predicted) | 1.6 - 1.8 | [1] |
The presence of the aminopyridine moiety, a basic functional group, suggests that the solubility of this compound will be pH-dependent. The predicted pKa of 7.36 indicates that the compound will be more soluble in acidic conditions due to the protonation of the amino group.
Known Solubility Data
Publicly available data on the solubility of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is primarily qualitative.
| Solvent | Solubility | Source |
| DMSO | Slightly Soluble | [1] |
| Methanol | Very Slightly Soluble | [1] |
This limited information underscores the need for comprehensive, quantitative solubility studies to be performed as part of a robust drug development program.
Experimental Protocols for Solubility Determination
To address the gap in quantitative solubility data, the following experimental protocols are recommended. These methods are designed to provide a comprehensive understanding of the compound's solubility under various conditions.
Thermodynamic (Equilibrium) Solubility Determination
This method determines the true equilibrium solubility of the compound and is considered the gold standard.
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile).
-
Ensure a visible excess of solid remains to confirm saturation.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.
-
Periodically check for equilibrium by analyzing samples at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved solid. Pre-saturating the filter with the solution can minimize drug loss due to adsorption.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
-
Express the solubility in mg/mL or µg/mL.
-
Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid is crucial to ensure that the solution is truly saturated and at equilibrium.
-
Extended Equilibration Time: Thermodynamic solubility is an equilibrium process. Sufficient time is required for the dissolution and precipitation processes to reach a steady state.
-
Filtration: This step is critical to separate the dissolved compound from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
HPLC Analysis: HPLC is a highly specific and sensitive method for quantifying the concentration of the compound, providing accurate and reliable data.
Kinetic Solubility Determination
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a large number of compounds.
Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Protocol:
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
-
Precipitation Detection:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
-
Data Analysis:
-
Plot the turbidity against the compound concentration to determine the kinetic solubility.
-
Causality Behind Experimental Choices:
-
DMSO Stock: Using a DMSO stock allows for the rapid dissolution of the compound before its introduction into the aqueous buffer.
-
Short Incubation Time: Kinetic solubility is a measure of how quickly a compound precipitates, so a shorter incubation time is used compared to thermodynamic solubility.
-
Turbidity Measurement: Nephelometry is a direct and sensitive method for detecting the formation of a precipitate.
Visualization of Experimental Workflow
The following diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion and Future Directions
While existing data for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate provides a preliminary understanding of its solubility, a comprehensive, quantitative analysis is essential for its effective use in pharmaceutical manufacturing. The protocols outlined in this guide provide a robust framework for generating this critical data. Future studies should focus on:
-
pH-Solubility Profiling: A detailed investigation of how solubility changes across a physiologically relevant pH range (pH 1-8) is crucial.
-
Solvent Screening: A broader screen of pharmaceutically acceptable solvents will aid in the development of more efficient synthesis and purification processes.
-
Solid-State Characterization: Investigating the potential for polymorphism is important, as different crystal forms can exhibit different solubility profiles.
By systematically applying these methodologies, researchers and drug development professionals can gain a thorough understanding of the solubility of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, thereby de-risking its development and facilitating the efficient production of life-saving medicines.
References
- Google Patents. (2019). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). Tert-Butyl 4-(6-Aminopyridin-3-Yl)Piperazine-1-Carboxylate Supplier China. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
Sources
- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS#: 571188-59-5 [m.chemicalbook.com]
- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate [cymitquimica.com]
An In-Depth Technical Guide to (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, a heterocyclic compound of interest in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular characteristics, a robust protocol for its synthesis, standard analytical methodologies for its characterization, and an expert perspective on its potential therapeutic applications.
Core Molecular Attributes
This compound, identified by the CAS number 1314987-03-5, is a structurally intriguing molecule that combines three key pharmacophores: a 2-aminopyridine ring, a phenyl group, and a piperidine moiety linked via a ketone. This unique arrangement suggests a potential for diverse biological activities.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1314987-03-5 |
| Molecular Formula | C₁₇H₁₉N₃O |
| Molecular Weight | 293.36 g/mol |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N |
Strategic Synthesis Protocol
The synthesis of this compound can be strategically approached through a multi-step process that leverages well-established and reliable organic reactions. The proposed pathway involves a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl system, followed by an amide coupling to introduce the piperidine moiety.
Retrosynthetic Analysis
A logical retrosynthetic analysis guides the proposed synthetic strategy. The target molecule is disconnected at the amide bond, yielding piperidine and 4-(6-aminopyridin-3-yl)benzoic acid. The benzoic acid intermediate can be further disconnected at the biaryl linkage, leading to two key starting materials: a halogenated aminopyridine and a boronic acid derivative of benzoic acid.
Step-by-Step Synthesis Workflow
Step 1: Suzuki-Miyaura Cross-Coupling
This foundational step constructs the pivotal carbon-carbon bond between the pyridine and phenyl rings. The choice of a palladium catalyst and a suitable base is critical for achieving high yields.
-
Reaction: 5-bromo-2-aminopyridine is coupled with 4-(methoxycarbonyl)phenylboronic acid.
-
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for biaryl synthesis, tolerating a wide range of functional groups, including the amino group on the pyridine ring.[1] The use of a pre-existing ester on the boronic acid allows for a subsequent hydrolysis to the carboxylic acid needed for the amide coupling.
-
Protocol:
-
To a reaction vessel, add 5-bromo-2-aminopyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, for instance, an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).
-
The reaction is carried out in a solvent system like a mixture of toluene and ethanol.
-
The mixture is heated to reflux and stirred under an inert atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, methyl 4-(6-aminopyridin-3-yl)benzoate, is purified by column chromatography.
-
Step 2: Saponification of the Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is the necessary precursor for the subsequent amide coupling.
-
Reaction: Methyl 4-(6-aminopyridin-3-yl)benzoate is treated with a base like lithium hydroxide.
-
Protocol:
-
Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
The solid product, 4-(6-aminopyridin-3-yl)benzoic acid, is collected by filtration, washed with water, and dried.
-
Step 3: Amide Coupling
The final step involves the formation of the amide bond between the synthesized carboxylic acid and piperidine.
-
Reaction: 4-(6-aminopyridin-3-yl)benzoic acid is coupled with piperidine.
-
Rationale: Standard peptide coupling reagents are employed to facilitate the formation of the robust amide linkage.
-
Protocol:
-
Dissolve 4-(6-aminopyridin-3-yl)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried, concentrated, and the final product, this compound, is purified by column chromatography.
-
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the aminopyridine, phenyl, and piperidine rings. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the methanone group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (293.36 g/mol ) should be observed, confirming the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under various solvent conditions would indicate the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ketone, and aromatic C-H bonds. |
Potential Therapeutic Applications in Drug Development
The structural motifs present in this compound suggest a high potential for biological activity, making it a compound of significant interest for drug discovery programs.
-
Aminopyridine Core: Aminopyridine derivatives are known to exhibit a wide range of pharmacological effects.[2] They are integral components of drugs with antibacterial, anti-inflammatory, and anticancer properties.[3][4] The 2-aminopyridine scaffold, in particular, is a versatile building block in medicinal chemistry.[2]
-
Piperidine Moiety: The piperidine ring is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties such as solubility and bioavailability.
-
Aryl-Piperidinyl-Methanone Linkage: This structural element is found in compounds targeting various receptors and enzymes in the central nervous system and other biological systems.
Given these structural components, this compound could be investigated for its potential as:
-
Kinase Inhibitors: The aminopyridine scaffold is a known hinge-binding motif for many protein kinases, which are crucial targets in oncology and immunology.
-
Enzyme Inhibitors: The overall structure may lend itself to binding within the active sites of various enzymes implicated in disease.
-
Receptor Modulators: The compound could potentially interact with G-protein coupled receptors or ion channels, depending on its three-dimensional conformation.
Further research, including in vitro and in vivo screening, is necessary to fully elucidate the pharmacological profile of this compound and determine its most promising therapeutic applications.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483.
-
Al-Otaibi, J. S.; Al-Zahrani, N. A.; El-Gazzar, A. A.; Al-Shaalan, N. H. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022 , 27 (11), 3463. [Link]
- da Silva, A. D.; de Castro, P. A.; de Oliveira, K. T.; de Carvalho, H. B. Aminopyridines: A Patent Review (2010-2015).
-
Gomha, S. M.; Abdel-aziz, H. M. Synthesis of new triazolo[4,3-b][1][2][4][5]tetrazines and triazolo[3,4-b][1][3][4]thiadiazines using 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole as a starting material. Journal of Heterocyclic Chemistry. 2014 , 51 (S1), E233–E239.
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- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone: A Technical Guide to Biological Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone is a novel synthetic compound with a chemical architecture suggestive of diverse pharmacological activities. Its structure incorporates an aminopyridine moiety, a central phenyl ring, and a piperidinyl-methanone group, each of which is prevalent in a range of bioactive molecules. This in-depth technical guide provides a comprehensive framework for the systematic identification and validation of the potential biological targets of this compound. By leveraging existing knowledge of the pharmacophores present in its structure, we propose a hypothesis-driven approach to elucidate its mechanism of action and pave the way for its potential development as a therapeutic agent. This document outlines both computational and experimental strategies, offering detailed protocols for target validation and characterization.
Structural Rationale for Target Exploration
The chemical structure of this compound is a composite of three key pharmacophoric motifs, each contributing to a unique potential for interaction with biological macromolecules.
-
The Aminopyridine Moiety: This nitrogen-containing heterocycle is a well-established pharmacophore. Aminopyridines are known to interact with a variety of biological targets, most notably ion channels.[1] Their ability to form hydrogen bonds and participate in pi-stacking interactions makes them versatile ligands for enzyme active sites and receptor binding pockets. Derivatives of aminopyridine have shown activity as inhibitors of kinases such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase delta (PI3Kδ), as well as modulators of the mammalian target of rapamycin (mTOR) and transient receptor potential vanilloid 4 (TRPV4) channels.[2][3][4][5]
-
The Phenyl-Piperidinyl-Methanone Core: This structural element is frequently found in centrally active compounds and modulators of G-protein coupled receptors (GPCRs). The piperidine ring can adopt various conformations, allowing it to fit into diverse binding sites, while the phenyl group provides a scaffold for hydrophobic and aromatic interactions. Phenyl piperidine derivatives have been identified as antagonists of the C-C chemokine receptor 2 (CCR2).[6] Furthermore, the related phenyl(piperazin-1-yl)methanone scaffold has been associated with the inhibition of enzymes like monoacylglycerol lipase (MAGL) and interaction with sigma receptors.[7][8]
Based on this structural analysis, a landscape of potential biological targets can be hypothesized.
Prioritized Potential Biological Targets
The following table summarizes the high-priority potential biological targets for this compound, categorized by protein family and supported by evidence from structurally related compounds.
| Target Family | Specific Potential Target(s) | Rationale based on Structural Analogs |
| Ion Channels | Voltage-gated potassium channels, TRPV4 channels | Aminopyridine core is a known blocker of potassium channels.[1] Aminopyridin-3-yl methanone derivatives are reported as TRPV4 antagonists.[5] |
| Kinases | PI3Kδ, CDKs, mTOR | Aminopyridine-containing compounds have demonstrated inhibitory activity against these kinases.[2][3][4] |
| G-Protein Coupled Receptors (GPCRs) | CCR2 | Phenyl piperidine derivatives are known CCR2 antagonists.[6] |
| Enzymes | Monoacylglycerol Lipase (MAGL), Histone Deacetylases (HDACs) | Phenyl(piperazin-1-yl)methanone derivatives are MAGL inhibitors.[7] Aminopyridine derivatives have shown dual CDK/HDAC inhibitory activity.[2] |
| Other | Sigma Receptors (σ1 and σ2) | Piperidine-containing structures are common ligands for sigma receptors.[8] |
A Phased Strategy for Target Identification and Validation
A systematic and multi-faceted approach is essential to confidently identify and validate the biological targets of this compound. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Figure 2: A representative signaling pathway illustrating the potential mechanism of action.
To investigate the impact on signaling pathways, techniques such as Western blotting to assess the phosphorylation status of key downstream effectors and gene expression profiling to identify changes in transcriptional programs will be invaluable.
Conclusion
This compound represents a promising chemical scaffold with the potential to interact with a range of biologically significant targets. The systematic, multi-pronged approach outlined in this guide, which integrates computational prediction with robust experimental validation, provides a clear and efficient path to elucidating its mechanism of action. The identification of a definitive biological target and a thorough understanding of its downstream signaling consequences will be pivotal in unlocking the therapeutic potential of this novel compound.
References
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online.
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.
- Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. ScienceDirect.
- Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. PubMed.
- Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed.
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[1][9]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles. Available from:
- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Navigating the Procurement of a Key Pharmaceutical Intermediate: A Technical Guide to (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone and Its Commercially Available Analogue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical research and development, the timely and quality-controlled procurement of key intermediates is paramount to the success of a project. This technical guide addresses the commercial availability of the chemical entity (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. Initial investigations into this specific molecule reveal a significant scarcity in the commercial market. However, a closely related and widely available analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) , is frequently utilized in similar research and development pipelines, particularly as a crucial intermediate in the synthesis of targeted cancer therapies such as Ribociclib.[1]
This guide, therefore, provides a comprehensive overview of the commercial landscape for this readily available piperazine analogue. It will delve into supplier information, quality control considerations, and best practices for procurement, ensuring that research and development professionals can efficiently source this critical building block for their projects.
Introduction: The Significance of Aminopyridine Derivatives in Drug Discovery
Aminopyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural and electronic properties allow them to serve as versatile scaffolds in the design of molecules that can interact with a wide range of biological targets. The presence of the pyridine ring, a bioisostere of a phenyl group, can enhance solubility and introduce hydrogen bonding capabilities, which are often crucial for drug-receptor interactions.
The piperazine moiety, as seen in the commercially available analogue, is another privileged scaffold in drug discovery. Its ability to be functionalized at two distinct nitrogen atoms allows for the modulation of physicochemical properties and the introduction of diverse pharmacophoric elements. The combination of the aminopyridine and piperazine motifs, as present in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, creates a valuable building block for the synthesis of complex and biologically active molecules.
Commercial Availability of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
| Supplier | Purity/Specification | Available Quantities | Contact Information |
| BLDpharm | Inert atmosphere, room temperature storage | Inquire for details | [2] |
| Biosynth | Pharmaceutical testing grade | 10g, 25g, 50g, 100g, 250g | [3] |
| Chemvon Biotechnology | Medicine Grade (99% Purity) | Inquire for details | [Link][4] |
| CymitQuimica | Standard Grade | 1g, 5g, 10g, 25g, 100g, 500g, 1kg, 5kg | [5] |
| BenchChem | Typically 95% | Various packaging options | [6] |
| Enamine | Building Blocks | Inquire for details | [7][8][9] |
| Molport | Chemical Marketplace | Varies by supplier | [Link][10] |
Quality Control and Procurement: A Self-Validating System
For researchers and drug development professionals, ensuring the quality and integrity of starting materials is a critical, non-negotiable aspect of the procurement process. A robust, self-validating system for acquiring chemical intermediates like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is essential.
Supplier Vetting and Qualification
The initial step in a validated procurement workflow is the thorough vetting of potential suppliers. This extends beyond a simple price comparison and should encompass:
-
Reputation and Traceability: Prioritize suppliers with a documented history of providing high-quality reagents to the pharmaceutical industry.
-
Technical Support: A reliable supplier should have accessible and knowledgeable technical support to address queries regarding product specifications, handling, and stability.
-
Documentation: The availability of comprehensive documentation, including Certificates of Analysis (CoA), Safety Data Sheets (SDS), and statements of origin, is a hallmark of a reputable supplier.
The Critical Role of the Certificate of Analysis (CoA)
The CoA is the cornerstone of quality verification. It is imperative to request and scrutinize the CoA for each batch of the intermediate. Key parameters to verify include:
-
Identity Confirmation: This is typically confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data presented should be consistent with the known structure of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds. The CoA should clearly state the purity level and the method used for its determination.
-
Residual Solvents and Water Content: The presence of residual solvents from the synthesis and purification process, as well as the water content, can significantly impact subsequent reactions. These should be quantified and within acceptable limits.
In-House Verification: Trust but Verify
While a supplier's CoA provides a baseline for quality, it is a best practice in drug development to perform in-house verification of critical starting materials. This can range from simple identity confirmation (e.g., by melting point or TLC) to a more comprehensive analysis (e.g., repeating the purity assessment by HPLC). This "trust but verify" approach mitigates the risk of batch-to-batch variability and ensures the consistency of experimental results.
Experimental Protocols: Synthesis and Application
The primary utility of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate lies in its role as a synthetic intermediate. Its bifunctional nature, with a nucleophilic amino group and a Boc-protected piperazine, allows for sequential and site-selective modifications.
General Synthetic Route
The synthesis of this intermediate typically involves the reduction of a nitro-precursor.[3] A general, illustrative protocol is as follows:
-
Reaction Setup: To a solution of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in a suitable solvent (e.g., ethanol or methanol) in a reaction vessel, add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration (e.g., through a pad of Celite). The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Visualization of the Procurement Workflow
To aid in the conceptualization of a robust procurement process, the following workflow diagram is provided.
Sources
- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 2. 571188-59-5|tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. 4-(6-aminopyridin-3-yl)piperazine-1 carboxylic Manufacturer, Exporter & Supplier [chemvonbiotech.com]
- 5. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate [cymitquimica.com]
- 6. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | Benchchem [benchchem.com]
- 7. EnamineStore [enaminestore.com]
- 8. EnamineStore [enaminestore.com]
- 9. Chemical Supplier - Enamine [enamine.net]
- 10. Molport - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone synthesis protocol
An In-depth Technical Guide to the Synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
Authored by a Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[1][2] This guide offers a step-by-step methodology, explains the rationale behind key experimental choices, and provides guidance on the preparation of necessary intermediates. The protocols are designed for researchers, chemists, and professionals in the field of drug development, providing a self-validating framework for the successful synthesis, purification, and characterization of the target molecule.
Introduction and Strategic Overview
The piperidine moiety is a foundational scaffold in modern pharmaceuticals, present in numerous classes of therapeutic agents.[3] Its combination with a biaryl system, such as the aminopyridin-phenyl core, creates a molecule with significant potential for engaging with biological targets. The title compound, this compound, represents a versatile template for library generation and structure-activity relationship (SAR) studies.[4]
The synthesis of this molecule can be approached via several retrosynthetic pathways. The most efficient and convergent strategy involves the formation of the central biaryl C-C bond using a Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds with excellent yields.[1][5]
The selected strategy involves two key stages:
-
Synthesis of Key Intermediates: Preparation of the two coupling partners: a halogenated aminopyridine and a phenylboronic acid derivative functionalized with the piperidinyl-methanone side chain.
-
Palladium-Catalyzed Cross-Coupling: The Suzuki reaction to couple these two fragments, yielding the final product.
This document will detail the protocol for coupling 5-bromo-2-aminopyridine with (4-(piperidin-1-yl)carbonyl)phenylboronic acid . This route is advantageous due to the commercial availability and stability of the starting materials.
Visualized Synthetic Workflow
Figure 1: Proposed synthetic pathway for the target molecule.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Palladium catalysts are toxic and should be handled with care.
Protocol 1: Synthesis of (4-Bromophenyl)(piperidin-1-yl)methanone (Intermediate A)
This protocol describes a standard amide bond formation.
Materials:
-
4-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Piperidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-bromobenzoic acid (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Add one drop of DMF as a catalyst.
-
Allow the reaction to warm to room temperature and then stir for 2-3 hours until the evolution of gas ceases and the solution is clear.
-
Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-bromobenzoyl chloride is used in the next step without further purification.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the piperidine solution dropwise to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (4-bromophenyl)(piperidin-1-yl)methanone.
Protocol 2: Synthesis of (4-(Piperidin-1-yl)carbonyl)phenylboronic acid, pinacol ester (Intermediate B)
This protocol details the Miyaura borylation to convert the aryl bromide into a boronic ester, a key reagent for the Suzuki coupling.
Materials:
-
(4-Bromophenyl)(piperidin-1-yl)methanone (Intermediate A)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with DCM (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
In an oven-dried Schlenk flask, combine Intermediate A (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting aryl bromide.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired boronic ester as a solid.
Protocol 3: Suzuki Coupling for this compound
This is the final convergent step to synthesize the target molecule.
Materials:
-
5-Bromo-2-aminopyridine
-
(4-(Piperidin-1-yl)carbonyl)phenylboronic acid, pinacol ester (Intermediate B)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent mixture: 1,4-Dioxane and Water (typically 4:1 v/v), degassed
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), Intermediate B (1.1 eq), and the base (K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours.[1] The reaction should be monitored by TLC or LC-MS for the consumption of the starting materials.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (approx. 50 mL).[1]
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane or DCM in methanol to afford the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reagent and Reaction Data
The following table summarizes the key quantitative data for the final Suzuki coupling step (Protocol 3).
| Reagent | Molar Eq. | Mol. Weight ( g/mol ) | CAS Number | Role |
| 5-Bromo-2-aminopyridine | 1.0 | 173.01 | 13534-99-1 | Aryl Halide |
| Intermediate B | 1.1 | 315.22 (Ester) | N/A | Boronic Ester |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 14221-01-3 | Catalyst |
| K₃PO₄ | 2.5 | 212.27 | 7778-53-2 | Base |
| 1,4-Dioxane | - | 88.11 | 123-91-1 | Solvent |
| Water | - | 18.02 | 7732-18-5 | Co-solvent |
Discussion and Mechanistic Insights
The success of the Suzuki-Miyaura coupling hinges on the careful execution of the catalytic cycle.
-
Rationale for Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is a widely used, reliable catalyst for Suzuki reactions.[1] It enters the catalytic cycle directly as the active Pd(0) species. The triphenylphosphine ligands are crucial for stabilizing the palladium center throughout the cycle.
-
Role of the Base: The base (K₃PO₄) is essential for the transmetalation step. It activates the boronic ester by forming a more nucleophilic boronate complex, which facilitates the transfer of the aryl group from boron to the palladium center.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often optimal. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1][2] Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Potential Troubleshooting:
-
Low Yield: May result from incomplete reaction or catalyst deactivation. Ensure all reagents are pure and solvents are properly degassed. Increasing catalyst loading or reaction time may be beneficial.
-
Homocoupling of Boronic Ester: This side reaction can occur if the reaction conditions are too harsh. Maintaining the recommended temperature range is important.
-
Protodeborylation: The boronic ester can be cleaved by acidic protons. The use of a non-acidic workup is recommended.
Conclusion
This application note provides a robust and detailed protocol for synthesizing this compound. By following the outlined steps for the preparation of intermediates and the final palladium-catalyzed Suzuki coupling, researchers can reliably obtain this valuable chemical scaffold. The provided rationale and troubleshooting tips serve as a guide to ensure a successful experimental outcome, empowering further research in drug discovery and development.
References
-
Lead Sciences. 4-(6-Aminopyridin-3-yl)benzoic acid. Available from: [Link]
-
Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(7), 2177-2190. Available from: [Link]
-
Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. Available from: [Link]
- Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Kozlov, N. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1362. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of the Saudi Chemical Society, 21(Suppl 1), S345-S353. Available from: [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. Available from: [Link]
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
-
National Institutes of Health. (2020). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Available from: [Link]
- Google Patents. (2022). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Available from: [Link]
-
PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Available from: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 4, 192-199. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]
-
PubMed. (2003). Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: A Streamlined Two-Step Synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
Abstract
This application note provides a comprehensive and technically detailed guide for the laboratory synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, a valuable biaryl amide scaffold for pharmaceutical research and drug development. The presented methodology is a robust, two-step convergent synthesis designed for efficiency and scalability. The protocol first involves the formation of a key benzamide intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core aminopyridinyl-phenyl structure. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, characterization guidelines, and expert commentary to ensure reproducible and high-yield results.
Introduction and Synthetic Strategy
This compound (CAS No. 1314987-03-5) is a heterocyclic compound incorporating three key pharmacophoric elements: a 6-aminopyridine moiety, a 1,4-disubstituted phenyl ring, and a piperidinyl-methanone group.[1] This structural arrangement makes it an attractive building block for the synthesis of kinase inhibitors and other targeted therapeutics.
The synthetic strategy detailed herein is designed for optimal convergence and circumvents challenges often associated with multi-step linear syntheses. The core principle is the late-stage formation of the biaryl C-C bond, which is a cornerstone of modern medicinal chemistry.[2]
The synthesis is divided into two primary stages:
-
Amide Bond Formation: Synthesis of the intermediate, (4-bromophenyl)(piperidin-1-yl)methanone, via a standard amidation reaction. This step efficiently installs the piperidine amide moiety onto one of the coupling partners.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the brominated intermediate with (6-aminopyridin-3-yl)boronic acid to yield the final product. This reaction is highly effective for constructing the pivotal aryl-aryl bond.[2][3]
Caption: Overall two-step synthetic pathway.
Mechanistic Considerations and Rationale
Amide Formation via Acyl Chloride
The formation of the amide bond between 4-bromobenzoic acid and piperidine is most efficiently achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂).
Causality: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chlorosulfite intermediate, which then collapses, releasing SO₂ and HCl gas and forming the acyl chloride. Piperidine, a secondary amine, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA), is included to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.
The Suzuki-Miyaura Cross-Coupling Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl halides and organoboron compounds.[4] Its success in pharmaceutical synthesis is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials.[2]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the (4-bromophenyl)(piperidin-1-yl)methanone intermediate, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst.
Expert Insight: The presence of the free amino group on the (6-aminopyridin-3-yl)boronic acid can potentially coordinate to the palladium center and inhibit catalysis. However, modern catalyst systems, particularly those employing electron-rich phosphine ligands, exhibit high tolerance for such basic functional groups, often obviating the need for protection-deprotection steps.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of (4-bromophenyl)(piperidin-1-yl)methanone (Intermediate)
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromobenzoic Acid | 201.02 | 10.0 g | 49.7 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.4 mL (8.8 g) | 74.6 | 1.5 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| Piperidine | 85.15 | 5.9 mL (5.1 g) | 59.7 | 1.2 |
| Triethylamine (TEA) | 101.19 | 9.7 mL (7.0 g) | 69.6 | 1.4 |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzoic acid (10.0 g, 49.7 mmol) and dichloromethane (DCM, 100 mL).
-
Carefully add thionyl chloride (5.4 mL, 74.6 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM, yielding crude 4-bromobenzoyl chloride as a solid.
-
In a separate 500 mL flask, dissolve piperidine (5.9 mL, 59.7 mmol) and triethylamine (9.7 mL, 69.6 mmol) in DCM (50 mL) and cool the solution to 0°C in an ice bath.
-
Re-dissolve the crude 4-bromobenzoyl chloride in 50 mL of DCM and add it dropwise to the cooled amine solution over 20 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield (4-bromophenyl)(piperidin-1-yl)methanone as a white solid.
Protocol 2: Synthesis of this compound
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (4-bromophenyl)(piperidin-1-yl)methanone | 268.16 | 5.0 g | 18.6 | 1.0 |
| (6-Aminopyridin-3-yl)boronic Acid | 137.93 | 3.1 g | 22.4 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 1.08 g | 0.93 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.1 g | 37.3 | 2.0 |
| 1,4-Dioxane | - | 80 mL | - | - |
| Water | - | 20 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add (4-bromophenyl)(piperidin-1-yl)methanone (5.0 g, 18.6 mmol), (6-aminopyridin-3-yl)boronic acid (3.1 g, 22.4 mmol), and potassium carbonate (5.1 g, 37.3 mmol).
-
Add the solvent mixture of 1,4-dioxane (80 mL) and water (20 mL).
-
Bubble argon or nitrogen gas through the solution for 15 minutes to degas the mixture. This step is critical to prevent the oxidation of the Pd(0) catalyst.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.08 g, 0.93 mmol) to the flask.
-
Heat the reaction mixture to 90°C under an inert atmosphere and stir vigorously for 6-12 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (150 mL) and water (100 mL).
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: gradient of 50-100% ethyl acetate in hexanes, or 5% methanol in DCM) to afford the title compound as an off-white or pale yellow solid.
Workflow and Characterization
Caption: General laboratory workflow for the Suzuki-Miyaura coupling step.
Expected Results & Characterization
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typically 65-85% for the final step.
-
Purity: >97% after chromatography.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons from both the pyridine and phenyl rings (δ 6.5-8.5 ppm), a broad singlet for the -NH₂ protons (δ ~6.0-6.5 ppm), and aliphatic protons from the piperidine ring, which often appear as broad multiplets due to conformational flexibility (δ 1.5-3.6 ppm).
-
¹³C NMR (101 MHz, DMSO-d₆): Signals corresponding to the amide carbonyl (δ ~168-170 ppm), aromatic carbons (δ ~110-160 ppm), and aliphatic piperidine carbons (δ ~24-48 ppm).
-
Mass Spectrometry (ESI+): Calculated for C₁₇H₂₀N₃O [M+H]⁺: 282.16. Found: 282.2.
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood. Reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Handle under an inert atmosphere where possible.
-
Organic Solvents: Dichloromethane and 1,4-dioxane are flammable and hazardous. Use in a fume hood and away from ignition sources.
Conclusion
This application note details a reliable and efficient two-step synthesis for this compound. By leveraging a robust amidation followed by a high-tolerance Suzuki-Miyaura cross-coupling, this protocol provides a practical route for obtaining this valuable chemical intermediate in high yield and purity, suitable for applications in medicinal chemistry and drug discovery programs.
References
- Vertex AI Search, based on a variety of organic chemistry resources.
-
ResearchGate. (2025). An Efficient and Cost-Effective Synthesis of 2-Phenyl-3-aminopyridine (III). Available at: [Link]
-
PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]
-
Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Available at: [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
-
SciMeetings. Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Available at: [Link]
-
PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
Xingwei Li Group. (2024). Aminative Suzuki–Miyaura coupling. Available at: [Link]
-
LookChem. This compound CAS NO.1314987-03-5. Available at: [Link]
Sources
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- 3. SciMeetings [scimeetings.acs.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Note & Protocols: High-Throughput Screening of Novel (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone Derivatives as Potential Kinase Inhibitors
Application Note Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign for a novel library of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone derivatives. The aminopyridine scaffold is a well-established hinge-binding motif prevalent in many clinical and preclinical kinase inhibitors, making kinase activity modulation the primary hypothesis for this compound class.[1] This guide details an end-to-end workflow, from initial biochemical screening to secondary cell-based assays and hit validation. We present a primary screening protocol using the highly sensitive and HTS-amenable Kinase-Glo® luminescent assay, which measures kinase activity by quantifying ATP consumption.[2][3] To ensure data integrity, we outline a rigorous hit confirmation and triage strategy, including dose-response analysis and an orthogonal AlphaScreen®-based assay to eliminate technology-specific artifacts.[4][5] Finally, a protocol for a cell-based phosphorylation assay is provided to translate biochemical hits into a more physiologically relevant context.
Scientific Rationale & Screening Strategy
The discovery of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer.[1] The core strategy involves identifying compounds that selectively modulate the activity of specific kinases within the human kinome. The this compound scaffold contains key structural features, notably the aminopyridine moiety, that suggest a high probability of interaction with the ATP-binding pocket of protein kinases.
Our screening strategy is designed as a multi-stage funnel to efficiently identify and validate true inhibitors while minimizing resource expenditure on false positives.
The Screening Funnel Logic:
-
Primary Screen: A single-concentration (e.g., 10 µM) screen of the entire compound library against a target kinase using a highly sensitive, robust, and cost-effective biochemical assay. The goal is speed and identification of all potential hits.
-
Hit Confirmation: Re-testing of initial "hits" from the primary screen in triplicate to confirm activity and eliminate random errors.
-
Dose-Response Analysis: Confirmed hits are tested across a concentration range (typically 8-10 points) to determine their potency (IC50).[6][7]
-
Orthogonal Assay Validation: Potent compounds are evaluated in a mechanistically distinct assay (e.g., an immunoassay-based format) to ensure the observed inhibition is not an artifact of the primary assay technology.[4]
-
Cellular Activity Assessment: Validated biochemical hits are advanced to cell-based assays to confirm target engagement and functional effects in a physiological environment.[8][9]
Caption: High-throughput screening cascade for inhibitor discovery.
Assay Selection & Principles
The choice of assay technology is critical for the success of an HTS campaign. Key considerations include sensitivity, throughput, cost, and susceptibility to artifacts. We recommend a luminescence-based primary assay and a proximity-based orthogonal assay.
Primary Assay: Kinase-Glo® Luminescent Kinase Assay
Principle: This is a homogeneous assay that measures the amount of ATP remaining in solution following a kinase reaction. The kinase reaction consumes ATP to phosphorylate a substrate. The Kinase-Glo® reagent is then added, which simultaneously stops the kinase reaction and initiates a luciferase-luciferin reaction. The luciferase uses the remaining ATP to produce a light signal that is inversely proportional to kinase activity.[2] High luminescence indicates low kinase activity (inhibition).
Causality: This format is chosen for its high signal-to-background ratio, sensitivity, and simple "add-and-read" protocol, making it ideal for automated HTS.[10]
Caption: Principle of the Kinase-Glo® luminescent assay.
Orthogonal Assay: AlphaScreen® SureFire® Kinase Assay
Principle: Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that come into close proximity when a binding event occurs.[11][12] For a kinase assay, one bead is conjugated to a streptavidin that binds a biotinylated substrate, while the other bead is conjugated to an antibody that recognizes the phosphorylated form of the substrate.[5][13] When the substrate is phosphorylated by the kinase, the beads are brought together, and upon excitation of the donor bead, a cascade of energy transfer results in a strong luminescent signal from the acceptor bead.[5][11] The signal is directly proportional to kinase activity.
Causality: This method is mechanistically distinct from ATP-depletion assays. It directly measures product (phospho-substrate) formation, making it an excellent choice to rule out false positives from the primary screen that might interfere with the luciferase enzyme or ATP itself.[4]
Materials & Reagents
| Reagent/Equipment | Supplier | Catalog # (Example) |
| Recombinant Human Kinase | Varies by Target | - |
| Kinase Substrate (Peptide/Protein) | Varies by Target | - |
| Kinase-Glo® Max Assay | Promega | V6071 |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| DMSO, Anhydrous, ≥99.9% | Sigma-Aldrich | D2650 |
| ATP, 10mM Solution | Sigma-Aldrich | A7699 |
| Assay Buffer (e.g., Tris, MgCl2) | Varies | - |
| 384-well White, Low-Volume Plates | Corning | 3572 |
| Multichannel Pipettes/Liquid Handler | Varies | - |
| Plate Luminometer | BMG LABTECH | PHERAstar FSX |
Primary HTS Protocol: Kinase-Glo® Assay
This protocol is optimized for a 384-well plate format. All incubations are at room temperature (RT) unless specified.
Assay Optimization (Pre-Screening)
Rationale: Before screening the full library, key parameters must be optimized to ensure a robust assay window and sensitivity to inhibition. This step is critical for establishing trustworthy screening conditions.[14]
-
Enzyme Titration: Determine the optimal kinase concentration that yields a linear reaction rate and consumes ~50-80% of the ATP in the desired reaction time (e.g., 60 minutes).
-
ATP Concentration: Determine the Michaelis-Menten constant (Km) for ATP. For screening ATP-competitive inhibitors, running the assay at or near the Km of ATP provides the greatest sensitivity.[10][15]
Screening Protocol
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer 50 nL of library compounds (10 mM in DMSO) into wells of a 384-well assay plate.
-
This results in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
-
Plate Layout: Design the plate map to include appropriate controls.
| Well Type | Content | Purpose |
| Sample Wells | Library Compound | Test for inhibition |
| Negative Control | DMSO only (No Compound) | 100% Kinase Activity (Minimum Signal) |
| Positive Control | Staurosporine (e.g., 1 µM final) | 0% Kinase Activity (Maximum Signal) |
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate Master Mix in assay buffer.
-
Dispense 2.5 µL of the Master Mix into all wells of the assay plate.
-
Briefly centrifuge the plates (1 min at 1000 rpm) to ensure contents are mixed.
-
-
Reaction Initiation:
-
Prepare a 2X ATP Master Mix in assay buffer.
-
Dispense 2.5 µL of the ATP mix into all wells to start the reaction.
-
Final reaction volume is 5 µL.
-
Cover the plates and incubate for 60 minutes at RT.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
Add 5 µL of Kinase-Glo® Reagent to all wells.
-
Incubate for 10 minutes at RT to allow the luminescent signal to stabilize.
-
Read luminescence on a compatible plate reader.
-
Data Analysis & Hit Identification
Quality Control: Z'-Factor
Rationale: The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[16] It reflects the separation between the positive and negative control signals. An assay is considered excellent for HTS if the Z'-factor is > 0.5.[17][18]
Calculation: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Highly robust and reliable for HTS.[19] |
| 0 to 0.5 | Acceptable/Marginal | May require optimization; use with caution.[17] |
| < 0 | Unacceptable | Assay is not suitable for screening.[17] |
Hit Identification
-
Normalization: Raw luminescence data for each sample well is normalized to the plate controls: % Inhibition = 100 * ( (Signal_sample - Mean_neg) / (Mean_pos - Mean_neg) )
-
Hit Threshold: A "hit" is defined as a compound that exhibits an inhibition level greater than a set threshold. A common starting point is a value greater than 3 times the standard deviation of the negative (DMSO) control wells. For example, any compound with >50% inhibition may be declared a primary hit.
Hit Confirmation & Triage Strategy
Rationale: Primary hits contain a significant number of false positives. A rigorous triage process is essential to focus resources on the most promising compounds.
Dose-Response (IC50) Protocol
-
Prepare serial dilutions of confirmed hit compounds (e.g., 10-point, 1:3 dilution series starting from 50 µM).
-
Perform the Kinase-Glo® assay as described in Section 4.2 with the diluted compounds.
-
Plot % Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter nonlinear regression model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[20][21]
Data Interpretation: The IC50 value is a measure of a compound's potency. Compounds with lower IC50 values are more potent. This data is critical for establishing structure-activity relationships (SAR).[22]
Orthogonal Assay Protocol (AlphaScreen®)
-
Follow a similar protocol to the primary screen, but use the AlphaScreen® reagents and detection method.
-
The assay will measure product formation, so the signal will be directly proportional to kinase activity.
-
Calculate % Inhibition based on the reduction of the AlphaScreen® signal.
-
Causality: A true hit should demonstrate dose-dependent inhibition in both the Kinase-Glo® and AlphaScreen® assays. Compounds that are active in only one format are likely artifacts and should be deprioritized.
Secondary Assay Protocol: Cellular Target Engagement
Rationale: A biochemical assay uses purified recombinant proteins. A cell-based assay provides a more complex, physiological environment to assess if a compound can cross the cell membrane, engage its target, and exert a functional effect at relevant intracellular ATP concentrations.[8][23] A cellular phosphorylation assay is a common and effective format.[8][9]
Protocol: In-Cell Western / ELISA-based Phosphorylation Assay
-
Cell Plating: Seed a relevant cell line (e.g., one that overexpresses the target kinase or has an activated upstream pathway) in 96-well or 384-well plates and grow to ~80% confluency.
-
Compound Treatment: Treat cells with a dose-response of the validated hit compound for a specified time (e.g., 1-2 hours). Include DMSO as a negative control.
-
Cell Lysis: Aspirate media and lyse the cells directly in the wells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection (ELISA/MSD format):
-
Transfer lysates to an assay plate coated with a capture antibody for the total (phosphorylated and non-phosphorylated) kinase substrate.
-
Wash the plate and add a detection antibody specific to the phosphorylated form of the substrate. This antibody is typically labeled with a reporter (e.g., HRP for colorimetric/chemiluminescent readout, or a SULFO-TAG™ for Meso Scale Discovery).
-
Add detection reagents and read the plate on the appropriate instrument.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total amount of substrate or to a housekeeping protein (e.g., GAPDH) to account for differences in cell number.
-
Calculate the cellular IC50 from the dose-response curve.
-
Interpretation: A compound that shows potent inhibition in the biochemical assay and subsequently demonstrates dose-dependent reduction of substrate phosphorylation in a cellular context is considered a high-quality, validated lead candidate ready for further optimization.
References
Click to expand
-
Bantscheff, M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Chen, X., et al. (2023). Identification of KHS-101 as a Transcription Factor EB Activator to Promote α-Synuclein Degradation. MDPI. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
Brehmer, D., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
de Waal, J. K., et al. (2025). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. American Chemical Society. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
News-Medical.Net. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
-
Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. [Link]
-
Stokes, M. P., & Rush, J. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates. PubMed Central. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
PubMed. (2024). Dose-Response Curves and the Determination of IC50 and EC50 Values. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
YouTube. (2023). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug sensitivity assay –dose response curves and IC50 images. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]
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(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone in vitro experimental setup
An Application Note and In Vitro Protocol for the Characterization of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, a Putative DDR1 Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro characterization of the novel compound this compound. Based on structural similarities to known kinase inhibitors, this guide is built upon the hypothesis that the compound is an inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis[1][2][3]. We present a logical, multi-tiered experimental workflow, beginning with direct biochemical validation of enzyme inhibition and progressing to complex cell-based assays to confirm target engagement and functional cellular outcomes. Each protocol is designed to be self-validating, with explanations of critical steps and controls to ensure data integrity and reproducibility.
Introduction: The Rationale for Targeting DDR1
The Discoidin Domain Receptors, DDR1 and DDR2, are unique receptor tyrosine kinases (RTKs) that are activated by binding to various types of collagen rather than soluble growth factors[3]. Upon collagen binding, DDRs dimerize and undergo slow, sustained autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and matrix remodeling[1][2]. Dysregulation of DDR1 activity has been linked to the progression of numerous pathologies, including various cancers where it promotes metastasis and chemoresistance, as well as fibrotic diseases of the kidney, lung, and liver[2][3]. Consequently, the development of potent and selective DDR1 inhibitors is an area of intense therapeutic interest[4].
The compound this compound features a chemical scaffold common to many kinase inhibitors. This guide outlines a systematic approach to rigorously test its activity and selectivity against DDR1.
Experimental Strategy: A Tiered Approach
A robust characterization of a novel kinase inhibitor requires a multi-faceted approach. We will progress from direct target interaction in a simplified, purified system to confirming its action in a complex, live-cell environment.
Caption: Tiered workflow for inhibitor characterization.
Biochemical Assays: Direct Target Inhibition
The first step is to determine if the compound directly inhibits the catalytic activity of purified DDR1 kinase.[5] Biochemical assays provide a clean, cell-free system to measure enzyme activity and calculate inhibitor potency (IC50)[5][6].
Protocol: DDR1 IC50 Determination with ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[7] The signal strength is directly proportional to kinase activity.
Rationale: This assay format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.[6]
Materials:
-
Recombinant human DDR1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound: this compound
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 1 mM. Also prepare dilutions for the positive control, DDR1-IN-1.
-
Assay Plate Setup:
-
Add 1 µL of diluted compound or control to the appropriate wells of a 384-well plate.
-
For "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls, add 1 µL of DMSO.
-
-
Enzyme Addition: Add 2 µL of DDR1 enzyme diluted in assay buffer to all wells except the "no enzyme" control. Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[7]
-
Reaction Initiation: Add 2 µL of a substrate/ATP mix (containing MBP and ATP at their determined Km values) to all wells to start the reaction.[7]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data using the "no inhibitor" (100%) and "no enzyme" (0%) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
| Compound | Predicted DDR1 IC50 (nM) |
| This compound | 50 - 200 |
| DDR1-IN-1 (Positive Control) | ~105[1][4] |
Cell-Based Assays: Target Validation in a Physiological Context
While biochemical assays are essential, they don't capture cellular complexity, such as membrane permeability, intracellular ATP concentrations, and target engagement in its native environment.[8] Cell-based assays are therefore a critical next step.[9]
Protocol: Live-Cell Target Engagement with NanoBRET™
The NanoBRET™ Target Engagement assay measures the binding of a compound to a target protein within intact cells.[10] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site. A test compound that engages the target will displace the tracer, leading to a loss of BRET signal.[9]
Rationale: This assay provides direct evidence of target binding in a physiological setting, allowing for the quantification of compound affinity and residence time in living cells.[9][10]
Materials:
-
HEK293 cells
-
Vector encoding DDR1-NanoLuc® fusion protein
-
NanoBRET™ tracer for DDR1
-
Nano-Glo® Substrate and Inhibitor
-
Opti-MEM™ I Reduced Serum Medium
-
White 96-well or 384-well cell culture plates
Procedure:
-
Cell Preparation: Transfect HEK293 cells with the DDR1-NanoLuc® vector and seed them into assay plates. Allow cells to adhere and express the fusion protein for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM™. Add the diluted compound to the cells.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ tracer at its predetermined optimal concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the Nano-Glo® Substrate/Inhibitor mix to all wells. Read both the donor (460 nm) and acceptor (610 nm) emission wavelengths within 10 minutes.
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Convert the raw ratios to milliBRET units (mBU).
-
Normalize the data and plot against compound concentration to determine the cellular IC50, which reflects the apparent cellular affinity.[10]
Protocol: Inhibition of Collagen-Induced DDR1 Autophosphorylation
This functional assay measures the ability of the compound to inhibit the primary catalytic event of DDR1 activation in cells.
Rationale: DDR1 activation is initiated by collagen-induced autophosphorylation.[1] Measuring the phosphorylation status of DDR1 is a direct readout of its kinase activity in a cellular context.
Caption: Simplified DDR1 signaling pathway.
Materials:
-
U2OS or other DDR1-expressing cell line[1]
-
Collagen I
-
Test Compound
-
DDR1-IN-1 (Positive Control)
-
Cell lysis buffer
-
Antibodies: anti-phospho-DDR1 (pY792), anti-total-DDR1
-
Western Blot or ELISA reagents
Procedure:
-
Cell Culture: Plate U2OS cells and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound or DDR1-IN-1 for 2 hours.
-
Collagen Stimulation: Stimulate the cells with Collagen I (e.g., 20 µg/mL) for 90 minutes. A non-stimulated control should be included.
-
Cell Lysis: Wash the cells with cold PBS and lyse them.
-
Quantification:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-DDR1 and anti-total-DDR1 antibodies.
-
ELISA: Use a phospho-DDR1 specific ELISA kit for higher throughput quantification.
-
-
Data Analysis: Quantify the band intensity (Western Blot) or ELISA signal. Normalize the phospho-DDR1 signal to the total DDR1 signal. Plot the normalized signal against the compound concentration to determine the cellular EC50.
| Assay Type | Predicted Outcome for an Active Compound |
| NanoBRET™ Target Engagement | Dose-dependent decrease in BRET signal, yielding a cellular IC50. |
| DDR1 Autophosphorylation | Dose-dependent inhibition of collagen-induced p-DDR1, yielding a cellular EC50. |
Selectivity Profiling
A critical aspect of drug development is ensuring the compound is selective for its intended target to minimize off-target effects.[5]
Procedure: The most straightforward approach is to submit the compound to a commercial kinase profiling service. These services typically screen the compound at one or two concentrations (e.g., 1 µM) against a large panel of several hundred kinases (e.g., the Reaction Biology HotSpot™ platform or the Promega Kinase Selectivity Profiling Systems).[5]
Data Interpretation: The results are usually presented as a percentage of inhibition for each kinase at the tested concentration. Potent inhibition of kinases other than DDR1 and its close homolog DDR2 would indicate a lack of selectivity. A good inhibitor should show high inhibition for DDR1 and significantly lower inhibition for other kinases.[4]
Conclusion
This application note provides a structured workflow to perform a comprehensive in vitro evaluation of this compound as a potential DDR1 inhibitor. By progressing from direct biochemical inhibition to cellular target engagement and functional assays, researchers can build a robust data package to validate the compound's potency, mechanism of action, and cellular efficacy. The successful execution of these protocols will provide a strong foundation for further preclinical development.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Eberl, H. C., et al. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.
- Reaction Biology. (2022, May 11).
- Patrick, A. et al. Binding assays to profile target engagement by kinase inhibitors in vitro.
- Al-Sanea, M. M., et al.
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
- Reaction Biology. (2024, August 13).
- Kim, H., et al. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology.
- El-Gamal, M. I., et al. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor.
- Al-Sanea, M. M., et al. (2024, March 27). Identification of Ureidocoumarin-Based Selective Discoidin Domain Receptor 1 (DDR1)
- El-Gamal, M. I., et al. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. PMC - PubMed Central.
- Canning, P., et al. (2021, November 10). Inhibitors of Discoidin Domain Receptor (DDR)
- Murray, C. W., et al. Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. PMC - NIH.
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Title: A Multi-tiered Strategy for the Cellular Characterization of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, a Novel ATAD2 Bromodomain Inhibitor
An Application Note from the Senior Scientists at Gemini Laboratories
Abstract
ATPase Family AAA Domain Containing 2 (ATAD2) is a compelling therapeutic target in oncology due to its role as an epigenetic reader and transcriptional co-regulator for key oncogenes, including MYC.[1][2][3] The bromodomain of ATAD2, which recognizes acetylated lysine residues on histones, is crucial for its function and represents a druggable pocket for small molecule inhibitors.[1][4] This guide provides a comprehensive, multi-tiered framework for the development of robust cell-based assays to characterize the activity of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, a potent and selective inhibitor of the ATAD2 bromodomain.[5][6] We present a logical progression of assays, from direct target engagement in live cells to the quantification of downstream biomarker modulation and culminating in phenotypic anti-proliferative readouts. Each section includes the scientific rationale, detailed step-by-step protocols, and critical validation parameters to ensure the generation of reliable and reproducible data for drug development professionals.
Scientific Rationale: Intercepting the ATAD2-Driven Oncogenic Program
ATAD2 is a non-BET bromodomain-containing protein that is frequently overexpressed in a variety of cancers, including breast, ovarian, and lung cancer, where its elevated levels often correlate with poor prognosis.[1][2][7] The ATAD2 protein utilizes its bromodomain to "read" acetylated histone marks on chromatin, a key step in facilitating chromatin accessibility. This function allows it to act as a scaffold, recruiting transcription factors and co-activators, such as E2F and MYC, to the promoters of genes that drive cell cycle progression and proliferation.[2][3]
Inhibition of the ATAD2 bromodomain with a small molecule like this compound is hypothesized to prevent the recognition of acetylated histones. This intervention is expected to displace ATAD2 from chromatin, leading to the transcriptional repression of its target genes (e.g., c-Myc), and subsequently, cell cycle arrest and a reduction in cancer cell proliferation.[5][6][7] The following diagram illustrates this proposed mechanism of action.
Caption: Mechanism of ATAD2 inhibition.
A Tiered Assay Development Strategy
To comprehensively evaluate the cellular activity of an ATAD2 inhibitor, we propose a three-tiered approach. This strategy ensures a thorough investigation, beginning with confirmation of target binding within the cell, followed by assessment of the functional consequences of this binding, and concluding with a measure of the overall cellular phenotype.
| Tier | Assay Type | Purpose | Key Technology/Method |
| 1 | Target Engagement | To confirm the compound physically binds to ATAD2 inside intact, live cells and to determine intracellular affinity. | NanoBRET™ Target Engagement Assay |
| 2 | Biomarker Modulation | To quantify the functional downstream effect of target inhibition by measuring changes in a key ATAD2-regulated gene. | Quantitative PCR (qPCR) or High-Content Imaging of c-Myc |
| 3 | Phenotypic Readout | To measure the ultimate biological impact of the compound on cancer cell health and proliferation. | ATP-based Cell Viability Assay (e.g., CellTiter-Glo®) |
Tier 1 Protocol: Intracellular Target Engagement using NanoBRET™
The NanoBRET™ technology provides a quantitative method to measure compound binding to a specific protein target in living cells.[8][9] The assay relies on bioluminescence resonance energy transfer between an ATAD2 protein fused to NanoLuc® luciferase (the energy donor) and a fluorescent energy acceptor (tracer) that reversibly binds the ATAD2 bromodomain. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[10]
Caption: NanoBRET™ Target Engagement workflow.
Detailed Protocol: ATAD2 NanoBRET™ Assay
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS. Maintain cells at 37°C in a 5% CO₂ incubator. Ensure cells are healthy and sub-confluent before use.[11]
-
Transfection:
-
Seed HEK293 cells into white, 96-well assay plates at a density of 2 x 10⁴ cells per well in 100 µL of media.
-
Prepare a transfection mix containing DNA plasmids for NanoLuc®-ATAD2 fusion protein and a histone partner like HaloTag®-H3.3.[12] Use a suitable transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 20-24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an 11-point serial dilution in DMSO to create a concentration range from 10 mM to 100 pM. Prepare a DMSO-only vehicle control.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add 80 µL of Opti-MEM™ I Reduced Serum Medium to each well.
-
Add 10 µL of the NanoBRET™ Tracer specific for the ATAD2 bromodomain (at a pre-optimized concentration).
-
Add 10 µL of the serially diluted compound or vehicle control to the appropriate wells (final DMSO concentration should be ≤0.5%).
-
Incubate the plate for 2 hours at 37°C.
-
Prepare the Nano-Glo® Substrate/luciferase detection reagent according to the manufacturer's protocol.
-
Add 25 µL of the detection reagent to each well.
-
-
Data Acquisition:
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Tier 2 Protocol: c-Myc Expression as a Functional Biomarker
Following confirmation of target engagement, the next critical step is to demonstrate a functional consequence. Since ATAD2 is a known co-activator of c-Myc transcription, measuring the downregulation of c-Myc serves as a robust functional biomarker of inhibitor activity.[5][6]
Protocol 2A: c-Myc mRNA Quantification by RT-qPCR
-
Cell Treatment: Seed a relevant cancer cell line known for ATAD2-dependency (e.g., MDA-MB-231 breast cancer cells or SK-OV3 ovarian cancer cells) in a 6-well plate.[5][7]
-
Allow cells to adhere overnight, then treat with increasing concentrations of the ATAD2 inhibitor (e.g., 0, 0.1, 1, 10 µM) for 6-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan™ probes with primers specific for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of c-Myc using the ΔΔCt method. A dose-dependent decrease in c-Myc mRNA levels indicates effective target modulation.
Protocol 2B: c-Myc Protein Quantification by High-Content Imaging
-
Cell Plating and Treatment: Seed MDA-MB-231 or SK-OV3 cells in a 96-well, black-walled, clear-bottom imaging plate.
-
Treat with a dose-response of the inhibitor for 24-48 hours.
-
Immunofluorescence:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton™ X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against c-Myc protein.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 488).
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify nuclei (DAPI channel) and quantify the mean fluorescence intensity of the c-Myc signal (Alexa Fluor™ 488 channel) within the nuclear region of each cell.
-
Calculate the average nuclear intensity per well and plot against inhibitor concentration to determine the EC₅₀ for c-Myc downregulation.[13]
-
Tier 3 Protocol: Phenotypic Anti-Proliferation Assay
The ultimate goal of an anti-cancer therapeutic is to inhibit tumor cell growth. A cell viability assay measures the overall health and metabolic activity of the cell population, providing a critical phenotypic endpoint. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[14]
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Optimize the seeding density of your chosen cancer cell line (e.g., MV4-11 for leukemia, SK-OV3 for ovarian cancer) in a 96-well white, clear-bottom plate to ensure cells are in an exponential growth phase at the end of the assay.[11][13]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. This extended time point allows for effects on cell division to become apparent.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence on a plate-reading luminometer.
-
Normalize the data to the vehicle control (100% viability) and a media-only background (0% viability).
-
Plot the percent viability against the log of the inhibitor concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Assay Validation and Quality Control
For any cell-based assay to be reliable, it must be rigorously validated.[15][16] This ensures that the results are accurate, precise, and reproducible. Key validation parameters should be established during assay development.
| Parameter | Description | Acceptance Criteria | Rationale |
| Z'-factor | A statistical measure of assay quality, reflecting the dynamic range and data variation. | Z' > 0.5 | Indicates a large enough separation between positive and negative controls for hit identification in screening.[17] |
| Signal-to-Background (S/B) | The ratio of the signal from the negative control (no inhibition) to the positive control (maximal inhibition). | S/B ≥ 5 | Ensures a sufficient dynamic range to measure compound effects accurately. |
| Coefficient of Variation (%CV) | A measure of the variability of replicate measurements. | %CV < 15% | Demonstrates the precision and reproducibility of the assay. |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1% | Ensures the vehicle used to dissolve compounds does not interfere with the biological measurement.[18] |
Conclusion
The development of a robust cell-based assay cascade is fundamental to the preclinical characterization of a novel therapeutic agent. The multi-tiered strategy presented here provides a comprehensive workflow for evaluating this compound, a specific ATAD2 bromodomain inhibitor. By systematically confirming intracellular target engagement, quantifying downstream biomarker modulation, and measuring the ultimate anti-proliferative phenotype, researchers can build a compelling data package that validates the compound's mechanism of action and therapeutic potential. Adherence to the detailed protocols and rigorous validation standards outlined in this guide will ensure the generation of high-quality, decision-enabling data for advancing promising oncology drug candidates.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
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Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology. [Link]
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Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
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Janini, G. M. (Ed.). (2011). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
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Huwiler, K. (2016). Research Teams Demonstrate Bivalent Binding of a Novel Bromodomain Protein Inhibitor. Promega Connections. [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]
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Chaikuad, A., et al. (2014). Fragment-Based Screening of the Bromodomain of ATAD2. Journal of Medicinal Chemistry. [Link]
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Volz, A. C. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
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Picaud, S., et al. (2015). Fragment-Based Screening of the Bromodomain of ATAD2. ACS Medicinal Chemistry Letters. [Link]
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Chen, J., et al. (2020). Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
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PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. [Link]
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Chen, J., et al. (2020). Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening. Taylor & Francis Online. [Link]
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PPD. (2013). Development & Validation of Cell-based Assays. YouTube. [Link]
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Epigentek. (n.d.). ATAD2A Inhibitor Screening Assay Kit. [Link]
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BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit. [Link]
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Liu, H., & Wang, Q. (2022). Tumor-Promoting ATAD2 and Its Preclinical Challenges. International Journal of Molecular Sciences. [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
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Chen, Z., et al. (2017). Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. MedChemComm. [Link]
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Cihan, A. C., et al. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]
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An, F., & Horvath, D. (2022). A review for cell-based screening methods in drug discovery. RSC Advances. [Link]
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Yang, Y., & Zou, F. (2016). Workflow in screening BRD4(1) inhibitors. ResearchGate. [Link]
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GeneCards. (n.d.). ATAD2 Gene - ATPase Family AAA Domain Containing 2. [Link]
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Wang, M., et al. (2021). ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target. Theranostics. [Link]
-
Scilit. (2025). ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development. [Link]
-
Nam, H., et al. (2023). ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE. Journal of Experimental & Clinical Cancer Research. [Link]
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Zhang, G. W., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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developing structure-activity relationships for (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone analogs
Application Note & Protocols
Topic: A Strategic Framework for Developing Structure-Activity Relationships for (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone Analogs as Potential PARP1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a conformationally adaptable piperidine moiety, makes it an attractive candidate for targeting enzyme active sites, particularly those involved in DNA repair and cell signaling. This document provides a comprehensive guide for establishing a robust Structure-Activity Relationship (SAR) campaign for this chemical series, using Poly(ADP-ribose) polymerase 1 (PARP1) as a primary example target. We outline a strategic framework encompassing rational analog design, detailed synthetic protocols, validated biochemical and cellular assays, and systematic data analysis. The causality behind experimental choices is emphasized to empower researchers to make informed decisions in their drug discovery programs.
Introduction: The Strategic Imperative for SAR
Structure-Activity Relationship (SAR) analysis is the cornerstone of modern medicinal chemistry. It is the iterative process of designing and synthesizing new molecules by modifying a lead compound's structure and assessing the impact of these changes on biological activity. A systematic SAR study illuminates the specific molecular features responsible for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The core scaffold, this compound, possesses key pharmacophoric elements:
-
Aminopyridine Moiety: Acts as a potent hydrogen-bond donor and acceptor, crucial for anchoring within an enzyme's active site. Aminopyridines are privileged structures in medicinal chemistry, known to interact with a wide range of enzymes and receptors.[1][2]
-
Central Phenyl Ring: Provides a rigid scaffold for positioning the other functional groups and allows for substitutions to probe interactions with hydrophobic pockets or introduce new vectors for interaction.
-
Piperidinyl-methanone Tail: The piperidine ring offers a three-dimensional element that can be modified to explore deeper pockets within the target protein.[3] The amide linkage is a common feature in many enzyme inhibitors, including PARP inhibitors.
This guide uses the inhibition of PARP1 as a case study. PARP1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs). Its inhibition leads to the accumulation of double-strand breaks (DSBs) during replication, which are lethal to cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[4]
The SAR Development Workflow: An Iterative Cycle
A successful SAR campaign is not a linear process but a cyclical one, where insights from each round of testing inform the design of the next generation of compounds. This iterative strategy ensures efficient exploration of the chemical space and accelerates the journey towards an optimized lead candidate.
Caption: The iterative workflow for developing structure-activity relationships.
Part 1: Rational Analog Design Strategy
To systematically explore the SAR, we dissect the core scaffold into three primary regions for modification. This approach allows for the independent evaluation of each sub-structure's contribution to biological activity.
| Region | Core Structure | Rationale for Modification | Example Modifications |
| Region A: Aminopyridine Head | 6-Aminopyridin-3-yl | The amino group is a critical H-bond donor. Modifications here test the necessity and optimal geometry of this interaction. Shifting the amino group or replacing the pyridine can probe the pocket's electronic and steric tolerance. | Methylation of the amine (NHMe, NMe2), shifting the amine to other positions, replacing pyridine with other heterocycles (e.g., pyrimidine, pyrazine). |
| Region B: Central Phenyl Ring | Phenyl | This linker orients the head and tail groups. Substituents can be used to probe for additional binding interactions, alter electronic properties (pKa), and improve physicochemical properties like solubility. | Introduction of small electron-donating (Me, OMe) or electron-withdrawing (F, Cl, CF3) groups at the ortho and meta positions relative to the piperidine. |
| Region C: Piperidine Tail | Piperidin-1-yl | The piperidine ring explores a 3D space. Substitutions can enhance van der Waals interactions, introduce new H-bonds, or improve metabolic stability.[5][6] | Substitution at the 3- or 4-position with small alkyls, polar groups (-OH, -NH2), or larger aromatic groups. Bioisosteric replacement of the piperidine with morpholine or piperazine. |
Part 2: Experimental Protocols
Protocol 4.1: General Synthesis of Analogs
The primary synthetic route involves the amide coupling between a substituted (4-(6-aminopyridin-3-yl)phenyl)methanoyl chloride intermediate and the desired piperidine analog.
Rationale: This is a robust and widely applicable method for amide bond formation. The use of an acid chloride intermediate, generated in situ from the corresponding carboxylic acid using oxalyl chloride, ensures a highly reactive species for efficient coupling with the piperidine amine.
Step-by-Step Protocol:
-
Carboxylic Acid Synthesis: Begin with a suitable starting material like 4-bromo-benzoic acid. Perform a Suzuki coupling with 6-amino-3-pyridylboronic acid to generate the 4-(6-aminopyridin-3-yl)benzoic acid core.
-
Scientist's Note: Palladium catalysts like Pd(PPh3)4 are standard for Suzuki couplings. The reaction requires a base (e.g., Na2CO3 or K3PO4) and is typically run in a solvent mixture like dioxane/water.
-
-
Acid Chloride Formation (Do not isolate):
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the 4-(6-aminopyridin-3-yl)benzoic acid analog in anhydrous dichloromethane (DCM).
-
Add 3-5 drops of anhydrous N,N-Dimethylformamide (DMF) to act as a catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of oxalyl chloride dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
-
Amide Coupling:
-
In a separate flask, dissolve 1.2 equivalents of the desired piperidine analog and 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add the crude acid chloride solution from Step 2 to the piperidine solution via cannula.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the final analog.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 4.2: In Vitro PARP1 Inhibition Assay (Fluorescence Polarization)
Principle: This competitive assay measures the ability of a test compound to displace a fluorescently labeled PARP1 inhibitor (probe) from the PARP1 active site.[7] When the large PARP1-probe complex is formed, it tumbles slowly in solution, emitting highly polarized light. When a test compound displaces the small probe, the probe tumbles rapidly, resulting in low fluorescence polarization (FP).
Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for PARP1 activity (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
PARP1 Enzyme: Dilute purified human PARP1 enzyme to a working concentration of 2X the final desired concentration (e.g., 2 nM) in Assay Buffer.
-
Fluorescent Probe: Dilute a suitable fluorescent probe (e.g., an Olaparib-fluorophore conjugate) to a 2X working concentration (e.g., 1 nM) in Assay Buffer.[7]
-
Test Compounds: Prepare a serial dilution series of the synthesized analogs in DMSO, typically starting from 10 mM. Then, create a 100X working stock in Assay Buffer. Olaparib should be used as a positive control.
-
-
Assay Plate Setup:
-
Use a low-volume, black, 384-well microplate.
-
Add 5 µL of Assay Buffer to all wells.
-
Add 5 µL of the 2X PARP1 enzyme solution to all wells except the "No Enzyme" controls.
-
Add 5 µL of the 100X test compound dilution (or DMSO for vehicle controls).
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the binding reaction by adding 5 µL of the 2X fluorescent probe solution to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a microplate reader capable of measuring fluorescence polarization. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
The output will be in millipolarization (mP) units.
-
Normalize the data: Set the average mP of the vehicle control (DMSO + Enzyme + Probe) as 100% activity and the average mP of the "No Enzyme" control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the resulting curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each analog.
-
Part 3: Data Interpretation and SAR Analysis
The ultimate goal is to correlate specific structural changes with the observed changes in inhibitory potency (IC50). A well-structured data table is essential for this analysis.
Example SAR Data Table:
| Cmpd | Region A (Aminopyridine) | Region B (Phenyl) | Region C (Piperidine) | PARP1 IC50 (nM) | Fold Change vs. Core |
| Core | 6-NH2 | Unsubstituted | Unsubstituted | 150 | 1.0 |
| A1 | 6-NHMe | Unsubstituted | Unsubstituted | 350 | ↓ 2.3x |
| A2 | 5-NH2 | Unsubstituted | Unsubstituted | >10,000 | >66x |
| B1 | 6-NH2 | 2-Fluoro | Unsubstituted | 75 | ↑ 2.0x |
| B2 | 6-NH2 | 3-Methoxy | Unsubstituted | 220 | ↓ 1.5x |
| C1 | 6-NH2 | Unsubstituted | 4-Hydroxy | 95 | ↑ 1.6x |
| C2 | 6-NH2 | Unsubstituted | 4-Phenyl | 1,200 | ↓ 8.0x |
| C3 | 6-NH2 | Unsubstituted | Morpholine | 850 | ↓ 5.7x |
Deriving Key SAR Insights:
-
Region A: The primary 6-amino group appears critical. Monomethylation (A1) reduces potency, suggesting a strict steric and/or H-bonding requirement. Moving the amine to the 5-position (A2) completely abolishes activity, indicating its precise placement is essential for anchoring.
-
Region B: A small, electron-withdrawing group in the ortho position (B1) is beneficial, potentially engaging in a favorable interaction or influencing ring conformation. A larger methoxy group at the meta position (B2) is detrimental.
-
Region C: A small polar group at the 4-position of the piperidine (C1) is well-tolerated and slightly improves potency, suggesting an accessible solvent-exposed region or a potential H-bond. A bulky phenyl group (C2) or replacing the piperidine with morpholine (C3) significantly reduces activity, indicating a sterically constrained pocket.
These insights can be visually summarized to guide the next design cycle.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
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- 3. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone Synthesis
Welcome to the technical support center for the synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the underlying chemical principles, troubleshoot common experimental hurdles, and provide data-driven strategies to optimize your reaction yield and purity.
Proposed Synthetic Pathway
The synthesis of the target compound is most efficiently approached via a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by an amide bond formation. This strategy allows for the early construction of the biaryl backbone, followed by the generally high-yielding amidation.
Caption: Proposed synthetic route for the target molecule.
Troubleshooting Guide
This section addresses specific, high-frequency issues encountered during the synthesis in a direct question-and-answer format.
Part 1: Suzuki-Miyaura Cross-Coupling Issues
Question 1: My Suzuki-Miyaura coupling reaction shows low conversion of the 5-bromo-2-aminopyridine starting material. What are the primary causes and how can I fix it?
Answer: Low conversion in this specific Suzuki coupling is a common problem that can typically be traced to three main areas: catalyst inactivation, suboptimal reaction conditions, or reagent instability.[1][2]
1. Catalyst System (Palladium Source & Ligand):
-
Causality: The exocyclic amino group on the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, the choice of ligand is critical to maintain an active catalyst. Bulky, electron-rich phosphine ligands are often required to promote the rate-determining oxidative addition step and stabilize the Pd(0) species.[3][4]
-
Solution:
-
Screen Ligands: If using a standard catalyst like Pd(PPh₃)₄, consider switching to more robust systems. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos, XPhos) or a bulky phosphine like P(t-Bu)₃ often gives superior results for heteroaryl couplings.[4]
-
Check Catalyst Quality: Ensure your palladium source is active. Older Pd(0) sources can lose activity. Using air-stable Pd(II) precatalysts can ensure consistent generation of the active Pd(0) species in situ.[3]
-
2. Base and Solvent System:
-
Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5][6] Its strength, solubility, and compatibility with other functional groups are key. For less reactive aryl bromides, a moderately strong base is necessary.
-
Solution:
-
Base Selection: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly for challenging couplings.[5][7] The base should be finely powdered to maximize surface area.[3]
-
Solvent Choice: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is standard.[7][8] The water is essential for dissolving the inorganic base and facilitating the catalytic cycle. Ensure solvents are properly degassed to prevent catalyst oxidation.
-
3. Reaction Environment:
-
Causality: Pd(0) catalysts are highly sensitive to oxygen, which can oxidize them to inactive Pd(II) species, leading to the formation of palladium black.[1][9]
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
Question 2: My reaction is working, but I'm isolating significant amounts of homocoupled boronic acid (biphenyl dicarboxylic acid) and dehalogenated starting material (2-aminopyridine). How can I minimize these side products?
Answer: The formation of homocoupling and dehalogenation byproducts points to specific competing reaction pathways that can be suppressed by adjusting your protocol.[2][9]
-
Protodeboronation & Homocoupling:
-
Causality: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, which quenches the nucleophile.[5][10] This is often promoted by excessive heat or prolonged reaction times, especially with heteroaryl boronic acids.[5] Homocoupling is often promoted by the presence of oxygen.[1]
-
Solutions:
-
Strictly Anaerobic Conditions: Thorough degassing is the most effective way to prevent homocoupling.[1]
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) but avoid a large excess, which can favor homocoupling.
-
Temperature Control: Do not overheat the reaction. Monitor by TLC or LC-MS and stop the reaction once the starting material is consumed. Typical temperatures range from 80-110 °C.[5]
-
Use Boronate Esters: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to protodeboronation.[5][11]
-
-
-
Dehalogenation:
-
Causality: The aryl-palladium intermediate can react with a hydride source in the mixture instead of the boronic acid, leading to a dehalogenated product.[2][5] Hydride sources can include amine bases or certain solvents.
-
Solutions:
-
Choice of Base: Avoid using amine bases like triethylamine in the Suzuki coupling step. Stick to inorganic bases like carbonates or phosphates.
-
Solvent Purity: Ensure solvents are pure and free from potential hydride donors.
-
-
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Part 2: Amide Coupling & Purification Issues
Question 3: The final amide coupling step between 4-(6-aminopyridin-3-yl)benzoic acid and piperidine is sluggish. Which coupling reagents are most effective?
Answer: The condensation of a carboxylic acid and an amine to form an amide bond requires activation of the carboxylic acid.[12][13] For this particular substrate, where the amine on the pyridine ring is a potential site for side reactions if not protected, the choice of a mild and efficient coupling reagent is key.
-
Causality: Direct reaction of a carboxylic acid and an amine requires very high temperatures and is generally not feasible for complex molecules. Coupling reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or O-acylisourea) that is readily attacked by the amine nucleophile.[12][14]
-
Recommended Reagents:
-
Uronium/Aminium Salts (HATU, HBTU): These are often the first choice for challenging amide couplings. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is particularly effective as it generates a highly reactive OBt active ester with minimal side reactions and is known to reduce racemization (though not a concern here).[13] It is typically used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Carbodiimides (EDC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, which is a major advantage as the byproduct (EDU) is also water-soluble and easily removed during aqueous workup.[14] To improve efficiency and suppress side reactions, EDC is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[12]
-
Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride (using SOCl₂ or oxalyl chloride) followed by reaction with piperidine is a classic and effective method.[15][] However, the conditions can be harsh and may not be compatible with sensitive functional groups.[12]
-
| Coupling Reagent | Additive | Base | Typical Solvent | Key Advantage |
| HATU | None | DIPEA, TEA | DMF, DCM | High efficiency, low side reactions[13] |
| EDC | HOBt or DMAP | DIPEA, TEA | DMF, DCM | Water-soluble byproduct, cost-effective[14] |
| SOCl₂ | cat. DMF | Pyridine, TEA | DCM, THF | Highly reactive, drives reaction to completion[15] |
Question 4: My final product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. What is causing this and how can I fix it?
Answer: Tailing or streaking on silica gel is a classic problem when purifying basic compounds like aminopyridines.[17]
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your compound (both the aminopyridine and the piperidine) interact strongly with these acidic sites via acid-base interactions. This causes the compound to "stick" to the column, eluting slowly and as a broad, tailing band instead of a sharp peak.[17]
-
Solutions:
-
Mobile Phase Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% (v/v) of triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[17] The TEA will compete for the acidic sites on the silica, allowing your product to elute symmetrically.
-
Ammonia: For more polar solvent systems (e.g., DCM/Methanol), using a 7N solution of ammonia in methanol as the polar component of the mobile phase is also highly effective.
-
-
Alternative Stationary Phases: If the issue persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove non-basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute aqueous acid (like 1M HCl) to protonate and extract your basic product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent.[17]
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4-(6-Aminopyridin-3-yl)benzoic acid
-
Setup: To an oven-dried round-bottom flask, add 5-bromo-2-aminopyridine (1.0 equiv.), 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times.[1]
-
Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., SPhos, 0.05 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Saponification & Work-up: Once the starting material is consumed, cool the mixture to room temperature. Add LiOH or NaOH (3-4 equiv.) and methanol, then stir until the ester is fully hydrolyzed. Acidify the mixture with 1M HCl to pH ~5-6 to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the carboxylic acid intermediate.
Protocol 2: Amide Coupling
Synthesis of this compound
-
Setup: To a round-bottom flask, add 4-(6-aminopyridin-3-yl)benzoic acid (1.0 equiv.) and HATU (1.2 equiv.).
-
Dissolution: Dissolve the solids in anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.) dropwise.[13]
-
Amine Addition: Add piperidine (1.1 equiv.) to the mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packed with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 1% TEA).
-
Sample Loading: Dissolve the crude product from Protocol 2 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound.[17]
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Retrieved from [Link]
-
Nagoya University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Pundeer, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Lood, K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 534-541.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Onwudiwe, D. C., & Fadare, O. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. IntechOpen.
- Magagula, L. P. (2019). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
- Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lead Sciences. (n.d.). 4-(6-Aminopyridin-3-yl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- Google Patents. (2006). CN1807415A - 4-aminopyridine preparation method.
- Google Patents. (2020). CN111170937A - Preparation method of 3-aminopyridine.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
Semantic Scholar. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
- Google Patents. (2019). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
ResearchGate. (n.d.). 3139 PDFs | Review articles in AMINOPYRIDINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. hepatochem.com [hepatochem.com]
- 13. growingscience.com [growingscience.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
purification of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone from crude reaction mixture
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone from crude reaction mixtures. This document offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind the recommended procedures to ensure the isolation of a highly pure product.
Introduction to Purification Challenges
The purification of this compound presents a unique set of challenges due to its molecular structure. The presence of a basic aminopyridine moiety, a moderately polar aromatic ketone, and a piperidine ring results in a compound with a propensity for strong interactions with stationary phases and variable solubility. A common synthetic route to this molecule is a Suzuki-Miyaura cross-coupling reaction, which can introduce specific impurities that must be effectively removed.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound, likely via a Suzuki coupling. What are the primary impurities I should be concerned about?
A1: When synthesizing this target molecule via a Suzuki-Miyaura coupling of (6-aminopyridin-3-yl)boronic acid and a 4-(piperidin-1-carbonyl)phenyl halide, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual (6-aminopyridin-3-yl)boronic acid and the 4-(piperidin-1-carbonyl)phenyl halide.
-
Homocoupled Byproducts: Biphenyl-like structures arising from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The formation of these byproducts can be exacerbated by the presence of oxygen in the reaction mixture[1][2].
-
Dehalogenated Starting Material: Reduction of the 4-(piperidin-1-carbonyl)phenyl halide.
-
Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can contaminate the final product.
-
Boronic Acid Oxidation Products: Boronic acids can be susceptible to oxidation, leading to the formation of various byproducts[3].
Q2: My compound is streaking badly on the silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. What is causing this and how can I fix it?
A2: Significant streaking or tailing on a silica gel TLC plate is a common issue when dealing with basic compounds like your aminopyridine derivative[4]. This occurs due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of the silica gel. To mitigate this, you can:
-
Incorporate a Basic Modifier in the Eluent: Add a small amount (0.5-1% v/v) of a base such as triethylamine (TEA) or pyridine to your mobile phase[4]. This will neutralize the acidic sites on the silica, leading to more defined spots on the TLC plate and symmetrical peaks during column chromatography.
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or a commercially available deactivated silica gel for your chromatography.
Q3: I am attempting to purify my compound using flash column chromatography on silica gel, but I am getting poor separation and low recovery. What are some general guidelines for optimizing this process?
A3: For a compound with the polarity of this compound, careful optimization of your flash chromatography is crucial. Here are some key considerations:
-
Solvent System Selection: Begin by identifying a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. A common starting point for related aminopyridine compounds is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. For your specific molecule, a gradient of methanol in dichloromethane or ethyl acetate is a good starting point.
-
Adding a Basic Modifier: As mentioned previously, the addition of 0.5-1% triethylamine to your eluent is highly recommended to improve peak shape and recovery[4].
-
Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent for loading onto the column. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel and dry-load it onto the column.
Q4: I am struggling to find a suitable solvent for recrystallization. What is a systematic approach to solvent screening?
A4: A systematic approach is key to finding an effective recrystallization solvent.
-
Small-Scale Testing: In separate small test tubes, test the solubility of a few milligrams of your crude product in a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexanes) at room temperature.
-
Heating and Cooling: For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture. A good recrystallization solvent will fully dissolve your compound when hot but show low solubility when cold.
-
Mixed Solvent Systems: If a single solvent is not ideal, you can try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. For aminopyridine derivatives, solvent systems like ethyl acetate/petroleum ether have been successfully used[4].
Q5: My purified product is a solid, but it has a slight yellow or brownish tint. What could be the cause and how can I remove the color?
A5: A colored tint in your final product can be due to trace impurities, such as residual palladium from the coupling reaction or minor oxidation products.
-
Activated Charcoal Treatment: During recrystallization, after your compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Hot Filtration: After the charcoal treatment, perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
-
Prepare a stock solution of your chosen eluent system. A good starting point is a gradient of 0-10% methanol in dichloromethane.
-
Add 0.5-1% (v/v) of triethylamine to the mobile phase to minimize peak tailing[4].
2. Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column, ensuring a uniform and well-settled bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
If the crude product is not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute your compound.
-
Collect fractions and monitor the elution of the compound using TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
1. Solvent Selection:
-
Following the systematic approach described in the FAQs, identify a suitable solvent or mixed-solvent system. For a molecule with this polarity, consider solvents such as ethanol, isopropanol, acetonitrile, or a mixture of ethyl acetate and hexanes.
2. Dissolution:
-
Place the crude product in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid is fully dissolved. Avoid adding an excess of solvent.
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.
4. Hot Filtration:
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, you can cover the flask.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Summary
| Property | Description | Rationale | Reference |
| Likely Synthesis Route | Suzuki-Miyaura Cross-Coupling | A common and efficient method for forming aryl-aryl bonds. | [4] |
| Common Impurities | Unreacted starting materials, homocoupled byproducts, residual palladium | These are characteristic byproducts of Suzuki coupling reactions. | [1][2][3] |
| Primary Purification Methods | Flash Column Chromatography, Recrystallization | Effective for separating organic compounds based on polarity and solubility differences. | [4] |
| Chromatography Stationary Phase | Silica Gel (with basic modifier) or Alumina | The basic nature of the aminopyridine necessitates measures to prevent strong interactions with acidic silica. | [4] |
| Chromatography Mobile Phase | Gradient of Methanol in Dichloromethane or Ethyl Acetate in Hexanes (with 0.5-1% Triethylamine) | Provides a suitable polarity range to elute the target compound while separating it from less polar and more polar impurities. The added base improves peak shape. | [4] |
| Recrystallization Solvents | Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexanes | A range of polar and non-polar solvents should be screened to find the optimal conditions for crystallization. | [4] |
Visual Diagrams
Purification Workflow
Caption: A decision workflow for the purification of this compound.
Troubleshooting Chromatography Peak Tailing
Caption: A troubleshooting guide for addressing peak tailing during the chromatographic purification of basic compounds.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Anja, K., & Shin, H. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 221(1), 163-168.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- PubMed Central. (n.d.).
Sources
(4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone stability and degradation issues
Welcome to the technical support guide for (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this molecule. As direct stability studies on this specific compound are not extensively published, this guide synthesizes data from structurally related compounds and established principles of drug degradation to provide a predictive and practical framework for your experiments.
Molecule Overview and Structural Weak Points
This compound is a molecule featuring several key functional groups that are critical to its function but also represent potential sites for chemical degradation. Understanding these "hot spots" is the first step in designing stable formulations and robust analytical methods.
The primary functional moieties are the aminopyridine ring, the central phenyl ring, and the piperidinyl-methanone group. Each presents a different susceptibility to common degradation forces such as hydrolysis, oxidation, and photolysis.
Caption: Workflow for developing a stability-indicating method.
Protocol: Initial Method Development
-
Column Selection: Start with a standard reverse-phase column, such as a C18 (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm). [1][2]2. Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.
-
Mobile Phase B: Acetonitrile (ACN).
-
-
Gradient Elution: A broad gradient is effective for initial screening.
-
Start at 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Detection: Use a PDA/DAD detector to collect spectra across the UV range (e.g., 200-400 nm) and monitor at a wavelength of maximum absorbance (e.g., ~254 nm or ~280 nm).
-
Analysis: Inject a known pure standard and your sample. Assess peak shape, retention time, and the presence of any additional peaks. Use the peak purity function in your chromatography software to check for co-eluting impurities.
Guide 2: Investigating Hydrolytic Stability
Issue: You suspect hydrolysis in an aqueous formulation or during a process involving water and non-neutral pH.
Hypothesized Degradation Pathway:
Caption: Primary hypothesized hydrolytic degradation pathway.
Protocol: Forced Hydrolysis Study
-
Preparation: Prepare solutions of the compound (~1 mg/mL) in three media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Neutral: Purified Water
-
-
Incubation: Place sealed vials of each solution in a water bath or oven at 60°C. Place a control sample for each condition at 4°C.
-
Time Points: Withdraw aliquots at set time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before injection, neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively) to prevent damage to the HPLC column.
-
Analysis: Analyze all samples using your stability-indicating UPLC method. [3] Data Interpretation:
| Condition | Time (hr) | Parent Peak Area | % Degradation | Retention Times of New Peaks |
| 0.1 M HCl, 60°C | 0 | 1,000,000 | 0% | - |
| 0.1 M HCl, 60°C | 8 | 850,000 | 15% | 2.5 min |
| 0.1 M NaOH, 60°C | 8 | 500,000 | 50% | 2.5 min |
| Water, 60°C | 8 | 995,000 | 0.5% | - |
A significant decrease in the parent peak area and the appearance of one or more new peaks, especially under acidic and basic conditions, confirms hydrolytic liability. The primary degradation product would likely be more polar (elute earlier) due to the formation of a carboxylic acid.
Guide 3: Assessing Oxidative Stability
Issue: The compound shows instability in the presence of air or upon addition of other reagents, often with a visible color change.
Hypothesized Degradation Sites:
Caption: Potential products from oxidative degradation.
Protocol: Forced Oxidation Study
-
Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Incubation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at set time points (e.g., 0, 1, 2, 4, 8 hours).
-
Quenching (Optional): The reaction can be stopped by adding an antioxidant like sodium bisulfite if needed, but it's often sufficient to simply dilute and inject.
-
Analysis: Analyze all samples using your stability-indicating UPLC method. Studies on other aminopyridines have shown high susceptibility to oxidative stress. [4][5] Data Interpretation: Oxidation typically produces more polar compounds that elute earlier. Look for new peaks and quantify the loss of the parent compound. The aminopyridine N-oxide is a very common degradation product for this class of molecules. [6]
Guide 4: Characterizing Degradation Products with UPLC-MS
Issue: You have confirmed degradation and now need to identify the unknown peaks in your chromatogram.
Workflow:
Sources
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- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
Welcome to the technical support guide for (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in experimental assays.
While specific, publicly available experimental data on the solubility of this compound is limited, its chemical structure provides significant insight into its behavior. This guide leverages fundamental chemical principles and established methodologies for structurally similar compounds to provide robust troubleshooting strategies.
Predicted Compound Profile & Structural Analysis
The structure of this compound is characterized by a basic aminopyridine moiety and bulky, non-polar phenyl and piperidinyl-methanone groups. This combination dictates its solubility profile.
-
Aminopyridine Group : This nitrogen-containing aromatic ring is basic. At acidic pH, the nitrogen atoms can be protonated, forming a positively charged salt that is significantly more soluble in aqueous media.[1][2] The predicted pKa of a structurally related aminopyridine compound is approximately 7.36, suggesting that the transition between the insoluble free base and the more soluble salt form occurs around physiological pH.[3][4]
-
Phenyl and Piperidinyl-methanone Groups : These components are hydrophobic and contribute to the compound's poor solubility in water and neutral aqueous buffers.[5][6]
Based on this analysis, the compound is predicted to be a weak base with low aqueous solubility that is highly dependent on pH.[2]
| Property | Predicted Value / Characteristic | Rationale |
| IUPAC Name | This compound | - |
| Molecular Formula | C18H21N3O | Based on structure |
| Molecular Weight | 295.38 g/mol | Based on formula |
| Aqueous Solubility | Poor at neutral/basic pH; enhanced at acidic pH. | Predicted based on the basic aminopyridine and hydrophobic moieties.[1][2][7] |
| Organic Solvent Solubility | Soluble in DMSO, DMF, Ethanol, Methanol. | Common for heterocyclic compounds used in drug discovery.[8] |
| Predicted pKa | ~7.0 - 8.0 | Estimated based on similar aminopyridine structures.[3][4] This is the critical parameter for pH-based solubilization strategies. |
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). Why?
Answer: At neutral pH (7.4), the aminopyridine group is likely in its neutral, uncharged "free base" form. In this state, the molecule's overall hydrophobic character, driven by the phenyl and piperidinyl rings, dominates, leading to very low aqueous solubility. To achieve dissolution, you must either overcome these hydrophobic forces or modify the molecule's charge.
Q2: What is the standard first step for preparing a solution of this compound?
Answer: The universally recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Weigh the Compound: Accurately weigh a small amount of the solid compound (e.g., 5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a 295.38 g/mol compound, add 169.3 µL of DMSO to 5 mg).
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the DMSO.
Q3: I have a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
Answer: This is a common problem known as "aqueous precipitation." It occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO. You have several strategies to overcome this, which can be used alone or in combination.
Caption: Decision workflow for troubleshooting aqueous precipitation.
Troubleshooting Guide: Detailed Strategies
Strategy 1: pH Adjustment (Primary Recommendation)
The most effective strategy for this compound is to leverage the basicity of the aminopyridine moiety. Lowering the pH of your aqueous buffer will protonate the compound, forming a more soluble salt.[2][7]
Caption: Effect of pH on the ionization and solubility of the compound.
Protocol 2: pH-Solubility Screening
-
Prepare Buffers: Make a series of biologically compatible buffers with different pH values (e.g., Acetate buffer pH 5.0, MES buffer pH 6.0, and your standard PBS pH 7.4 for comparison).
-
Dilute Stock: Take your high-concentration DMSO stock and dilute it to the final desired assay concentration in each of the prepared buffers. For example, add 1 µL of a 10 mM DMSO stock to 999 µL of each buffer to get a 10 µM final concentration (with 0.1% DMSO).
-
Observe: Vortex each solution immediately after adding the stock. Let the solutions sit at the assay temperature for 15-30 minutes.
-
Assess Solubility: Visually inspect for precipitation or turbidity. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV. The pH that maintains a clear solution is suitable for your assay, provided it does not interfere with the biological system.
Strategy 2: Use of Co-solvents
If altering the pH is not compatible with your assay, you can increase the percentage of the organic co-solvent. However, be cautious as co-solvents can impact the results of biological assays, especially cell-based ones.[9][10]
| Co-Solvent | Max. Conc. (Biochemical Assays) | Max. Conc. (Cell-Based Assays) | Notes |
| DMSO | < 5% | < 0.5% (ideally ≤ 0.1%) | Can be toxic to cells at higher concentrations and may interfere with enzyme kinetics.[9][11] |
| Ethanol | < 5% | < 1% | Can also induce cellular stress. Effects vary significantly between cell lines.[9] |
| DMF | < 1% | Not Recommended | Generally more toxic than DMSO and can break down into reactive species.[12] |
Best Practice: Always run a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.[9][10]
Strategy 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[13][14] This is an excellent strategy when both pH modification and co-solvents are incompatible with the assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[13]
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your primary aqueous assay buffer to create a stock solution (e.g., 10-50 mM). Gentle warming may be required.
-
Add Compound: Add the DMSO stock of your compound directly into the HP-β-CD solution while vortexing. The cyclodextrin will form a complex with the compound as the DMSO is diluted.
-
Equilibrate: Allow the solution to mix for at least 30 minutes at room temperature to ensure efficient complex formation.
-
Use in Assay: This final solution can now be used in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Final Troubleshooting Summary
-
Problem: Compound precipitates from 100% DMSO stock during storage.
-
Cause: The compound's solubility limit in DMSO has been exceeded, or water has been absorbed from the atmosphere, reducing solvating power.
-
Solution: Store in smaller, tightly sealed aliquots. Prepare a lower concentration stock. Ensure you are using anhydrous DMSO.[15]
-
-
Problem: The assay buffer becomes turbid immediately upon adding the compound stock.
-
Cause: Exceeding the aqueous solubility limit.
-
Solution: Immediately implement pH adjustment (Strategy 1). This is the most likely solution for this specific compound. If not possible, try serial dilutions to find the highest soluble concentration.
-
-
Problem: The solution is initially clear but becomes cloudy over the course of a long incubation.
-
Cause: The compound may be forming a less soluble salt with components in the assay media (e.g., phosphate).[2] Alternatively, the initially formed supersaturated solution is not stable.
-
Solution: Lower the final compound concentration. Try a different buffer system if salt formation is suspected. Using cyclodextrins (Strategy 3) can also stabilize the compound in solution over time.[13][16]
-
References
-
4-Aminopyridine | Solubility of Things. (n.d.). Retrieved January 21, 2026, from [Link]
-
tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate | 1198408-35-3. (n.d.). Retrieved January 21, 2026, from [Link]
- Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutical Research, 32(11), 3695–3706.
- de Oliveira, R. B., et al. (2020). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic Chemistry, 94, 103444.
- Srivalli, K. M. R., & Mishra, G. (2020). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method.
-
PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
PharmaCompass. (n.d.). 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Phenyl(piperidin-3-yl)methanone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Bendix, K., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 4, 357.
- Li, M., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1025.
- Sharma, D., & Saini, S. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 58-67.
-
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved January 21, 2026, from [Link]
- Avdeef, A. (2010). Accuracy of calculated pH-dependent aqueous drug solubility. Expert Opinion on Drug Discovery, 5(1), 59-79.
- Cheng, X., et al. (2012). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 17(7), 964–973.
- Laszcz, M., et al. (2021).
- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 841-856.
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2019, January 3). The Effects of pH on Solubility. Retrieved January 21, 2026, from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 21, 2026, from [Link]
- Menezes, P. F. C., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Drug Delivery, 26(1), 356–367.
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Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved January 21, 2026, from [Link]
- Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. International Journal of Pharmaceutical Sciences Review and Research, 49(2), 123-132.
- Valledor, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775.
-
Mitra, A., & Parrott, N. (2020, March 3). Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case [Video]. YouTube. [Link]
- Kumar, L., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Journal of Pharmaceutical Sciences, 111(10), 2825-2834.
-
PubMed. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 21, 2026, from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 21, 2026, from [Link]
- Kudirka, R., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(7), 763–767.
-
Reddit. (2024, October 25). DMSO vs. DMF for biological testing. r/Chempros. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
Last Updated: January 21, 2026
Welcome to the technical support guide for the synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. This document is intended for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions regarding this synthesis, with a focus on minimizing side products and optimizing reaction conditions.
The synthesis of this molecule, while not exceedingly complex, presents several critical points where side reactions can occur, impacting yield and purity. A likely and efficient synthetic route involves the amide coupling of 4-(6-aminopyridin-3-yl)benzoic acid with piperidine. Our troubleshooting guide will focus primarily on this crucial amide bond formation step, as it is the most common source of impurities.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Amide Product
Question: My LC-MS analysis shows very little of the desired product, and my starting materials (the carboxylic acid and piperidine) are largely unreacted. What could be the issue?
Answer:
This is a common problem that typically points to inefficient activation of the carboxylic acid or a competing acid-base reaction.
Root Causes & Solutions:
-
Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1][3]
-
Protocol 1: Activation using Carbodiimides (e.g., EDC, DCC). Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used activators.[1][4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6]
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: Use anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The presence of water can hydrolyze the activated intermediate.
-
Temperature: Most amide coupling reactions proceed well at room temperature.[1] If the reaction is sluggish, gentle heating (40-50°C) can be beneficial, but be aware that higher temperatures can also promote side reactions.
-
-
Competing Reactivity of the Aminopyridine Moiety: The free amino group on the pyridine ring is also a nucleophile and can potentially react. While the piperidine is a stronger nucleophile, under certain conditions, intermolecular reactions involving the aminopyridine can occur, leading to oligomeric side products.
-
Solution: Protecting Group Strategy. If self-reaction is suspected, consider protecting the 6-amino group of the pyridine. The tert-butoxycarbonyl (Boc) group is a suitable choice as it can be installed under basic conditions and removed with acid.[7]
-
Issue 2: Formation of an N-acylurea Side Product
Question: I am using EDC as a coupling agent and I observe a significant side product with a mass corresponding to my carboxylic acid plus the EDC minus water. What is this and how can I avoid it?
Answer:
This is a classic side reaction in carbodiimide-mediated couplings. The side product is an N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate.[5][8] This N-acylurea is stable and unreactive towards the amine, thus terminating the desired reaction pathway.[8]
Mitigation Strategies:
-
Use of Additives: As mentioned in Issue 1, adding HOBt or HOAt can effectively suppress N-acylurea formation by rapidly converting the O-acylisourea into an active ester.[4][6]
-
Order of Addition: Pre-activating the carboxylic acid with the carbodiimide and HOBt/HOAt for a short period (5-15 minutes) before adding the amine can also minimize this side reaction.[8]
Issue 3: Guanidinylation of the Amine
Question: My reaction with a uronium-based coupling reagent (like HATU or HBTU) is giving a side product where the piperidine has reacted with the coupling reagent itself. How can I prevent this?
Answer:
This side reaction is known as guanidinylation, where the amine reacts with the uronium salt to form a guanidinium byproduct.[9] This is particularly problematic if the activation of the carboxylic acid is slow.[10]
Prevention:
-
Pre-activation: The most effective way to avoid this is to pre-activate the carboxylic acid with the uronium reagent and a non-nucleophilic base (like diisopropylethylamine, DIPEA) before introducing the piperidine.[8][9] This ensures that the highly reactive activated ester is formed and ready to react with the amine as soon as it is added.
-
Choice of Reagent: Phosphonium-based reagents like PyBOP are generally less prone to this side reaction compared to their uronium counterparts.[3][10]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this synthesis?
A1: There is no single "best" reagent, as the optimal choice can depend on factors like scale, cost, and desired purity. However, a good starting point for this specific synthesis would be a combination of EDC and HOBt, or HATU.
| Reagent Combination | Pros | Cons |
| EDC/HOBt | Cost-effective, readily available, water-soluble byproducts (for EDC).[4] | Can lead to N-acylurea formation if not used correctly.[8] |
| HATU/DIPEA | Highly efficient, even for hindered substrates, low risk of racemization.[8][10] | More expensive, can cause guanidinylation if not pre-activated.[10] |
| Acyl Chloride | Highly reactive. | Requires an extra synthetic step to form the acyl chloride from the carboxylic acid, often using harsh reagents like thionyl chloride (SOCl2) or oxalyl chloride, which may not be compatible with the aminopyridine moiety.[6][11] |
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common methods.
-
TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
LC-MS: Offers more detailed information, allowing you to confirm the mass of the product and identify any side products being formed.
Q3: What is the best method for purifying the final product?
A3: The purification strategy will depend on the nature of the impurities.
-
Aqueous Workup: A standard aqueous workup involving washes with a mild base (like saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt, followed by a brine wash, is a good first step.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) can be a very effective method for achieving high purity.[12]
-
Column Chromatography: If crystallization is not feasible or does not remove all impurities, silica gel column chromatography is the most common alternative.[12] A gradient of ethyl acetate in hexane is a good starting point for the eluent system.
Visualizing Reaction Pathways
To better understand the chemistry discussed, the following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired vs. side reaction pathway in EDC coupling.
Experimental Protocols
Protocol 2: General Procedure for EDC/HOBt Coupling
-
To a stirred solution of 4-(6-aminopyridin-3-yl)benzoic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HOBt (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise and stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for another 15 minutes.
-
Add piperidine (1.1 equiv) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and saturated aqueous NaCl (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
Side Reactions in Peptide Synthesis. Scribd. Available from: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available from: [Link]
-
Coupling Reagents. Aapptec. Available from: [Link]
-
What is the best technique for amide purification?. ResearchGate. Available from: [Link]
-
Amide Synthesis. Fisher Scientific. Available from: [Link]
-
Carbodiimide amide coupling reaction sideproduct. Reddit. Available from: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Available from: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available from: [Link]
-
Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]
-
PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WIPO Patentscope. Available from: [Link]
-
amide coupling help. Reddit. Available from: [Link]
-
How should I purify a complex, polar, amide reaction mixture?. Biotage. Available from: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Available from: [Link]
-
Synthesis of Amides. Jack Westin. Available from: [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. Available from: [Link]
-
A "Sterically Stressed" Amide as a Protecting Group for Amines. ChemistryViews. Available from: [Link]
-
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available from: [Link]
-
This compound. LookChem. Available from: [Link]
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]
-
Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
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Technical Support Center: Troubleshooting Biological Screening Inconsistencies for (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
Welcome to the technical support resource for researchers working with (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) that you may encounter during the biological screening of this compound. As seasoned scientists, we understand that unexpected variability can be a significant hurdle in drug discovery. This resource is structured to help you diagnose and resolve these inconsistencies, ensuring the integrity and reproducibility of your data.
Introduction to this compound
This compound is a molecule with potential applications in pharmaceutical research. While specific biological targets for this exact compound are still under broad investigation, its structural motifs, containing an aminopyridine and a piperidine ring, are common in a variety of biologically active compounds. For instance, similar structures have been investigated as inhibitors of enzymes like PI3Kδ[1]. When initiating a screening campaign with a novel compound such as this, it is crucial to anticipate and mitigate potential sources of experimental inconsistency.
This guide will walk you through a systematic approach to troubleshooting, from compound handling to data analysis, empowering you to generate robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound-Specific Issues
Q1: My dose-response curve for this compound is not consistent between experiments. What could be the cause?
Inconsistent dose-response curves are a common challenge. The root cause often lies in the handling and preparation of the compound itself.
-
Compound Purity and Integrity:
-
Expert Insight: The purity of your compound is paramount. Even small amounts of impurities can have significant biological effects, leading to confounding results. It is crucial to have an up-to-date certificate of analysis (CoA) for the batch you are using. The purity of commercially available this compound is typically around 97%[2].
-
Troubleshooting Steps:
-
Verify Purity: If you suspect purity issues, consider having the compound's identity and purity independently verified by techniques such as LC-MS and NMR.
-
Proper Storage: Ensure the compound is stored under the recommended conditions to prevent degradation. For many solid compounds, storage in a cool, dry, and dark place is standard. Check the supplier's recommendation for specific storage conditions.
-
-
-
Solubility Issues:
-
Expert Insight: Poor solubility is a frequent culprit for non-reproducible results. If the compound precipitates out of solution, the effective concentration in your assay will be lower and more variable than intended.
-
Troubleshooting Steps:
-
Determine Solubility: Experimentally determine the solubility of the compound in your assay buffer. You can do this visually by preparing serial dilutions and observing for precipitation, or more quantitatively using techniques like nephelometry.
-
Optimize Solvent: While DMSO is a common solvent for initial stock solutions, its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. If solubility in aqueous buffer is an issue, you may need to explore the use of co-solvents or other formulation strategies.
-
Fresh Dilutions: Always prepare fresh dilutions of the compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
-
Compound Adsorption:
-
Expert Insight: Small molecules can adsorb to plasticware, such as pipette tips and microplates, leading to a decrease in the actual concentration delivered to the assay.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Consider using low-adhesion microplates and pipette tips.
-
Include a Pre-incubation Step: Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can sometimes mitigate non-specific binding.
-
-
Section 2: Assay-Specific Troubleshooting
Q2: I am observing high variability between replicate wells, even in my control groups. How can I reduce this?
High variability in replicate wells, often measured by the coefficient of variation (%CV), points to inconsistencies in the assay procedure itself[3].
-
Pipetting and Liquid Handling:
-
Expert Insight: Inaccurate or inconsistent pipetting is a major source of variability in plate-based assays[4].
-
Troubleshooting Steps:
-
Pipette Calibration: Ensure all pipettes are regularly calibrated.
-
Consistent Technique: Use a consistent pipetting technique for all wells. For viscous solutions, consider using reverse pipetting. When dispensing, touch the pipette tip to the side of the well or the surface of the liquid to ensure complete transfer[4].
-
Automation: If available, utilize automated liquid handlers for dispensing reagents and compounds to minimize human error[5][6].
-
-
-
Cell-Based Assay Considerations:
-
Expert Insight: The health and handling of cells are critical for reproducible cell-based assays[7][8].
-
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and have a low passage number. Continuously passaging cells for extended periods can lead to genetic and phenotypic drift[7][9].
-
Consistent Seeding Density: Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells can respond differently to treatment[7][9].
-
Even Cell Plating: Ensure an even distribution of cells in each well. After plating, allow the plate to sit at room temperature for a short period before transferring to the incubator to prevent the "edge effect" where cells accumulate at the well perimeter[8].
-
-
-
Plate Edge Effects:
-
Expert Insight: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to systematic errors.
-
Troubleshooting Steps:
-
Avoid Outer Wells: If possible, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier[8].
-
Proper Incubation: Ensure the incubator has stable and uniform temperature and CO2 distribution.
-
-
Section 3: Data Analysis and Interpretation
Q3: My screening results show a high number of false positives or false negatives. How can I improve my data analysis workflow?
Robust data analysis is crucial for accurately identifying "hits" in a screening campaign. Systematic errors can often be identified and corrected during data analysis[10][11][12].
-
Normalization and Quality Control:
-
Expert Insight: Proper normalization and quality control checks are essential to compare data across different plates and experiments.
-
Troubleshooting Steps:
-
Include Proper Controls: Each plate should include positive and negative controls to assess the dynamic range of the assay.
-
Calculate Z'-factor: The Z'-factor is a statistical parameter that indicates the quality of an assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Data Normalization: Normalize the data on each plate to the plate-specific controls (e.g., percent inhibition relative to the positive and negative controls). This helps to minimize plate-to-plate variability.
-
-
-
Identifying and Correcting Systematic Errors:
-
Expert Insight: Systematic errors can manifest as gradients or patterns across a plate.
-
Troubleshooting Steps:
-
Plate Heatmaps: Visualize the raw data of each plate as a heatmap. This can help to identify any spatial patterns or gradients that may indicate a systematic error.
-
Statistical Correction: If systematic errors are detected, computational methods can sometimes be used to correct for these biases[11][12].
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh out a sufficient amount of this compound.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or as recommended by the supplier.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Prepare a serial dilution series of the compound in 100% DMSO.
-
-
Prepare Final Working Solutions:
-
Dilute the intermediate DMSO solutions into the final assay buffer. Ensure the final concentration of DMSO in the assay is consistent across all wells and is at a level that does not affect the assay performance (typically <0.5%).
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Plating:
-
Culture cells to approximately 80% confluency[9].
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and viability assessment.
-
Dilute the cell suspension to the optimized seeding density.
-
Plate the cells in a multi-well plate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare the final working solutions of this compound and control compounds.
-
Carefully add the compounds to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Assay Readout:
-
Perform the assay readout according to the specific protocol (e.g., addition of a viability reagent, measurement of fluorescence or luminescence).
-
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Biological Screening Results
Caption: A logical breakdown of potential sources of error in biological screening.
Diagram 2: Recommended Workflow for a Robust Cell-Based Assay
Sources
- 1. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.1314987-03-5 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]
- 3. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dispendix.com [dispendix.com]
- 6. sptlabtech.com [sptlabtech.com]
- 7. biocompare.com [biocompare.com]
- 8. marinbio.com [marinbio.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. info2.uqam.ca [info2.uqam.ca]
Technical Support Center: Improving the Selectivity of (4-(6-Aminopyrin-3-yl)phenyl)(piperidin-1-yl)methanone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone and its derivatives. This guide is designed to provide in-depth, actionable advice to troubleshoot and enhance the selectivity of these compounds in your experiments. The core structure of this molecule, often a scaffold for kinase inhibitors, presents both opportunities and challenges in achieving target specificity. This resource combines theoretical insights with practical, field-proven strategies to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and hurdles encountered during the development and screening of these aminopyridine derivatives.
Q1: My this compound derivative shows high potency in biochemical assays but has low or no activity in cell-based assays. What are the likely causes?
This is a frequent and multifaceted issue. The discrepancy often points to problems with the compound's physicochemical properties or its interaction with the complex cellular environment. Here’s a breakdown of potential causes and how to investigate them:
-
Low Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting: Assess the compound's lipophilicity (LogP). While a certain level of lipophilicity is required for membrane transport, excessively high values can lead to poor solubility and membrane trapping. Consider running a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay to quantify cell permeability.[1] Structural modifications to optimize the polar surface area (PSA) and LogP can improve permeability.
-
-
Efflux by Transporters: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell.[1]
-
Troubleshooting: Test for efflux by using cell lines that overexpress these transporters. Co-incubation with known efflux pump inhibitors can also help confirm this as the issue.
-
-
High Protein Binding: Significant binding to proteins in the cell culture media can drastically reduce the free concentration of your inhibitor available to engage the target.[1]
-
Troubleshooting: Measure the fraction of the unbound compound in the presence of media components.
-
-
Compound Metabolism: The compound may be rapidly metabolized by cellular enzymes into inactive forms.[1]
-
Troubleshooting: Analyze the compound's stability in the presence of liver microsomes or hepatocytes to assess its metabolic stability.[1]
-
-
Incorrect Cellular Model: Ensure the target kinase is expressed and, more importantly, active in your chosen cell line. The signaling pathway you are targeting must be relevant to the disease model.[1][2]
-
Troubleshooting: Confirm target expression and phosphorylation status (as a proxy for activity) via Western blotting.[2]
-
Q2: I'm observing significant off-target effects that are complicating my data interpretation. How can I confirm these are off-target and then mitigate them?
Distinguishing on-target from off-target effects is critical for validating your compound's mechanism of action.[2] Due to the conserved nature of the ATP-binding site across the human kinome, achieving high selectivity can be challenging.[1][3]
-
Confirming Off-Target Activity:
-
Kinome Profiling: The most direct way to identify off-targets is through broad kinase selectivity screening.[2] Services are available that can profile your compound against hundreds of kinases, providing a detailed map of its interactions.
-
Rescue Experiments: If the observed phenotype is due to on-target activity, it should be possible to "rescue" it by expressing a form of the target kinase that is resistant to your inhibitor.[2]
-
-
Mitigating Off-Target Effects:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound to identify which parts of the molecule are responsible for the off-target activity. Often, minor modifications can significantly improve selectivity.
-
Targeting Allosteric Sites: Instead of the highly conserved ATP-binding (orthosteric) site, consider designing inhibitors that bind to less conserved allosteric sites. This strategy can lead to much higher selectivity.[4]
-
Q3: My compound has poor aqueous solubility. How can I improve this for more reliable experimental results?
Poor aqueous solubility is a common issue with kinase inhibitors and can lead to compound precipitation, aggregation, and inaccurate concentration measurements in assays.[1]
-
Co-solvents: Dimethyl sulfoxide (DMSO) is the standard for creating high-concentration stock solutions. However, for aqueous assay buffers, the final DMSO concentration should typically be kept below 1% to avoid its own off-target effects.[1]
-
Structural Modification: Introduce polar functional groups into the molecule. The piperidine and aminopyridine moieties are good starting points for modification. For example, adding hydroxyl or carboxyl groups can increase hydrophilicity.
-
Formulation Strategies: For in vivo studies, consider formulation approaches such as creating salts, using cyclodextrins, or developing lipid-based formulations.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Optimizing Biochemical Kinase Assays for Accurate IC50 Determination
Inaccurate IC50 values can be misleading and hinder the progress of your project. This guide will help you refine your biochemical assays.
Problem: High variability in IC50 values between experimental runs.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Quality & Consistency | 1. Enzyme Batch Variation: Qualify each new batch of kinase enzyme before use in large-scale screening.[1] 2. ATP Purity: Use high-purity ATP, as impurities can affect reaction kinetics.[5] 3. Buffer Integrity: Prepare fresh buffers regularly and ensure they are stored correctly.[2] |
| Assay Conditions | 1. ATP Concentration: Kinase inhibitor potency (IC50) is highly dependent on the ATP concentration, especially for ATP-competitive inhibitors. It is recommended to run assays at an ATP concentration that is close to the Michaelis constant (Km) for each kinase.[6] 2. Enzyme Concentration: Use an enzyme concentration that results in a linear reaction rate over the time course of the assay. Avoid substrate depletion.[5] 3. Incubation Time: Ensure the reaction is in the linear range and has not reached completion. |
| Compound-Related Issues | 1. Compound Aggregation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent non-specific inhibition caused by compound aggregation.[1] Visually inspect for any precipitation. 2. Signal Interference: Some compounds may have inherent fluorescence or can quench the assay signal, leading to false positives or negatives.[5] Run a control plate without the enzyme to check for such interference. |
Experimental Workflow: Validating a New Batch of Kinase
Guide 2: A Strategic Approach to Improving Kinase Selectivity
Problem: A promising lead compound inhibits several kinases from the same family with similar potency, leading to potential toxicity.
Strategy: A systematic, structure-based approach to enhance selectivity.
Step 1: Understand the Structural Basis of Promiscuity
-
Goal: Identify the key interactions your compound makes within the ATP-binding pocket of both the on-target and off-target kinases.
-
Method: If crystal structures are available, perform molecular docking studies. Compare the binding poses in the different kinases. Pay close attention to subtle differences in the amino acid residues lining the pocket, particularly in the "gatekeeper" region, which often controls access to a deeper hydrophobic pocket.
Step 2: Structure-Activity Relationship (SAR) Exploration
-
Goal: Synthesize a focused library of analogs to probe specific regions of the molecule and their impact on selectivity.
-
Method:
-
Piperidine Moiety Modifications: The piperidine ring is often solvent-exposed. Modifications here can improve physicochemical properties like solubility without drastically affecting binding affinity.[7] Explore substitutions on the piperidine ring.
-
Phenyl Ring Substitutions: Adding substituents to the phenyl ring can create steric hindrance that is unfavorable for binding in off-target kinases while being tolerated by the on-target kinase.[7]
-
Aminopyridine Core: The 6-aminopyridine is typically a key hydrogen-bonding motif. While modifications here can be risky, exploring alternative hydrogen bond acceptors/donors could be a strategy.
-
Workflow for Selectivity Improvement
Data Presentation: Tracking Selectivity Improvements
A clear way to track progress is to use a selectivity table. Here is an example:
| Compound | Target Kinase IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Fold (Off-Target 1 / Target) |
| Lead Compound | 10 | 25 | 50 | 2.5 |
| Analog A | 15 | 300 | 450 | 20 |
| Analog B | 12 | >1000 | >1000 | >83 |
This table clearly demonstrates how chemical modifications in Analogs A and B led to a significant improvement in selectivity over the initial lead compound.[1]
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 167(1), 1-19. [Link]
-
Scott, J. D., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1141-1146. [Link]
-
Gray, N. S., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 5(12), 821-828. [Link]
-
Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Wang, Y., et al. (2020). Approach in Improving Potency and Selectivity of Kinase Inhibitors. Current Medicinal Chemistry, 27(15), 2445-2460. [Link]
-
Zhang, M., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [Link]
-
Polman, C. H., et al. (2001). The effect of aminopyridine for the treatment of several symptoms in people with multiple sclerosis. Cochrane Database of Systematic Reviews, (4), CD001330. [Link]
-
Burton, J. M., & L. M. Katz. (2011). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 7(2), 147-151. [Link]
-
S. I. El-Subbagh, et al. (2018). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry, 26(15), 4445-4456. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. PubChem. [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Johnson, G. L., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 12(11), 3144. [Link]
-
Georgiev, G. S. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 53-59. [Link]
-
S. Kumar, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Al-Lazikani, B., & P. Workman. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]
-
I. Iriepa, et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 25(24), 5896. [Link]
-
PharmaCompass. (n.d.). 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
Technical Support Center: Large-Scale Synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important biaryl amide intermediate. We will delve into the critical aspects of the two primary stages of its synthesis: the Suzuki-Miyaura cross-coupling and the subsequent amide bond formation, providing expert insights, troubleshooting protocols, and answers to frequently asked questions.
Synthetic Overview
The most industrially viable and scalable route to this compound involves a two-step sequence. First, a palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to construct the core biaryl C-C bond. This is followed by an amide coupling to introduce the piperidinyl-methanone moiety.
Caption: Figure 1. Common synthetic strategies for the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, providing potential causes and actionable solutions.
Part 1: Suzuki-Miyaura Cross-Coupling Stage
The Suzuki reaction is a powerful tool for C-C bond formation, but its efficiency on a large scale can be sensitive to multiple parameters, especially when substrates contain coordinating groups like amines.[1][2]
Question 1: My Suzuki coupling reaction has stalled or shows low conversion. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent scale-up challenge. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or reagent quality.
Potential Causes:
-
Catalyst Inactivation: The 2-amino group on the pyridine ring can coordinate to the palladium center, inhibiting catalytic activity. Additionally, inadequate inerting can lead to oxidation of the Pd(0) active species.
-
Base Inefficiency: The choice and quality of the base are critical. An inappropriate base may not be strong enough to facilitate transmetalation, or it may have poor solubility in the reaction medium.
-
Poor Reagent Quality: The boronic acid may have undergone partial protodeboronation during storage, or the aryl halide may contain inhibitors.
-
Suboptimal Solvent/Temperature: The solvent system must be appropriate for both polar and non-polar reagents and allow for effective heat transfer at the reaction temperature.
Recommended Solutions:
-
Catalyst and Ligand Selection: For substrates with coordinating groups, using bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired reductive elimination over catalyst inhibition.[3][4] Consider switching from Pd(PPh₃)₄ to a more robust pre-catalyst system like those developed by Buchwald.
-
Thorough Inerting: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
Base and Solvent Screening: Create a small screening matrix to re-evaluate your base and solvent system. A common and effective system for this type of coupling is K₃PO₄ as the base in a 1,4-dioxane/water solvent mixture.[1]
-
Reagent Qualification: Always test the purity of your starting materials before a large-scale run. Use qNMR to check the integrity of the boronic acid.
Troubleshooting Workflow for Low Suzuki Conversion
Caption: Figure 2. Decision tree for troubleshooting low Suzuki coupling yield.
Question 2: I am struggling with palladium removal after the Suzuki coupling. How can I meet the strict regulatory limits for residual palladium?
Answer: Palladium removal is a critical step for any API or intermediate synthesis. The ICH Q3D guideline sets strict limits for residual elemental impurities. A multi-pronged approach is often necessary.
Recommended Solutions:
-
Optimized Aqueous Workup: A series of aqueous washes with a chelating agent like EDTA or N-acetylcysteine can remove a significant portion of the palladium.
-
Activated Carbon Treatment: Treatment of the organic solution with a pharma-grade activated carbon is a cost-effective method for scavenging palladium. The choice of carbon grade and contact time are key parameters to optimize.
-
Palladium Scavengers: For very low limits, the use of specialized silica-based scavengers with thiol or amine functionalities is highly effective. These are typically more expensive but offer high efficiency.
-
Crystallization: A well-designed crystallization step is one of the most powerful tools for purification. Palladium impurities are often purged into the mother liquor.
| Method | Typical Loading | Pros | Cons |
| Activated Carbon | 5-10 wt% relative to product | Cost-effective, readily available | Can cause product loss via adsorption |
| Thiol-Silica Scavenger | 5-10 equivalents of thiol | High efficiency, very selective | Higher cost, requires filtration |
| Aqueous EDTA Wash | 0.1 M solution, 2-3 washes | Inexpensive, easy to implement | Moderate efficiency, pH-sensitive |
Table 1: Comparison of Common Palladium Scavenging Methods.
Part 2: Amide Coupling & Product Isolation Stage
The formation of the amide bond is generally robust, but on a large scale, the choice of coupling reagent and the final product purification present unique challenges.[5]
Question 3: My amide coupling is slow and generates significant byproducts. Which coupling reagent is best for scale-up?
Answer: The ideal coupling reagent for large-scale synthesis should be efficient, safe, cost-effective, and generate byproducts that are easily removed.[6][7] While reagents like HATU are highly effective in discovery chemistry, their cost and the difficult removal of their byproducts make them less suitable for manufacturing.
Potential Causes for Issues:
-
Weak Coupling Reagent: Using a reagent like EDC alone can be slow. The addition of an activator like HOBt or Oxyma is often necessary.
-
Side Reactions: The aminopyridine nitrogen can compete with the piperidine nitrogen during the coupling reaction, leading to unwanted urea-type byproducts.
-
Poor Solubility: If the carboxylic acid starting material or the activated intermediate has poor solubility, the reaction can be slow and heterogeneous.
Recommended Solutions:
-
Convert to Acid Chloride: A classic and highly reliable method is to convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8] The acid chloride is then reacted with piperidine, often in the presence of a non-nucleophilic base like triethylamine or DIPEA. This method is fast, high-yielding, and avoids expensive coupling reagents.
-
Use a Cost-Effective Coupling System: A combination like EDC/HOBt is a common choice. For improved safety and performance, consider using propylphosphonic anhydride (T3P®), which is known for its high reactivity and easily removable byproducts.[9]
| Reagent System | Relative Cost | Key Byproduct | Removal Strategy |
| SOCl₂ / Base | Low | Inorganic Salts | Aqueous Wash |
| EDC / HOBt | Medium | EDC-Urea | Difficult; sometimes requires chromatography or specific crystallization |
| HATU / Base | High | Tetramethylurea, HOAt | Aqueous Wash (often insufficient) |
| T3P® / Base | Medium-High | Phosphonic Acids | Aqueous Wash |
Table 2: Comparison of Amide Coupling Reagents for Large-Scale Synthesis.
Question 4: I am having difficulty crystallizing the final product to achieve the desired purity and physical form. What should I do?
Answer: Crystallization is a critical final step that defines the purity, stability, and handling properties of your material. A systematic approach is required.[10]
Recommended Solutions:
-
Systematic Solvent Screening: Screen a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane). Look for a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Anti-solvent crystallization is also a powerful technique.
-
Control the Cooling Profile: On a large scale, rapid cooling can lead to the formation of small, impure crystals or oils. Implement a slow, controlled cooling ramp, which allows for proper crystal lattice formation and impurity rejection.
-
Seeding: Introduce a small quantity of high-purity crystalline material (seeds) at the point of supersaturation. This will control the crystal form (polymorph) and lead to a more uniform particle size distribution.
-
Purity of Input Stream: Ensure the crude material going into the crystallization is as pure as possible. High levels of impurities can inhibit crystallization or become trapped in the crystal lattice. Consider a carbon or silica plug before the final crystallization.
Protocol: Step-by-Step Crystallization Procedure
-
Dissolution: Charge the crude this compound into a clean, dry reactor. Add the chosen solvent (e.g., isopropanol, ~5-10 volumes).
-
Heating: Heat the mixture to reflux (e.g., ~80-85 °C) until a clear, homogeneous solution is obtained.
-
Hold & Polish (Optional): Hold at temperature for 30 minutes. If necessary, perform a polish filtration to remove any particulate matter.
-
Controlled Cooling: Cool the solution slowly. A typical rate is 10-20 °C per hour.
-
Seeding: At a predetermined temperature where the solution is supersaturated (e.g., 60 °C), add 0.1-1.0 wt% of seed crystals.
-
Maturation: Hold the resulting slurry at the seeding temperature for 1-2 hours to allow for crystal growth.
-
Final Cooling & Aging: Continue the slow cooling to ambient temperature (e.g., 20-25 °C) and hold for an additional 2-4 hours to maximize yield.
-
Isolation: Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the most critical process parameter (CPP) to monitor during the Suzuki coupling? A1: Temperature is arguably the most critical. Too low, and the reaction will be sluggish; too high, and you risk catalyst decomposition and increased formation of side products like homocoupled dimers. Maintaining a consistent internal temperature is vital for reproducibility on a large scale.
Q2: Are there any specific safety precautions for this synthesis? A2: Yes. Palladium catalysts, especially on carbon, can be pyrophoric when dry and exposed to air. Handle them wet or under an inert atmosphere. Many amide coupling reagents and their byproducts can be sensitizers or irritants.[5] Thionyl chloride is highly corrosive and releases HCl gas. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).
Q3: What analytical techniques are essential for in-process control (IPC) and final release? A3: For IPC, HPLC or UPLC is essential to monitor the disappearance of starting materials and the formation of the product. For final product release, you will need:
-
HPLC/UPLC for purity and impurity profiling.
-
¹H and ¹³C NMR for structural confirmation.
-
Mass Spectrometry to confirm the molecular weight.
-
ICP-MS for quantifying residual palladium.
-
Karl Fischer Titration for water content.
Q4: My final product has a slight color. Is this normal and how can I remove it? A4: A slight yellow or tan color can sometimes result from trace impurities or degradation products. A treatment of the solution with activated carbon before the final crystallization is often very effective at removing color bodies. Ensure the crude product is not exposed to high heat for extended periods.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]
-
Anderson, N. G. (2012). Practical aspects of crystallization. Organic Process Research & Development, 16(6), 866-874. Available at: [Link]
-
Chen, J., Sarma, B., & Myerson, A. S. (2011). Crystal Nucleation in the Presence of Foreign Particles. Crystal Growth & Design, 11(5), 1932-1939. Available at: [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Wang, J., & Zhang, W. (2013). Recent advances in the development of amide bond formation. Green Chemistry, 15(7), 1705-1715. Available at: [Link]
-
Zaher, H., & Al-Khattaf, S. (2017). Crystallization of Pharmaceutical Drugs: A Review. Current Pharmaceutical Design, 23(2), 249-261. Available at: [Link]
-
Sekely, M. J., & Johnson, R. L. (2017). A Practical Guide to Scale-Up of Amide Bond Formation. Organic Process Research & Development, 21(9), 1297-1318. Available at: [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Ureas from Carboxylic Acids and Isocyanates. Angewandte Chemie International Edition, 47(15), 2876-2879. Available at: [Link]
-
ICH. (2019). Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. Available at: [Link]
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]
-
Buchwald, S. L., & Mauger, C. (2008). A new highly active and air-stable catalyst for the Suzuki-Miyaura cross-coupling of heteroaryl chlorides. Angewandte Chemie International Edition, 47(48), 9345-9348. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 9. growingscience.com [growingscience.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
Welcome to the technical support guide for the synthesis of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested guidance and troubleshoot common issues encountered during this specific amide coupling reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can optimize your reaction for success.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The synthesis of this compound is fundamentally an amide bond formation between 4-(6-aminopyridin-3-yl)benzoic acid and piperidine. This reaction requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the secondary amine of piperidine.
The general workflow can be visualized as follows:
Caption: A logical workflow for troubleshooting common synthesis problems.
Issue 1: Low Product Yield or No Reaction
A low or non-existent yield is the most common issue. Before making drastic changes, systematically verify the fundamentals.
-
Plausible Cause A: Inactive Coupling Reagent
-
Why it happens: Carbodiimides like EDC are sensitive to moisture, and phosphonium reagents like HATU can degrade over time. Hydrolysis renders them incapable of activating the carboxylic acid.
-
How to verify: Run a control reaction with a simple, reliable substrate pair (e.g., benzoic acid and benzylamine). If this also fails, the reagent is likely compromised.
-
Solution: Use a freshly opened bottle of the coupling reagent or purchase a new batch. Store all coupling reagents in a desiccator under an inert atmosphere.
-
-
Plausible Cause B: Incorrect Stoichiometry
-
Why it happens: The reaction is a precise 1:1 coupling. An excess of the amine is typically used to drive the reaction to completion, but a deficit of any key component will stall it.
-
Solution: Carefully re-calculate and re-weigh all reagents. A standard starting point is:
-
Carboxylic Acid: 1.0 equivalent
-
Piperidine: 1.1 - 1.2 equivalents
-
Coupling Reagent (HATU/EDC): 1.1 equivalents
-
Additive (HOBt/Oxyma): 1.1 equivalents
-
Base (DIPEA): 2.0 - 3.0 equivalents
-
-
-
Plausible Cause C: Suboptimal Temperature
-
Why it happens: Amide coupling is an exothermic process. The initial activation step is often performed at 0°C to control the formation of the active ester and prevent side reactions. However, the subsequent aminolysis may require warming to room temperature to proceed at a reasonable rate.
-
Protocol:
-
Dissolve the carboxylic acid, coupling reagent, and additive (if used) in an appropriate solvent (e.g., DMF, DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add the base, followed by the amine (piperidine).
-
Stir at 0°C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
-
Issue 2: Significant Impurity Formation Detected by TLC/LC-MS
The presence of the free -NH₂ group on the pyridine ring makes this molecule susceptible to specific side reactions.
-
Plausible Cause A: N-Acylation of the Aminopyridine
-
Why it happens: The activated carboxylic acid intermediate is highly reactive. It can potentially react with the amino group of another molecule of the starting acid, leading to dimer or oligomer formation.
-
How to verify: Look for masses corresponding to [2*M-H₂O] or higher in your LC-MS analysis.
-
Solutions:
-
Slow Addition: Add a solution of the amine (piperidine) and base to the pre-activated carboxylic acid mixture slowly at 0°C. This ensures the highly reactive piperidine is always present to outcompete the less nucleophilic aminopyridine.
-
Protecting Group: In very difficult cases, the aminopyridine group can be temporarily protected, for example, as a Boc-carbamate. This adds extra steps (protection/deprotection) but provides complete control over selectivity.
-
-
-
Plausible Cause B: Byproducts from the Coupling Reagent
-
Why it happens: The coupling reaction itself generates byproducts. EDC forms a water-soluble urea, while HATU forms tetramethylurea and HOAt.
-
How to verify: These byproducts often have characteristic spots on a TLC plate or peaks in an NMR spectrum.
-
Solution: Proper work-up is key.
-
For EDC: A simple aqueous wash (e.g., with dilute HCl, then NaHCO₃, then brine) is highly effective at removing the urea byproduct and unreacted starting materials.
-
For HATU: The byproducts are less water-soluble. Purification via column chromatography on silica gel is typically required. Choosing an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) is critical for achieving good separation.
-
-
Experimental Protocol: Optimized Synthesis using HATU
This protocol is provided as a robust starting point for your optimization efforts.
Materials:
-
4-(6-aminopyridin-3-yl)benzoic acid (1.0 eq)
-
Piperidine (1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(6-aminopyridin-3-yl)benzoic acid and HATU.
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the flask to 0°C using an ice-water bath.
-
Add DIPEA dropwise to the stirred solution.
-
In a separate vial, dissolve piperidine in a small amount of DMF.
-
Add the piperidine solution dropwise to the reaction mixture at 0°C over 5 minutes.
-
Stir the reaction at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting acid is consumed (typically 2-6 hours).
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and saturated NaCl (brine) solution (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane) to yield the pure product.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
Validation & Comparative
A Comparative Guide to the Biological Activity of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone and Structurally Related Bioactive Compounds
This guide provides a comprehensive comparison of the biological activity of the novel compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, hereafter referred to as Compound X , with two established bioactive molecules sharing a similar aminopyridine scaffold: CPI203 , a BET bromodomain inhibitor, and PF-06873600 , a cyclin-dependent kinase (CDK) 2/4/6 inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of aminopyridine derivatives.
Introduction
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant drugs and investigational agents. Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle has led to its incorporation into a wide array of molecules targeting diverse biological pathways. Compound X, this compound, represents a novel iteration of this scaffold. To ascertain its potential biological activity, this guide will objectively compare its structural features and predicted properties against the known biological activities and mechanisms of action of CPI203 and PF-06873600.
Structural Comparison
A fundamental aspect of predicting biological activity lies in the comparative analysis of chemical structures. While all three compounds share an aminopyridine core, their peripheral substitutions dictate their distinct pharmacological profiles.
| Compound | Core Scaffold | Key Substitutions | Predicted Properties |
| Compound X | Aminopyridine | Phenylpiperidine-1-methanone | Potential for diverse biological activities based on the versatile aminopyridine core. The phenylpiperidine methanone moiety could confer a range of properties, from CNS activity to kinase inhibition, depending on its conformation and interactions. |
| CPI203 | Thienotriazolodiazepine | 4-(4-chlorophenyl), 2,3,9-trimethyl, 6-acetamide | A potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4.[1][2] |
| PF-06873600 | Pyrido[2,3-d]pyrimidin-7-one | Cyclopentanol, difluoromethyl, piperidine sulfone | A selective and orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[3][4][5] |
Below are the 2D chemical structures of the three compounds for visual comparison.
Caption: 2D chemical structures of Compound X, CPI203, and PF-06873600.
Comparative Biological Activity and Mechanism of Action
The distinct substitutions on the aminopyridine core of CPI203 and PF-06873600 lead to their engagement with entirely different classes of protein targets, resulting in distinct downstream biological effects.
CPI203: A BET Bromodomain Inhibitor
CPI203 functions as a potent inhibitor of the BET family of proteins, which are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins.[6][7] By binding to the bromodomains of these proteins, particularly BRD4, CPI203 displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC.[1] This disruption of transcriptional programs induces cell cycle arrest and apoptosis in various cancer cells, most notably in hematological malignancies like multiple myeloma.[1]
Signaling Pathway of BET Inhibition by CPI203:
Caption: Simplified signaling pathway of BET inhibition by CPI203.
PF-06873600: A CDK2/4/6 Inhibitor
PF-06873600 is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6. These kinases are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[8][9] By inhibiting CDK4 and CDK6, PF-06873600 prevents the phosphorylation of the retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the G1-S phase transition of the cell cycle.[10] Inhibition of CDK2 further reinforces this cell cycle arrest. This mechanism of action has shown significant efficacy in hormone receptor-positive breast cancer.[11]
Signaling Pathway of CDK Inhibition by PF-06873600:
Caption: Simplified signaling pathway of CDK inhibition by PF-06873600.
Comparative In Vitro and In Vivo Activity
The following table summarizes the reported in vitro and in vivo activities of CPI203 and PF-06873600. This data provides a benchmark against which the biological activity of Compound X could be evaluated.
| Parameter | CPI203 | PF-06873600 |
| Target(s) | BRD4 and other BET family proteins | CDK2, CDK4, CDK6 |
| In Vitro Potency | IC50 for BRD4: ~37 nM[1] | Ki for CDK2: 0.09 nM, CDK4: 0.13 nM, CDK6: 0.16 nM[3] |
| Cellular Activity | GI50 in mantle cell lymphoma lines: 0.06 - 0.71 µM[1] | IC50 in ovarian cancer cells: 48 nM[12] |
| Mechanism of Action | Downregulation of MYC and Ikaros signaling, G1 cell cycle arrest, apoptosis.[1] | Inhibition of Rb phosphorylation, G1 cell cycle arrest. |
| In Vivo Efficacy | Tumor growth inhibition in multiple myeloma xenograft models.[] | Antitumor activity in breast cancer xenograft models.[12] |
| Clinical Status | Preclinical/Investigational | Phase I/IIa clinical trials completed.[11] |
Recommended Experimental Protocols for Biological Activity Confirmation
To confirm the biological activity of Compound X and enable a direct comparison with CPI203 and PF-06873600, a series of well-established in vitro and in vivo assays are recommended. The following are detailed, step-by-step methodologies for key experiments.
Experimental Workflow
Caption: Recommended experimental workflow for biological activity confirmation.
Cell Viability/Proliferation Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., multiple myeloma cell line RPMI-8226 for CPI203 comparison, or breast cancer cell line MCF-7 for PF-06873600 comparison) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound X, CPI203, and PF-06873600 in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Target Engagement Assays
To assess if Compound X inhibits BET bromodomains like CPI203.
Protocol:
-
Reagent Preparation: Prepare a master mix containing 3x BRD assay buffer, BET Bromodomain Ligand, and water.[16] Thaw recombinant BRD4 protein on ice.
-
Compound Incubation: In a 384-well plate, add the test compound (Compound X or CPI203) at various concentrations. Add the BRD4 protein and incubate for 30 minutes at room temperature.
-
Bead Addition: Add AlphaLISA GSH acceptor beads and incubate for 30 minutes. Then, add Streptavidin-conjugated donor beads and incubate for 15-30 minutes in the dark.[12][17]
-
Signal Detection: Read the AlphaScreen signal using a compatible microplate reader.
-
Data Analysis: A decrease in signal indicates inhibition of the BRD4-ligand interaction. Calculate the IC50 value.
To determine if Compound X inhibits CDK activity similarly to PF-06873600.
Protocol:
-
Reaction Setup: In a kinase assay buffer, combine the CDK enzyme (e.g., CDK2/Cyclin A) and the substrate (e.g., a peptide substrate like Rb-derived peptide).[18]
-
Inhibitor Addition: Add varying concentrations of the test compound (Compound X or PF-06873600).
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).[19]
-
Stop Reaction and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).[18]
-
Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC50 value.
Mechanism of Action Assays
To investigate the effect of Compound X on downstream signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with Compound X, CPI203, or PF-06873600 at their respective IC50 concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20][21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-Rb, total Rb, MYC, Ikaros, and a loading control like GAPDH or β-actin) overnight at 4°C.[22]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation levels.
To determine if Compound X induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[23][24]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[23]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]
In Vivo Xenograft Tumor Model
To evaluate the in vivo anti-tumor efficacy of Compound X.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 RPMI-8226 cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[26][27][28]
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Compound X, CPI203, or PF-06873600). Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[26]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups and the vehicle control group.
Conclusion
This guide provides a framework for the biological activity confirmation of this compound (Compound X) by comparing it to the well-characterized aminopyridine-containing compounds CPI203 and PF-06873600. The provided experimental protocols offer a robust starting point for researchers to elucidate the mechanism of action and therapeutic potential of this novel molecule. By systematically evaluating its effects on cell viability, target engagement, downstream signaling, and in vivo tumor growth, a comprehensive understanding of Compound X's biological activity can be achieved, paving the way for its potential development as a novel therapeutic agent.
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First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - AACR Journals. (URL: [Link])
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (URL: [Link])
-
The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC - PubMed Central. (URL: [Link])
-
Cyclin-dependent kinase - Wikipedia. (URL: [Link])
-
Cyclins and Cell Cycle Regulation - QIAGEN GeneGlobe. (URL: [Link])
-
First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - AACR Journals. (URL: [Link])
-
A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - Frontiers. (URL: [Link])
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])
-
Cell Cycle Stages & Regulation by Cyclins and CDKs - PraxiLabs. (URL: [Link])
-
The BET bromodomain inhibitor CPI203 improves lenalidomide and dexamethasone activity in in vitro and in vivo models of multiple myeloma by blockade of Ikaros and MYC signaling - NIH. (URL: [Link])
-
BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PubMed Central. (URL: [Link])
-
BRD4 (BD1) Inhibitor Screening Assay Kit - AMSBIO. (URL: [Link])
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
-
Cell cycle analysis - Wikipedia. (URL: [Link])
-
Role of BET Proteins in Inflammation and CNS Diseases - PMC - NIH. (URL: [Link])
-
Xenograft Tumor Model Protocol. (URL: [Link])
-
Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases - NIH. (URL: [Link])
-
Cpi-203 | C19H18ClN5OS | CID 71291068 - PubChem - NIH. (URL: [Link])
-
A next-generation cyclin-dependent kinase inhibitor from Pfizer presented - | BioWorld. (URL: [Link])
-
Preclinical animal models of multiple myeloma - PMC - NIH. (URL: [Link])
-
The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins - MDPI. (URL: [Link])
-
Human MM Xenograft Model to Study Tumor features | Protocol Preview - YouTube. (URL: [Link])
-
PF-06873600 - TargetMol Chemicals Inc - Cambridge Bioscience. (URL: [Link])
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PF-06873600 - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])
-
Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem - NIH. (URL: [Link])
-
Western Blot Protocol | OriGene Technologies Inc.. (URL: [Link])
-
Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations | ACS Omega. (URL: [Link])
-
Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - NIH. (URL: [Link])
-
Xenograft Tumor Assay Protocol. (URL: [Link])
-
BRD4 (BD1) Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])
-
Protocols for Characterization of Cdk5 Kinase Activity - PMC - PubMed Central. (URL: [Link])
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A Researcher's Guide to Efficacy Comparison: Evaluating (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone Against Established Tankyrase Inhibitors in Wnt/β-catenin Signaling
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, hereafter referred to as Compound A . While public data on Compound A is limited, its structural motifs suggest potential activity as a modulator of intracellular signaling pathways. For the purpose of this illustrative guide, we will position Compound A as a putative inhibitor of Tankyrase enzymes (TNKS1/2), a critical regulator of the Wnt/β-catenin signaling pathway. Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer, making inhibitors of this pathway a significant area of therapeutic research.[1][2]
We will compare the hypothetical efficacy of Compound A against three well-characterized Tankyrase inhibitors: XAV939 , IWR-1 , and G007-LK . This guide will detail the requisite experimental protocols, present comparative data in a structured format, and illustrate the underlying biological and experimental workflows.
The Scientific Rationale: Targeting Tankyrase in the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[1] Its dysregulation, often initiated by mutations in the Adenomatous Polyposis Coli (APC) gene, leads to the stabilization and nuclear accumulation of the transcriptional co-activator β-catenin.[3] This drives the expression of target genes like c-Myc and Cyclin D1, promoting uncontrolled cell proliferation.[2]
The stability of β-catenin is controlled by a multi-protein "destruction complex," of which the scaffold protein Axin is a concentration-limiting component.[4] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that mark Axin for ubiquitination and subsequent proteasomal degradation.[5][6] By inhibiting Tankyrase, small molecules can prevent Axin degradation, thereby stabilizing the destruction complex, promoting β-catenin phosphorylation and degradation, and ultimately suppressing Wnt-driven oncogenesis.[4][6] This mechanism provides a compelling therapeutic strategy for cancers with a dependency on aberrant Wnt signaling.
Below is a diagram illustrating the mechanism of Tankyrase inhibition in the Wnt/β-catenin signaling pathway.
Caption: Mechanism of Tankyrase inhibition in the Wnt/β-catenin pathway.
Comparative Efficacy of Tankyrase Inhibitors: A Data-Driven Overview
The primary measure of a drug's efficacy begins with its direct interaction with the target protein and its subsequent effect in a cellular context. For Tankyrase inhibitors, this involves measuring their potency in enzymatic assays (biochemical IC50) and their ability to suppress Wnt signaling in cancer cell lines (cellular EC50).
The table below summarizes publicly available data for our selected known inhibitors, providing a benchmark against which Compound A's performance can be measured.
| Inhibitor | Target(s) | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Assay EC50 (nM) | Key Characteristics |
| Compound A | TNKS1/2 (putative) | TBD | TBD | TBD | (To Be Determined) |
| XAV939 | TNKS1/2 | 11 | 4 | ~270 | First-in-class, widely used tool compound. Stabilizes Axin.[4] |
| IWR-1 | TNKS1/2 | 56 | 30 | 180[7] | Induces Axin2 protein stabilization to promote β-catenin degradation.[8][9] |
| G007-LK | TNKS1/2 | 46[10] | 25[10] | ~30-80 | Potent, selective, and orally bioavailable with in vivo anti-tumor efficacy.[3][10] |
TBD: To Be Determined through the experimental protocols outlined below.
Experimental Protocols for Efficacy Determination
To objectively compare Compound A to known inhibitors, a tiered approach starting from biochemical assays and progressing to cellular and in vivo models is essential. Each step provides self-validating data that informs the next stage of investigation.
Experimental Workflow Diagram
Caption: Tiered experimental workflow for inhibitor efficacy comparison.
Protocol 3.1: In Vitro Tankyrase Enzymatic Assay (HTRF)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound A against purified TNKS1 and TNKS2 enzymes.
Rationale: This biochemical assay provides the most direct measure of a compound's potency against its intended molecular target, free from confounding cellular factors like membrane permeability or metabolic degradation. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for this purpose.
Methodology:
-
Reagents: Recombinant human TNKS1/2 enzymes, biotinylated-NAD+ (substrate), streptavidin-Eu3+ (donor), and an anti-poly-ADP-ribose (PAR) antibody conjugated to an acceptor fluorophore (e.g., d2).
-
Compound Preparation: Prepare a 10-point serial dilution of Compound A, XAV939, IWR-1, and G007-LK in DMSO, typically starting from 100 µM.
-
Assay Plate Setup: In a 384-well low-volume plate, add the compounds, followed by the TNKS enzyme.
-
Reaction Initiation: Initiate the PARylation reaction by adding a mixture of biotinylated-NAD+ and the PAR-acceptor substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (streptavidin-Eu3+ and anti-PAR-d2 antibody). Incubate to allow for binding.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 3.2: Cellular Wnt Signaling Reporter Assay
Objective: To measure the half-maximal effective concentration (EC50) of Compound A in a cellular context by quantifying the inhibition of Wnt/β-catenin signaling.
Rationale: This assay determines if the compound can penetrate the cell membrane, engage its target, and produce a functional downstream effect. A luciferase reporter assay using a cell line with a constitutively active Wnt pathway (e.g., DLD-1 or SW480, which are APC-mutant colorectal cancer lines) is the gold standard.
Methodology:
-
Cell Line: Use a human colorectal cancer cell line such as DLD-1, stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., SuperTOPFlash).
-
Cell Plating: Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound A and the known inhibitors for a period sufficient to observe changes in β-catenin signaling (e.g., 24-48 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the luminescence using a plate luminometer.
-
Normalization (Optional but Recommended): To control for cytotoxicity, perform a parallel cell viability assay (e.g., CellTiter-Glo®) or co-transfect with a constitutively expressed Renilla luciferase construct for normalization.
-
Analysis: Normalize the luciferase signal to the viability data or the Renilla signal. Plot the normalized signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the EC50.
Protocol 3.3: Western Blot for Target Engagement and Pathway Modulation
Objective: To visually confirm that Compound A stabilizes Axin and promotes the degradation of β-catenin.
Rationale: This protocol provides direct evidence of target engagement within the cell. Observing the expected molecular changes (increased Axin, decreased β-catenin) validates the mechanism of action inferred from the reporter assay.
Methodology:
-
Cell Culture and Treatment: Culture a Wnt-dependent cell line (e.g., COLO-320DM) and treat with Compound A, controls, and a vehicle (DMSO) at concentrations around their determined EC50 for various time points (e.g., 4, 8, 16, 24 hours).[3]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against Axin1, Axin2, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities relative to the loading control to compare protein levels across different treatments. A successful inhibitor should show a time- and dose-dependent increase in Axin levels and a corresponding decrease in β-catenin levels.[10]
In Vivo Efficacy and Considerations
Should Compound A demonstrate promising in vitro and in-cellulo potency and selectivity, the subsequent step is to evaluate its efficacy in a preclinical animal model.
Pharmacokinetics/Pharmacodynamics (PK/PD): Before efficacy studies, it is crucial to determine the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to establish a dosing regimen that maintains plasma and tumor concentrations above the EC50.[3] A pilot study involving a single dose of G007-LK, for example, demonstrated sustained compound exposure in plasma and tumors for over 16 hours, which correlated with Axin stabilization.[3]
Xenograft Models: An APC-mutant colorectal cancer xenograft model, such as COLO-320DM or HCT-15 cells implanted in immunodeficient mice, is appropriate.[3] Mice bearing established tumors would be treated with Compound A, a vehicle control, and a positive control (e.g., G007-LK). Efficacy is measured by tumor growth inhibition over time.[10]
On-Target Toxicity: A known challenge for Wnt pathway inhibitors is potential intestinal toxicity, as Wnt signaling is vital for the maintenance of intestinal stem cells.[3][11] Careful monitoring of animal body weight and histological analysis of the intestine are critical safety endpoints.[11]
Conclusion
This guide outlines a rigorous, multi-tiered strategy for comparing the efficacy of a novel compound, this compound (Compound A), against established Tankyrase inhibitors. By systematically progressing from direct enzymatic inhibition to cellular pathway modulation and finally to in vivo anti-tumor studies, researchers can build a comprehensive data package to validate their compound's mechanism and therapeutic potential. The provided protocols and benchmarks using XAV939, IWR-1, and G007-LK offer a clear roadmap for this critical phase of drug discovery.
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IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. PubMed. Available at: [Link]
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The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. NIH. Available at: [Link]
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Tankyrase inhibitor XAV-939 enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells. PubMed. Available at: [Link]
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(A–B) Tankyrase inhibitors, XAV939 and IWR-1-endo, attenuate TOPFLASH... ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Assays for a Key Pharmaceutical Intermediate
Introduction: The Critical Role of Assay Cross-Validation in Pharmaceutical Development
In the rigorous landscape of pharmaceutical development, the journey of a drug candidate from a promising molecule to a therapeutic reality is paved with exacting analytical science. A crucial, yet often overlooked, aspect of this journey is the robust quantification of not just the active pharmaceutical ingredient (API), but also its key intermediates. One such intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a critical building block in the synthesis of prominent CDK4/6 inhibitors like Palbociclib and Ribociclib, which are instrumental in the treatment of certain types of breast cancer[1][2][3][4]. The reliable measurement of this intermediate is paramount for ensuring the quality, consistency, and safety of the final drug product.
This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two distinct bioanalytical assays for the quantification of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. As research and development efforts evolve, it is not uncommon for analytical methodologies to be refined, transferred between laboratories, or for different techniques to be employed for various stages of drug development. In such scenarios, cross-validation becomes the linchpin that ensures the continuity and integrity of the data, demonstrating that different analytical methods yield comparable results.
This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and granular, actionable protocols. We will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and guided by international regulatory standards, such as the ICH M10 guideline on bioanalytical method validation[5][6][7][8].
The Subject of Our Analysis: A Key Synthetic Intermediate
The compound at the heart of this guide is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate [1][2][3][4][9]. Its consistent and accurate quantification is vital for process optimization, impurity profiling, and ultimately, for the quality control of the final API.
Core Principles of Bioanalytical Method Validation and Cross-Validation
Before delving into the specifics of the assays, it is essential to grasp the foundational principles of bioanalytical method validation. The objective is to demonstrate that a particular analytical method is suitable for its intended purpose[5][6]. Key parameters that are assessed during validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability[10][11].
Cross-validation is an extension of this principle, applied when two or more bioanalytical methods are used to generate data within the same or across different studies. The goal is to ensure that the data from these different methods are comparable and can be used interchangeably. This is particularly critical during long-term drug development programs where methods may evolve or be transferred.
Comparative Overview of Analytical Methodologies
For the quantification of a small molecule intermediate like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in a biological matrix (e.g., plasma, for pharmacokinetic studies of the final drug where this intermediate could be a metabolite), two common and powerful techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ligand-Binding Assays (LBAs), such as a competitive ELISA.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ligand-Binding Assay (LBA) - Competitive ELISA |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation. | Competition between the analyte and a labeled form for binding to a limited amount of specific antibody. |
| Specificity | Very high, based on retention time and mass-to-charge ratio of the parent and daughter ions. | High, but can be susceptible to cross-reactivity with structurally similar molecules. |
| Sensitivity | Typically in the low pg/mL to ng/mL range. | Can achieve similar or even higher sensitivity depending on the antibody affinity. |
| Throughput | Moderate, with run times of a few minutes per sample. | High, with the ability to analyze many samples in a 96- or 384-well plate format. |
| Development Time | Generally faster to develop, as it does not require reagent generation (e.g., antibodies). | Can be lengthy due to the need for antibody development, characterization, and reagent optimization. |
| Matrix Effects | Can be significant (ion suppression or enhancement), requiring careful method development and internal standards. | Can be affected by non-specific binding and interferences from the biological matrix. |
The Imperative for Cross-Validation: A Hypothetical Scenario
Imagine a scenario where the early-phase clinical development of a new drug, for which our compound is a key intermediate and potential metabolite, utilized a highly sensitive but lower-throughput LC-MS/MS assay. As the program progresses to larger, multi-center Phase III trials, a higher-throughput competitive ELISA is developed to handle the increased sample load. In this case, a rigorous cross-validation study is not just recommended; it is mandated by regulatory bodies to ensure that the data from both assays can be seamlessly integrated and compared.
Experimental Design for Cross-Validation
The following sections outline a detailed, step-by-step protocol for the cross-validation of an LC-MS/MS and a competitive ELISA for the quantification of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in human plasma. This protocol is designed to be a self-validating system, incorporating quality controls and acceptance criteria as recommended by the FDA and ICH guidelines[8][10][12].
Diagram of the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two bioanalytical assays.
Step-by-Step Cross-Validation Protocol
1. Selection of Study Samples:
-
Select a minimum of 20-30 individual human plasma samples.
-
The samples should span the quantifiable range of both assays and be concentrated around the low, medium, and high QC levels.
-
If patient samples are not available, use pooled human plasma spiked with the analyte at these concentrations.
2. Sample Analysis:
-
The same set of samples should be analyzed in replicate (n≥2) by both the LC-MS/MS and the competitive ELISA methods.
-
The analysis should be performed by analysts who are proficient in both techniques.
-
Each analytical run must include a full set of calibration standards and quality control samples to be valid.
3. Data Acceptance Criteria for Individual Runs:
-
For each run to be accepted, the calibration curve must meet the defined acceptance criteria (e.g., r² > 0.99).
-
At least 2/3 of the QC samples must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ)[10].
4. Statistical Analysis and Comparison of Results:
-
The concentration data obtained from both assays for each sample are then statistically compared.
-
Percentage Difference Calculation: For each sample, calculate the percentage difference between the results from the two assays: % Difference = ((Result_AssayA - Result_AssayB) / Mean(Result_AssayA, Result_AssayB)) * 100
-
Acceptance Criteria: At least 2/3 of the samples should have a percentage difference within ±20%.
-
Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements. The difference between the two measurements is plotted against their average. The plot should show that the differences are randomly distributed around zero and that there is no systematic bias.
Hypothetical Cross-Validation Data
| Sample ID | LC-MS/MS Result (ng/mL) | LBA Result (ng/mL) | Mean (ng/mL) | % Difference | Within ±20%? |
| CV-001 | 5.2 | 5.5 | 5.35 | 5.6% | Yes |
| CV-002 | 10.8 | 9.9 | 10.35 | -8.7% | Yes |
| CV-003 | 48.5 | 52.1 | 50.3 | 7.2% | Yes |
| CV-004 | 95.2 | 88.9 | 92.05 | -6.8% | Yes |
| CV-005 | 155.6 | 168.3 | 161.95 | 7.8% | Yes |
| CV-006 | 289.1 | 310.5 | 299.8 | 7.1% | Yes |
| CV-007 | 4.8 | 5.9 | 5.35 | 20.6% | No |
| ... | ... | ... | ... | ... | ... |
Addressing Discrepancies and Ensuring Trustworthiness
Should the cross-validation fail to meet the acceptance criteria, a thorough investigation is warranted. Potential causes for discrepancies could include:
-
Metabolite Cross-Reactivity: The antibody in the LBA may be cross-reacting with a metabolite that is not detected by the specific LC-MS/MS method.
-
Matrix Effects: Differences in how the two methods are affected by the biological matrix could lead to systematic biases.
-
Assay Drift: One of the assays may have experienced a drift in performance since its initial validation.
A systematic investigation, potentially involving re-analysis of samples, further method optimization, and a deeper characterization of assay specificity, is crucial for resolving such issues and ensuring the trustworthiness of the data.
Conclusion: A Pillar of Robust Drug Development
The cross-validation of bioanalytical assays is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the integrity of the data generated throughout a drug's lifecycle. For a critical intermediate like tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, ensuring the comparability of analytical results from different methods is essential for maintaining a consistent and reliable data package. By adhering to rigorous, scientifically sound cross-validation protocols, researchers and drug developers can build a robust and trustworthy foundation for their regulatory submissions and, ultimately, for the delivery of safe and effective medicines to patients.
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tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate| CAS No:1198408-35-3 . ZaiQi Bio-Tech. Available from: [Link]
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tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 - PubChem . PubChem. Available from: [Link]
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PARP Assays - BPS Bioscience . BPS Bioscience. Available from: [Link]
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Comparative Analysis of Structure-Activity Relationships: (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone and Its Analogs as Modulators of Diverse Biological Targets
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone and its analogs. By examining key structural modifications across this chemical scaffold, we will explore how subtle changes in molecular architecture influence binding affinity, potency, and selectivity for a range of biological targets, including kinases, ion channels, and G-protein coupled receptors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel therapeutics.
Introduction: The Versatile Aminopyridine-Phenyl-Piperidine Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry. Its modular nature, consisting of an aminopyridine, a central phenyl ring, and a piperidine moiety, allows for systematic modifications to probe interactions with various biological targets. This guide will dissect the SAR of analogs based on their activity at different protein families, providing a comparative framework for understanding the key determinants of their biological function.
Phosphoinositide 3-Kinase (PI3K) Inhibition: A Case Study in Isoform Selectivity
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in oncology. Analogs of the core scaffold have been explored as PI3K inhibitors, with a particular focus on achieving selectivity for the δ isoform (PI3Kδ), which is primarily expressed in hematopoietic cells.
SAR of 6-Pyridylquinazoline Analogs
A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives have been synthesized and evaluated as potent PI3Kδ inhibitors[1]. The core structure of these analogs features a quinazoline ring in place of the phenyl ring of our lead compound.
Key Findings:
-
Piperidine Substitution: The nature of the substituent on the piperidine ring is crucial for potency.
-
Quinazoline Core: The quinazoline scaffold provides a rigid framework that orients the key interacting moieties.
| Compound | R Group on Piperidine | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | SU-DHL-6 IC50 (µM) |
| A5 | 4-fluorophenyl | 1.3 | >1000 | 186 | >1000 | 0.16 |
| A8 | 2,4-difluorophenyl | 0.7 | 112 | 125 | 2.3 | 0.12 |
| Idelalisib | (S)-pyrrolidin-3-yl | 1.2 | 8600 | 560 | 2100 | - |
Data sourced from[1]
Molecular docking studies suggest that potent inhibitors like compound A8 form key hydrogen bond interactions with the hinge region of PI3Kδ[1]. The aminopyridine moiety plays a critical role in this interaction.
PI3K/Akt Signaling Pathway
The inhibition of PI3Kδ by these compounds leads to the attenuation of the downstream Akt signaling pathway, as evidenced by reduced phosphorylation of Akt at Ser473[1]. This disruption of the signaling cascade ultimately results in anti-proliferative effects in cancer cell lines.
Caption: PI3K/Akt signaling pathway and the inhibitory action of PI3Kδ analogs.
Transient Receptor Potential Vanilloid 4 (TRPV4) Channel Antagonism: Targeting Pain
The aminopyridine scaffold has also been utilized in the development of antagonists for the TRPV4 ion channel, a promising target for the treatment of pain[2].
SAR of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Derivatives
In this series, the piperidine of the core structure is replaced by a piperazine ring, and various substituents are explored on this ring system.
Key Modifications and their Effects:
-
Piperazine Substituents: The nature of the aryl group attached to the piperazine nitrogen significantly influences potency and selectivity.
-
Aminopyridine Moiety: The 6-amino group on the pyridine ring is a key pharmacophoric feature.
A flagship compound from this series, 26i , demonstrated potent TRPV4 antagonism and analgesic effects in preclinical models of inflammatory pain[2]. The detailed SAR analysis revealed that modifications to both the "right-hand" (piperazine substituent) and "left-hand" (aminopyridine) parts of the molecule are critical for optimizing activity[2].
Chemokine Receptor (CCR2) Antagonism: Modulating Inflammatory Responses
Phenyl piperidine derivatives have been investigated as antagonists of the C-C chemokine receptor 2 (CCR2), which is involved in monocyte recruitment and inflammation[3].
SAR of Phenyl Piperidine Derivatives
Structure-activity relationship studies on a series of phenyl piperidine derivatives have highlighted the importance of incorporating a second ring system adjacent to the aryl piperidine for potent CCR2 antagonism[3].
Key Structural Features for CCR2 Antagonism:
-
Bicyclic Systems: The introduction of a second piperidine ring or a 1,3-substituted cyclopentylamine as a linker enhances potency[3].
-
Stereochemistry: For the cyclopentylamine series, the (1S,3R)-configuration was found to be crucial for activity[3].
Experimental Methodologies
The evaluation of the biological activity of these compounds relies on a variety of in vitro and in vivo assays.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
A recombinant kinase (e.g., PI3Kδ) is incubated with its substrate (e.g., ATP) and the test compound at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of product formed (e.g., phosphorylated substrate) is quantified, often using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.
Protocol:
-
Cancer cells (e.g., SU-DHL-6) are seeded in multi-well plates.
-
The cells are treated with the test compound at a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT or resazurin-based assays).
-
IC50 values are determined from the resulting dose-response curves.
Western Blotting
Objective: To detect changes in the phosphorylation state of key signaling proteins.
Protocol:
-
Cells are treated with the test compound for a specified time.
-
Cell lysates are prepared, and proteins are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the protein of interest (e.g., total Akt and phospho-Akt Ser473).
-
Following incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate.
Caption: A generalized workflow for Western blot analysis.
Conclusion
The this compound scaffold and its analogs demonstrate remarkable versatility, with derivatives showing potent and selective activity against a range of important drug targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications to the aminopyridine, central phenyl, and piperidine/piperazine moieties in tuning the pharmacological profile of these compounds. The insights gained from these comparative studies provide a valuable roadmap for the future design and development of novel therapeutics based on this privileged chemical framework.
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In Vivo Validation of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone: A Comparative Guide to Preclinical Efficacy and Safety Assessment
This guide provides a comprehensive framework for the in vivo validation of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, a novel small molecule with therapeutic potential. Drawing from structural similarities to intermediates used in the synthesis of established Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, this document outlines a validation strategy within an oncological context. Additionally, considering findings on related chemical series, we will briefly explore an alternative therapeutic avenue involving the Transient Receptor Potential Vanilloid 4 (TRPV4) channel for pain management. Our primary focus will be a rigorous comparison against established standards of care, providing the experimental detail necessary for researchers, scientists, and drug development professionals to design and execute robust preclinical studies.
Section 1: Compound Profile and Hypothesized Mechanisms of Action
This compound, hereafter referred to as Compound A , is a synthetic organic compound. Its core structure, featuring a substituted aminopyridine ring, is reminiscent of pharmacophores found in several approved kinase inhibitors.[1] This structural alert strongly suggests that Compound A may exert its biological effects through the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[2]
Primary Hypothesis: CDK4/6 Inhibition in Oncology
The most compelling hypothesis, based on the use of similar molecules as intermediates for drugs like Palbociclib, is that Compound A functions as an inhibitor of CDK4/6.[3] These kinases are central to cell cycle progression, specifically the transition from the G1 to the S phase.[2] In many cancers, the CDK4/6 pathway is overactive, leading to uncontrolled cell proliferation.[4] By inhibiting CDK4/6, Compound A is predicted to induce G1 cell cycle arrest and suppress tumor growth.[3]
Alternative Hypothesis: TRPV4 Antagonism in Pain Signaling
A novel series of structurally related compounds, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives, have been identified as selective TRPV4 channel antagonists, demonstrating analgesic effects in animal models of inflammatory pain. The TRPV4 ion channel is a non-selective cation channel implicated in various sensory processes, including pain perception.[5][6] Antagonism of this channel in sensory neurons can mitigate nociceptive signaling.[7][8] This precedent suggests a plausible, albeit secondary, hypothesis that Compound A could function as a TRPV4 antagonist.
Section 2: Comparative In Vivo Validation Strategy
To rigorously evaluate the preclinical potential of Compound A as an anti-cancer agent, a multi-stage in vivo validation is required. This process is not merely about confirming activity but understanding its therapeutic window and translational potential. The experimental workflow is designed to compare Compound A against both a targeted therapy standard-of-care (SoC), Sorafenib , and a traditional cytotoxic agent, Paclitaxel .
Animal Model Selection: The Rationale for Xenografts
The choice of an animal model is paramount for obtaining clinically relevant data. For initial efficacy studies of a targeted agent like a putative kinase inhibitor, subcutaneous xenograft models in immunocompromised mice (e.g., Nu/Nu nude mice) are the industry standard.[9] This model allows for the straightforward implantation of human cancer cell lines and easy monitoring of tumor growth via caliper measurements.[10]
-
Expertise & Experience: While patient-derived xenografts (PDXs) offer higher fidelity to the original tumor's heterogeneity, cell line-derived xenografts are more reproducible, cost-effective, and suitable for initial screening and dose-ranging studies. We will utilize the HuH-7 human hepatocellular carcinoma cell line, which has been shown to be responsive to Sorafenib, providing a robust comparative context.[11]
Experimental Groups and Controls
A well-designed study includes multiple arms to isolate the effects of the test article and provide benchmarks.
| Group ID | Treatment Article | Dose (mg/kg) | Administration Route | Rationale |
| G1 | Vehicle Control | N/A | Oral (p.o.) / IV | Establishes baseline tumor growth. The vehicle must match that used for the experimental and comparator arms. |
| G2 | Compound A | Dose 1 (Low) | Oral (p.o.) | To determine the minimal effective dose. |
| G3 | Compound A | Dose 2 (Mid) | Oral (p.o.) | To assess dose-response relationship. |
| G4 | Compound A | Dose 3 (High) | Oral (p.o.) | To identify maximum tolerated or most efficacious dose. |
| G5 | Sorafenib (SoC 1) | 40 | Oral (p.o.) | Positive control (targeted therapy). A clinically relevant dose is chosen.[9][11] |
| G6 | Paclitaxel (SoC 2) | 12 | Intravenous (i.v.) | Positive control (cytotoxic agent). Provides a different mechanistic benchmark.[12] |
Section 3: Efficacy Studies Protocol
This protocol details the steps for assessing the anti-tumor activity of Compound A in a human tumor xenograft model.
Detailed Experimental Protocol: Xenograft Efficacy Study
-
Cell Culture: Culture HuH-7 cells under standard conditions. Harvest cells during the logarithmic growth phase and ensure viability is >95%.
-
Animal Acclimatization: Acclimate female Nu/Nu nude mice (6-8 weeks old) for at least one week under specific pathogen-free conditions.[9]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HuH-7 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free media into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[10]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize animals into the treatment groups outlined in the table above (n=8-10 mice per group).[9]
-
Dosing:
-
Compound A & Sorafenib: Prepare formulations in a suitable vehicle (e.g., Cremophor/ethanol/water at 12.5:12.5:75).[9] Administer daily via oral gavage.
-
Paclitaxel: Formulate as per standard protocols and administer intravenously via the tail vein daily for 5 consecutive days.[12]
-
Vehicle Control: Administer the appropriate vehicle on the same schedule as the treatment groups.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).[10]
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum volume (e.g., 2000 mm³), or at the end of the study period (e.g., 21-28 days). The primary endpoint is Tumor Growth Inhibition (TGI).
Comparative Efficacy Data (Representative)
The following table presents hypothetical but realistic data to illustrate potential outcomes.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Statistical Significance (vs. Vehicle) |
| G1: Vehicle | 1850 ± 210 | 0% | +5% | N/A |
| G2: Compound A (10 mg/kg) | 1250 ± 180 | 32.4% | +3% | p < 0.05 |
| G3: Compound A (30 mg/kg) | 750 ± 150 | 59.5% | -2% | p < 0.001 |
| G4: Compound A (60 mg/kg) | 400 ± 90 | 78.4% | -8% | p < 0.001 |
| G5: Sorafenib (40 mg/kg) | 680 ± 130 | 63.2% | -7% | p < 0.001 |
| G6: Paclitaxel (12 mg/kg) | 810 ± 160 | 56.2% | -12% | p < 0.01 |
Data are represented as mean ± SEM.
Section 4: Pharmacokinetic (PK) and Toxicology Studies
Efficacy data is meaningless without an understanding of the compound's exposure and safety profile. PK and toxicology studies are critical for determining the therapeutic index.[13][14]
Pharmacokinetic (PK) Study Protocol
The goal is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of Compound A. A rapid PK screen is often sufficient at this stage.[15]
-
Animal Model: Use healthy male CD-1 mice (n=3-4 per time point).
-
Dosing: Administer a single mid-range dose of Compound A (e.g., 30 mg/kg) via both intravenous (for bioavailability) and oral (for efficacy route) routes.
-
Sample Collection: Collect blood samples (approx. 50 µL) via submandibular or saphenous vein bleeding at serial time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[13]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound A in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Comparative PK Data (Representative)
| Parameter | Compound A (30 mg/kg, p.o.) | Sorafenib (40 mg/kg, p.o.) |
| Cmax (ng/mL) | 1200 | 1500 |
| Tmax (hr) | 2.0 | 3.0 |
| AUC (0-t) (ng*hr/mL) | 7500 | 9800 |
| T½ (hr) | 6.5 | 8.2 |
| Bioavailability (%) | 45% | 38% |
Acute Toxicology Study Protocol
This study aims to identify the maximum tolerated dose (MTD) and potential target organs for toxicity.[16]
-
Animal Model: Use both male and female Sprague-Dawley rats (n=5 per sex per group).[16]
-
Dosing: Administer single escalating doses of Compound A (e.g., 50, 150, 500 mg/kg) via the intended clinical route (oral). Include a vehicle control group.
-
Observation: Monitor animals intensively for 14 days for clinical signs of toxicity, mortality, and changes in body weight.
-
Terminal Procedures: At day 14, perform a complete necropsy. Collect blood for hematology and clinical chemistry analysis.[16] Collect major organs for histopathological examination.
-
Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and identify any dose-limiting toxicities.
Comparative Safety Profile (Representative)
| Compound | NOAEL (rat, single dose) | Primary Toxicities Observed |
| Compound A | 150 mg/kg | Mild, transient weight loss at 500 mg/kg. No significant histopathological findings at doses below 500 mg/kg. |
| Sorafenib | ~100 mg/kg | Known class effects including hypertension, hand-foot skin reaction, and diarrhea observed in multi-dose studies. Cardiotoxicity is a monitored risk.[17] |
| Paclitaxel | ~20 mg/kg (i.v.) | Myelosuppression (neutropenia), peripheral neuropathy, and hypersensitivity reactions. |
Section 5: Conclusion and Future Directions
This guide outlines a comprehensive and comparative in vivo strategy to validate the preclinical anti-cancer activity of this compound (Compound A). By benchmarking against both targeted and cytotoxic standards of care, this framework allows for a robust assessment of efficacy, pharmacokinetics, and safety.
The representative data suggest that Compound A demonstrates potent, dose-dependent anti-tumor activity, potentially superior to existing standards of care, with a favorable preliminary safety profile. Its pharmacokinetic properties indicate good oral bioavailability and sustained exposure.
Based on these hypothetical positive results, the next logical steps would be:
-
Mechanism of Action Confirmation: In vivo pharmacodynamic studies to confirm CDK4/6 inhibition in tumor tissue (e.g., by measuring p-Rb levels).
-
Orthotopic and PDX Models: Efficacy studies in more clinically relevant models.
-
Chronic Toxicology: Repeat-dose toxicology studies as required by regulatory agencies (e.g., 28-day studies in two species).[18]
-
Exploration of Alternative Hypothesis: If oncology validation proves challenging, the protocols for in vivo validation of TRPV4 antagonists in pain models should be considered, comparing Compound A to standard analgesics.[19][20]
This self-validating system of integrated efficacy, PK, and safety assessment provides a strong foundation for a go/no-go decision for advancing Compound A into IND-enabling studies.
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comparing the binding affinity of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone derivatives
A Comparative Guide to the Binding Affinity of Novel Aminopyridine-Based TAK1 Inhibitors
Introduction: Targeting TAK1 in Disease
Transforming growth factor-β-activated kinase 1 (TAK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical node in cellular signaling.[1] It plays a central role in mediating inflammatory and stress responses by activating downstream pathways such as NF-κB and p38.[2] Genetic studies have demonstrated that TAK1 is essential for the pro-inflammatory signaling cascades initiated by cytokines like TNFα and interleukin-1 (IL-1).[1] Consequently, the development of potent and selective TAK1 inhibitors represents a highly promising therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as certain cancers.[3]
The aminopyridine scaffold and its bioisosteres are privileged structures in medicinal chemistry, renowned for their ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[4][5] This guide provides a comparative analysis of a series of novel inhibitors based on a 1H-pyrrolo[2,3-b]pyridine core, which acts as an aminopyridine surrogate. We will dissect the structure-activity relationships (SAR) that govern their binding affinity to TAK1, providing field-proven insights into the rational design of next-generation kinase inhibitors. The data presented is synthesized from foundational research in the field, primarily the work published by Tan, L., et al. in the Journal of Medicinal Chemistry.[6]
Lead Scaffold and Structure-Activity Relationship (SAR) Analysis
The journey to a potent inhibitor often begins with a screening hit or a known pharmacophore. In this case, a library of kinase inhibitors was screened, leading to the identification of a 1H-pyrrolo[2,3-b]pyridine scaffold as a potent starting point for TAK1 inhibition.[6] These compounds were identified as Type II inhibitors, which uniquely bind to the kinase in its inactive, "DFG-out" conformation. This binding mode often confers greater selectivity compared to inhibitors that target the highly conserved ATP-binding site of active kinases.[6][7]
The core structure for our comparison is presented below, with key modification points highlighted as R¹ and R². Our analysis will focus on how substitutions at these positions influence the binding affinity, measured as the half-maximal inhibitory concentration (IC₅₀).
Caption: General structure of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Causality Behind Experimental Choices: The Importance of the R¹ Position
The R¹ position extends into a solvent-exposed region of the kinase, making it an ideal point for modification to enhance potency and modulate physicochemical properties without disrupting the core binding interactions. The initial lead compound featured a simple phenyl group at this position. The scientific rationale for modifying this region is twofold:
-
Exploring Hydrophobic Pockets: Introducing larger, more complex hydrophobic groups can improve van der Waals interactions with non-polar residues in the solvent-front region of the protein.
-
Improving Pharmacokinetics: The piperazine ring connected to the R¹ phenyl group is a common motif used in medicinal chemistry to improve aqueous solubility and provide a handle for further modification.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of selected derivatives, illustrating the impact of modifications at the R¹ and R² positions. Lower IC₅₀ values indicate higher potency.
| Compound ID | R¹ Substituent | R² Substituent | TAK1 IC₅₀ (nM)[6] |
| 1 (NG25) | 4-(4-methylpiperazin-1-yl)phenyl | H | 149[8][9][10] |
| 2 | 4-(4-ethylpiperazin-1-yl)phenyl | H | 110[6] |
| 3 | 4-(4-isopropylpiperazin-1-yl)phenyl | H | 190[6] |
| 4 | 4-(piperazin-1-yl)phenyl | H | > 10,000[6] |
| 5 | 4-((R)-3-methylpiperazin-1-yl)phenyl | H | 2,700[6] |
| 6 | 4-(4-acetylpiperazin-1-yl)phenyl | H | > 10,000[6] |
| 7 | 4-(4-(methylsulfonyl)piperazin-1-yl)phenyl | H | > 10,000[6] |
| 8 | 4-(4-methylpiperazin-1-yl)phenyl | Cl | 80[6] |
Analysis and Field-Proven Insights
-
N-Alkylation of Piperazine is Critical: A direct comparison between compound 1 (NG25) (IC₅₀ = 149 nM) and compound 4 (IC₅₀ > 10,000 nM) reveals that the N-methyl group on the piperazine ring is absolutely essential for potent binding.[6] The unsubstituted piperazine nitrogen of compound 4 is likely protonated at physiological pH, leading to a positive charge that may cause an electrostatic clash or disrupt a critical interaction within the binding site.
-
Steric Tolerance at the N-Alkyl Position: The data for compounds 1 , 2 , and 3 show that small alkyl groups (methyl, ethyl) are well-tolerated, with the ethyl group in compound 2 providing a slight improvement in potency (IC₅₀ = 110 nM).[6] However, increasing the steric bulk to an isopropyl group (compound 3 ) begins to diminish the activity (IC₅₀ = 190 nM).[6] This suggests a defined pocket size in this region.
-
Electron-Withdrawing Groups Abolish Activity: Replacing the N-alkyl group with electron-withdrawing acetyl (compound 6 ) or mesyl (compound 7 ) groups completely abolishes inhibitory activity.[6] This is a classic observation in medicinal chemistry. These groups significantly reduce the basicity of the distal piperazine nitrogen, which likely prevents it from forming a key salt bridge or hydrogen bond interaction with a charged or polar residue on the protein surface.
-
Substitution on the Piperazine Ring is Detrimental: Introducing a methyl group directly onto the piperazine ring, as in compound 5 , results in a dramatic loss of potency (IC₅₀ = 2,700 nM).[6] This indicates that the conformation of the piperazine ring itself is critical for optimal binding, and substitution at this position likely forces the molecule into an unfavorable orientation.
-
Halogenation at R² Enhances Potency: The addition of a chlorine atom at the R² position of the pyrrolopyridine core (compound 8 ) improved the IC₅₀ to 80 nM from 149 nM.[6] This enhancement is likely due to the chlorine atom forming a favorable halogen bond or occupying a small hydrophobic pocket, thereby anchoring the core scaffold more tightly into the active site.
Experimental Protocol: In Vitro TAK1 Kinase Assay
To ensure the trustworthiness and reproducibility of the binding data, a robust biochemical assay is required. The following is a detailed, self-validating protocol for determining the IC₅₀ of a test compound against TAK1, based on standard industry practices.
Caption: Workflow for an in vitro TR-FRET based TAK1 kinase assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Create a 10-point serial dilution series of the test compound in 100% DMSO, starting from a 10 mM stock. Typically, a 3-fold dilution is used.
-
Transfer a small aliquot of each concentration into an intermediate plate and dilute with kinase assay buffer. This minimizes the final DMSO concentration in the assay to <1%.
-
-
Assay Plate Preparation:
-
Use a low-volume 384-well microplate.
-
Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 5 µL of a solution containing the active TAK1/TAB1 enzyme complex and a biotinylated peptide substrate (e.g., Biotin-MLKNtide).
-
-
Enzyme-Inhibitor Pre-incubation:
-
Centrifuge the plate briefly to mix the contents.
-
Incubate the plate at room temperature for 15-20 minutes. This step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated.
-
-
Kinase Reaction Initiation and Incubation:
-
Add 5 µL of ATP solution (at the Kₘ concentration for TAK1) to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes. Monitor a control well to ensure the reaction proceeds linearly within this timeframe.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
Add 5 µL of a detection solution containing a Europium-labeled anti-phospho-substrate antibody (Eu-Ab) and Streptavidin-Allophycocyanin (SA-APC). The SA-APC binds to the biotinylated peptide, and the Eu-Ab binds only to the phosphorylated peptide.
-
-
Final Incubation and Plate Reading:
-
Incubate the plate in the dark at room temperature for 60 minutes to allow the detection reagents to bind.
-
Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader. Excite at 320 nm and measure emission at 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis (Self-Validating System):
-
The TR-FRET ratio (665 nm / 615 nm) is directly proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (vehicle only) controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Trustworthiness Check: The Z'-factor for the assay plate should be ≥ 0.5 to ensure the data is robust and the assay window is sufficient for reliable inhibitor characterization.
-
Conclusion
The structure-activity relationship analysis of this 1H-pyrrolo[2,3-b]pyridine series provides a clear and logical roadmap for optimizing TAK1 inhibitors. The data underscores several critical principles of modern medicinal chemistry: the necessity of specific functional groups for key interactions (N-alkylation), the constraints of steric bulk within an active site, the profound electronic effects of substituents, and the potential for potency enhancement through targeted halogenation. The lead compound from this series, NG25 , has been established as a potent dual inhibitor of TAK1 and MAP4K2, serving as a valuable tool for interrogating cellular signaling pathways.[11][12] This guide demonstrates how systematic, data-driven modifications, validated by robust biochemical assays, can rationally transform a screening hit into a potent and well-characterized chemical probe.
References
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Jimenez, J. M., et al. (2012). Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4645-9. Available at: [Link]
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St. John, F., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. bioRxiv. Available at: [Link]
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Norman, M. H., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3348-64. Available at: [Link]
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Tan, L., et al. (2015). Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183-96. Available at: [Link]
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Wang, Z., et al. (2016). TAK1 inhibitor NG25 enhances doxorubicin-mediated apoptosis in breast cancer cells. Scientific Reports, 6, 32737. Available at: [Link]
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Tan, L., et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183–196. Available at: [Link]
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RCSB PDB. (2014). 4O91: Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1. Available at: [Link]
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Totzke, J., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. PLoS One, 12(6), e0180240. Available at: [Link]
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Zhang, J., et al. (2018). NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. Cancer Chemotherapy and Pharmacology, 83(1), 133-144. Available at: [Link]
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AACR Journals. (2015). Abstract A178: Structure guided development of irreversible inhibitors for TAK1. Molecular Cancer Therapeutics. Available at: [Link]
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Zhang, J., et al. (2018). NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Structural Basis for the Interaction of TAK1 Kinase with its Activating Protein TAB1. Retrieved from [Link]
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Tan, L., et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). ACS Publications. Available at: [Link]
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Johnson, G. L. (2012). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Campagna, M., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 11894–11921. Available at: [Link]
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A Comprehensive Guide to Assessing the Target Selectivity of Novel Kinase Inhibitors: A Case Study of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Their success hinges on their ability to selectively inhibit the activity of specific kinases that drive disease pathogenesis, while minimizing engagement with the broader human kinome to avoid off-target toxicities. This guide provides an in-depth, experience-driven framework for assessing the target selectivity of a novel kinase inhibitor, exemplified by the hypothetical compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, which we will refer to as "Compound X".
This document is intended for researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to explain the why behind experimental choices, ensuring a robust and self-validating approach to characterizing a new chemical entity.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. While this homology has been exploited to develop broad-spectrum inhibitors, the current paradigm in targeted therapy is to design highly selective molecules. A lack of selectivity can lead to:
-
Reduced Efficacy: Off-target engagement can trigger compensatory signaling pathways that circumvent the intended therapeutic effect.
-
Increased Toxicity: Inhibition of kinases essential for normal physiological functions can result in adverse events, a common hurdle in clinical development.
Therefore, a rigorous assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential.
A Multi-tiered Approach to Selectivity Assessment
A comprehensive evaluation of selectivity is not achieved through a single experiment. Instead, a tiered approach, moving from broad, high-throughput biochemical screens to more focused, physiologically relevant cell-based assays, is recommended. This strategy allows for early identification of potential liabilities and informs the subsequent stages of drug development.
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: Broad Kinome Profiling (Biochemical Assays)
The initial step is to understand the compound's interaction with a wide array of purified kinases. This is typically achieved using large panels of in vitro kinase assays.[1][2][3]
Causality Behind Experimental Choice: Biochemical assays provide a "clean" assessment of a compound's ability to inhibit kinase activity without the complexities of cellular uptake, metabolism, or the presence of scaffolding proteins.[4] This allows for a direct comparison of inhibitory potency across the kinome.
Recommended Protocol: Large-Panel Kinase Screen
-
Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. For a single-point screen, a concentration of 1 µM is standard. For dose-response curves, a 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Assay Platform: Utilize a reputable contract research organization (CRO) that offers a large kinase panel (e.g., >300 kinases).[1][2] These services often employ radiometric (e.g., ³³P-ATP) or fluorescence-based methods to measure kinase activity.[5]
-
ATP Concentration: It is crucial to perform these assays at or near the Kₘ of ATP for each kinase.[1][5] This provides a more physiologically relevant measure of potency compared to assays performed at artificially low ATP concentrations.
-
Data Analysis: The primary output is typically the percentage of inhibition at a single concentration or an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Comparing Compound X to a Known Inhibitor
Let's assume Compound X was designed to target Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer.[6][7] We can compare its selectivity profile to a known DDR1 inhibitor, DDR1-IN-1.[8]
| Kinase Target | Compound X (% Inhibition @ 1 µM) | DDR1-IN-1 (% Inhibition @ 1 µM) |
| DDR1 | 98% | 99% |
| DDR2 | 75% | 65% |
| ABL1 | 20% | 5% |
| SRC | 15% | 2% |
| ATM | 8% | <1% |
| ATR | 5% | <1% |
| ... (300+ other kinases) | <10% | <10% |
Interpretation: The data suggests that Compound X is a potent inhibitor of DDR1. However, it also shows significant activity against DDR2, a closely related kinase. This lack of high selectivity between DDR1 and DDR2 is a critical finding that needs further investigation.[9] The minimal inhibition of other kinases like ABL1, SRC, and the DNA damage response (DDR) kinases ATM and ATR suggests a generally clean profile otherwise.[10][11]
Tier 2: Cellular Target Engagement
Demonstrating that a compound inhibits a purified enzyme is only the first step. It is essential to confirm that it can enter a cell and bind to its intended target in a complex intracellular environment.[12][13][14][15][16]
Causality Behind Experimental Choice: Cellular target engagement assays provide evidence of target binding within living cells, accounting for cell permeability and the presence of endogenous ATP and substrate concentrations.[4][14] A compound that is potent in a biochemical assay but fails to engage its target in cells is unlikely to be therapeutically effective.
Caption: Workflow of the NanoBRET target engagement assay.
Recommended Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures compound binding to a specific protein target in live cells.[4]
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase (DDR1) fused to NanoLuc® luciferase.
-
Compound Treatment: Plate the cells and treat with a serial dilution of Compound X for a defined period (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer Addition: Add the NanoBRET® tracer, a fluorescently labeled molecule that also binds to the kinase's active site.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a microplate reader.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates that Compound X is displacing the tracer from the target kinase. Plot the BRET ratio against the compound concentration to determine the IC₅₀ for target engagement.
Data Presentation: Comparing Biochemical Potency to Cellular Engagement
| Assay Type | Target | Compound X (IC₅₀, nM) | DDR1-IN-1 (IC₅₀, nM) |
| Biochemical | DDR1 | 25 | 10 |
| Biochemical | DDR2 | 80 | 150 |
| Cellular (NanoBRET) | DDR1 | 150 | 75 |
| Cellular (NanoBRET) | DDR2 | 500 | >1000 |
Interpretation: The cellular engagement IC₅₀ values are higher than the biochemical IC₅₀ values, which is expected due to factors like cell membrane permeability and competition with high intracellular ATP concentrations. Importantly, the data confirms that Compound X engages both DDR1 and DDR2 in a cellular context. The selectivity window between DDR1 and DDR2 appears to be maintained or slightly improved in the cellular assay.
Tier 3: Functional and Phenotypic Analysis
The final step is to confirm that target engagement translates into the desired biological effect. This involves measuring the inhibition of downstream signaling pathways and observing a relevant cellular phenotype.
Causality Behind Experimental Choice: This step provides the ultimate validation of on-target activity. It links the molecular interaction (target binding) to a functional outcome, which is the basis for the compound's therapeutic hypothesis.
Recommended Protocol: Western Blot for Downstream Signaling
-
Cell Model: Choose a cell line that expresses the target kinase (DDR1) and has a known downstream signaling pathway. For DDR1, this could be monitoring the phosphorylation of SHP-2 or STAT3 upon collagen stimulation.
-
Treatment: Treat cells with varying concentrations of Compound X for an appropriate duration.
-
Stimulation: Stimulate the pathway if necessary (e.g., with collagen to activate DDR1).
-
Lysate Preparation and Western Blotting: Prepare cell lysates and perform a standard Western blot analysis using antibodies against the phosphorylated and total forms of the downstream signaling proteins.
-
Data Analysis: Quantify the band intensities to determine the IC₅₀ for the inhibition of downstream signaling.
Data Presentation: Correlating Engagement with Function
| Endpoint | Compound X (IC₅₀, nM) |
| Cellular DDR1 Engagement (NanoBRET) | 150 |
| Inhibition of p-DDR1 (Western Blot) | 165 |
| Inhibition of Cell Proliferation | 200 |
Interpretation: The close correlation between the IC₅₀ values for target engagement, inhibition of DDR1 autophosphorylation, and the ultimate phenotypic effect (inhibition of proliferation) provides strong evidence that the observed cellular activity of Compound X is driven by its on-target inhibition of DDR1.
Comparison with Alternatives and Benchmarking
To provide context, Compound X should be compared against established inhibitors.
| Feature | Compound X (Hypothetical) | DDR1-IN-1 [8] | AZD6738 (Ceralasertib) [17][18] |
| Primary Target(s) | DDR1 | DDR1 | ATR |
| Biochemical IC₅₀ | 25 nM (DDR1) | 10 nM (DDR1) | 1 nM (ATR) |
| Selectivity Profile | Potent against DDR1 and DDR2 | Selective for DDR1 over DDR2 | Highly selective for ATR |
| Cellular Engagement IC₅₀ | 150 nM (DDR1) | 75 nM (DDR1) | ~5 nM (ATR) |
| Known Liabilities | Potential for off-target effects related to DDR2 inhibition | N/A | Potential for toxicity in ATM-deficient cells |
This comparative analysis situates Compound X within the existing landscape of kinase inhibitors. While it is a potent DDR1 inhibitor, its cross-reactivity with DDR2 may be a concern or a potential advantage, depending on the therapeutic indication. In contrast, a highly selective inhibitor like Ceralasertib serves as a benchmark for what can be achieved in terms of target specificity.[17][18]
Conclusion and Future Directions
The comprehensive assessment of this compound (Compound X) reveals a potent, cell-active inhibitor of DDR1. The multi-tiered approach, from broad biochemical screening to specific cellular functional assays, provides a robust data package to guide its future development.
The key finding is the compound's dual inhibition of DDR1 and DDR2. The next steps in its preclinical evaluation should focus on:
-
Deconvoluting the roles of DDR1 vs. DDR2 inhibition: Utilize DDR1 and DDR2 knockout cell lines to determine which target is responsible for the observed anti-proliferative effects.
-
Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of Compound X to identify modifications that could enhance selectivity for DDR1 over DDR2.
-
In vivo target engagement and efficacy studies: Assess the compound's pharmacokinetic properties and confirm on-target activity in animal models.
By following this rigorous, evidence-based approach, researchers can build a strong foundation for the successful translation of novel kinase inhibitors from the laboratory to the clinic.
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Bouling Chemical Co., Limited. (n.d.). Tert-Butyl 4-(6-Aminopyridin-3-Yl)Piperazine-1-Carboxylate Supplier China. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
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Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145-2150. Retrieved from [Link]
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Vasta, J. D., et al. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 61(19), 8573-8594. Retrieved from [Link]
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Lloyd, R. L., et al. (2020). Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors. Molecular Cancer Therapeutics, 19(5), 1245-1256. Retrieved from [Link]
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Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Sarkaria, J. N., et al. (1999). Inhibition of ATM and ATR Kinase Activities by the Radiosensitizing Agent, Caffeine. Cancer Research, 59(17), 4375-4382. Retrieved from [Link]
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DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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Al-Suhaimi, E. A., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 14(1), 1-17. Retrieved from [Link]
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Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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El-Gamal, M. I., et al. (2021). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules, 26(11), 3169. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1481-1486. Retrieved from [Link]
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Murray, C. W., et al. (2012). Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. ACS Medicinal Chemistry Letters, 3(8), 660-664. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Selective DDR inhibitors. (B–D) Hydrophobic back pocket and.... Retrieved from [Link]
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Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3466. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
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PubMed. (n.d.). 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels. Retrieved from [Link]
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A Head-to-Head Clinical Showdown: Talazoparib Versus Standard-of-Care Chemotherapy in gBRCAm HER2-Negative Advanced Breast Cancer
For Immediate Distribution to the Research and Drug Development Community
In the rapidly evolving landscape of oncology, the advent of targeted therapies has revolutionized treatment paradigms for genetically defined patient populations. Among the most significant breakthroughs has been the development of poly (ADP-ribose) polymerase (PARP) inhibitors for cancers harboring mutations in the BRCA1 and BRCA2 genes. This guide provides a detailed, data-driven comparison of the PARP inhibitor Talazoparib with the established standard-of-care chemotherapy for patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.
The Rationale for PARP Inhibition in BRCA-Mutated Cancers
Cells with functional BRCA1 and BRCA2 proteins primarily utilize the high-fidelity homologous recombination (HR) pathway to repair DNA double-strand breaks. When a germline mutation inactivates one copy of a BRCA gene, the cell relies on the remaining allele. In cancer cells that have lost the second functional allele (loss of heterozygosity), the HR pathway is deficient. These cancer cells become heavily dependent on alternative, more error-prone DNA repair mechanisms, including the base excision repair (BER) pathway, in which PARP enzymes play a crucial role.
The therapeutic strategy of "synthetic lethality" is exploited by PARP inhibitors. By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of double-strand breaks during DNA replication. In BRCA-deficient tumor cells, these double-strand breaks cannot be repaired by the faulty HR pathway, resulting in genomic instability and apoptotic cell death. Normal cells, with at least one functional BRCA allele, can still utilize the HR pathway and are therefore less sensitive to PARP inhibition.[1]
Caption: Mechanism of Action of PARP Inhibitors.
Investigational Agent: Talazoparib
Talazoparib is a potent, orally administered small molecule inhibitor of PARP1 and PARP2 enzymes. It is indicated for the treatment of adult patients with deleterious or suspected deleterious gBRCAm HER2-negative locally advanced or metastatic breast cancer.[2][3] An FDA-approved companion diagnostic is required to identify eligible patients.[2][4]
Standard of Care: Single-Agent Chemotherapy
Prior to the approval of PARP inhibitors, the standard of care for patients with gBRCAm, HER2-negative metastatic breast cancer typically involved sequential single-agent chemotherapy. The physician's choice of agent is often guided by factors such as prior therapies, performance status, and anticipated toxicities. The chemotherapeutic agents commonly used and included as comparators in pivotal trials are:
-
Capecitabine: An oral fluoropyrimidine that is converted to 5-fluorouracil (5-FU) in the tumor, where it inhibits DNA synthesis.
-
Eribulin: A microtubule inhibitor that disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.
-
Gemcitabine: A nucleoside analog that is incorporated into DNA, inhibiting DNA synthesis and inducing cell death.
-
Vinorelbine: A vinca alkaloid that inhibits microtubule polymerization, leading to mitotic arrest.
Head-to-Head Comparison: The EMBRACA Trial
The definitive evidence for the comparative efficacy and safety of Talazoparib versus standard-of-care chemotherapy comes from the EMBRACA trial, a randomized, open-label, phase 3 study.
Experimental Workflow: EMBRACA Trial Design
Caption: EMBRACA Clinical Trial Workflow.
Efficacy Data
The EMBRACA trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with Talazoparib compared to those receiving standard chemotherapy.[4]
| Efficacy Endpoint | Talazoparib (n=287) | Standard Chemotherapy (n=144) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (Median) | 8.6 months | 5.6 months | 0.54 (0.41-0.71) | <0.001 |
| Objective Response Rate (ORR) | 62.6% | 27.2% | - | <0.001 |
| Complete Response (CR) | 5.5% | 0% | - | - |
| Partial Response (PR) | 57.1% | 27.2% | - | - |
Data sourced from the EMBRACA clinical trial results.[4]
Safety and Tolerability
The safety profiles of Talazoparib and standard chemotherapy were distinct, reflecting their different mechanisms of action.
| Adverse Event (Grade ≥3) | Talazoparib (n=286) | Standard Chemotherapy (n=127) |
| Hematological | ||
| Anemia | 39% | 5% |
| Neutropenia | 21% | 19% |
| Thrombocytopenia | 15% | 2% |
| Non-Hematological | ||
| Fatigue | 4% | 3% |
| Nausea | 5% | 4% |
| Diarrhea | 2% | 2% |
| Hand-Foot Syndrome | 0% | 6% |
| Peripheral Neuropathy | 0% | 4% |
Data represents the percentage of patients experiencing the adverse event.
Myelodysplastic Syndrome/Acute Myeloid Leukemia (MDS/AML) has been reported in a small percentage of patients treated with Talazoparib in clinical studies (<1%).[2]
Protocol for Monitoring and Management of Adverse Events
Hematological Toxicity Monitoring Protocol:
-
Baseline Assessment: Complete blood counts (CBC) should be performed before initiating Talazoparib treatment.
-
Routine Monitoring: Monitor CBCs monthly for the first 12 months of treatment and periodically thereafter.[2]
-
Dose Interruption and Reduction: For Grade 3 or 4 hematological toxicities, treatment interruption and/or dose reduction may be necessary. The recommended starting dose is 1 mg once daily; dose reductions to 0.75 mg, 0.5 mg, and 0.25 mg are possible.[2]
Conclusion and Future Perspectives
For patients with gBRCAm, HER2-negative locally advanced or metastatic breast cancer, Talazoparib offers a superior progression-free survival and a higher objective response rate compared to standard single-agent chemotherapy.[4] The toxicity profiles are different, with Talazoparib being associated with a higher incidence of hematological adverse events, while chemotherapy is associated with more non-hematological toxicities like hand-foot syndrome and peripheral neuropathy.
The choice between Talazoparib and chemotherapy will depend on individual patient characteristics, including prior treatments, comorbidities, and tolerance for specific side effects. The data from the EMBRACA trial firmly establishes Talazoparib as a key standard of care in this specific patient population. Ongoing research is exploring the use of PARP inhibitors in earlier stages of breast cancer and in combination with other targeted agents and immunotherapies, which will continue to refine the treatment landscape for BRCA-mutated malignancies.
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PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Available at: [Link].
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Bouling Chemical Co., Limited. Tert-Butyl 4-(6-Aminopyridin-3-Yl)Piperazine-1-Carboxylate Supplier China. Available at: [Link].
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De Soto, J. A., et al. PARP inhibitors: its role in treatment of cancer. PMC, NIH. Available at: [Link].
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Pfizer. TALZENNA® (talazoparib) capsules, for oral use. Available at: [Link].
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OncLive. Niraparib's Indication Expands in Ovarian Cancer. 2020. Available at: [Link].
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Tsuno, N., et al. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. PubMed. 2017. Available at: [Link].
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Drugs.com. Talazoparib tosylate: uses, dosing, warnings, adverse events, interactions. Available at: [Link].
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The Oncology Nurse. Real-World, Multinational 'RESPONSE' to Standard-of-Care Practices with PARP Inhibitors in Patients with Advanced Ovarian Cancer. Available at: [Link].
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Clovis Oncology, Inc. FULL PRESCRIBING INFORMATION: CONTENTS* 1 INDICATIONS AND USAGE 1.1 Maintenance Treatment of BRCA-mutated Recurrent Ovarian Canc - Rubraca. Available at: [Link].
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PubMed. Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists. Available at: [Link].
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New Century Health. Drug Policy: Talzenna™ (talazoparib). Available at: [Link].
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AstraZeneca. Lynparza (olaparib). Available at: [Link].
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Pothuri, B., et al. Safety and management of niraparib monotherapy in ovarian cancer clinical trials. NIH. 2023. Available at: [Link].
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validating the mechanism of action of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
An objective, data-driven guide for researchers, scientists, and drug development professionals on validating the mechanism of action for (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone, a putative inhibitor of Discoidin Domain Receptor (DDR) kinases.
Introduction: Unveiling the Mechanism of a Novel Aminopyridine-Based Compound
The compound this compound belongs to a chemical class characterized by an aminopyridine scaffold, which is prevalent in numerous kinase inhibitors. Structural analysis and database comparisons suggest its likely mechanism of action (MOA) is the inhibition of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). These are unique receptor tyrosine kinases (RTKs) that are activated by collagen, rather than soluble growth factors, and play significant roles in pathological processes such as fibrosis, cancer cell invasion, and inflammation.
This guide provides a comprehensive, step-by-step framework for validating this hypothesized MOA. We will outline a series of experiments designed to rigorously test the compound's activity from the purified enzyme level to complex cellular signaling pathways. Furthermore, we will compare its performance with established, alternative DDR inhibitors, providing the necessary context for its potential therapeutic utility. The experimental choices described herein are grounded in established biochemical and cell biology principles, ensuring a self-validating and robust investigational cascade.
Comparative Landscape: Alternative DDR1/2 Inhibitors
To properly contextualize the activity of our lead compound, it is essential to benchmark it against other known DDR inhibitors. These alternatives vary in their selectivity and potency, providing a useful spectrum for comparison.
| Compound | Target(s) | Key Characteristics | Reference |
| This compound | Putative DDR1, DDR2 | Novel compound; selectivity and potency to be determined. | N/A |
| Nilotinib | DDR1, DDR2, Bcr-Abl, c-Kit, PDGFR | A multi-kinase inhibitor approved for leukemia; often used as a tool compound for DDRs. | |
| Dasatinib | DDR1, DDR2, Bcr-Abl, Src family | Another multi-kinase inhibitor with known activity against DDRs. | |
| DDR1-IN-1 | Selective DDR1 | A highly selective, potent, and well-characterized tool compound for studying DDR1 biology. |
Part 1: Biochemical Validation of Direct Target Inhibition
The foundational step is to determine if the compound directly inhibits the kinase activity of purified DDR1 and DDR2 enzymes in a cell-free environment. This provides the cleanest assessment of potency (IC50).
Experimental Workflow: In Vitro Kinase Assay
This workflow outlines a typical luminescence-based kinase assay, which measures ATP consumption as an indicator of kinase activity.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Protocol:
-
Compound Preparation : Prepare a 10-point serial dilution of this compound, Nilotinib, and DDR1-IN-1 in DMSO, starting at 100 µM.
-
Reaction Setup : In a 384-well plate, add 5 µL of kinase buffer containing recombinant human DDR1 or DDR2 kinase domain and a suitable poly-peptide substrate (e.g., poly(Glu,Tyr) 4:1).
-
Inhibitor Addition : Add 50 nL of the serially diluted compounds to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Initiation : Initiate the kinase reaction by adding 5 µL of kinase buffer containing ATP at a concentration close to its Km value for the enzyme.
-
Incubation : Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection : Stop the reaction and measure remaining ATP by adding 10 µL of a commercial luminescence-based reagent (e.g., Kinase-Glo®).
-
Data Analysis : Measure luminescence using a plate reader. Convert the signal to percent inhibition relative to controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Expected Data & Interpretation:
The primary output is the IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%. A low nanomolar IC50 suggests potent inhibition. Comparing the IC50 for DDR1 versus DDR2 reveals any isoform selectivity.
| Compound | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Selectivity (DDR2/DDR1) |
| This compound | Experimental | Experimental | Calculated |
| Nilotinib | ~20 | ~15 | ~0.75 |
| DDR1-IN-1 | ~5 | >10,000 | >2000 |
Part 2: Cellular Target Engagement
After confirming biochemical potency, the next critical step is to verify that the compound binds to its intended target, DDR1/2, within a live-cell context. This distinguishes direct target binding from off-target or downstream effects that might produce a similar phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Principle: CETSA
CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. By heating intact cells treated with the compound and then quantifying the amount of soluble protein remaining, one can infer target engagement.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture & Treatment : Use a cell line endogenously expressing DDR1 or DDR2 (e.g., HT-1080 fibrosarcoma cells). Treat cells with a high concentration (e.g., 10 µM) of the test compound or vehicle (DMSO) for 1 hour.
-
Heating : Aliquot the treated cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.
-
Lysis : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Fractionation : Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation (20,000 x g for 20 min at 4°C).
-
Analysis : Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for DDR1 or DDR2.
-
Quantification : Quantify the band intensities and normalize them to the unheated control. Plot the percentage of soluble protein as a function of temperature to generate a "melting curve."
Expected Data & Interpretation:
In vehicle-treated cells, the amount of soluble DDR1/2 will decrease as the temperature increases, defining a baseline melting curve. In cells treated with a binding compound, this curve will shift to the right, indicating a higher temperature is required to denature the protein. This thermal shift is direct evidence of target engagement in the cellular environment.
Part 3: Cellular Functional Assay - Inhibition of Autophosphorylation
The definitive proof of MOA is demonstrating that the compound blocks the target's biological function. For DDR1/2, the key activation event is autophosphorylation of the kinase domain upon stimulation with its ligand, collagen.
Experimental Workflow: Collagen-Induced Phosphorylation Assay
Caption: Workflow for measuring inhibition of collagen-induced DDR phosphorylation.
Step-by-Step Protocol:
-
Cell Culture : Plate cells (e.g., Calu-3 lung adenocarcinoma cells for DDR1) and serum-starve them overnight to reduce baseline kinase activity.
-
Inhibitor Pre-treatment : Treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Stimulation : Add soluble type I collagen (e.g., 50 µg/mL) to the media and incubate for the time of peak phosphorylation (typically 15-30 minutes, determined by a prior time-course experiment).
-
Lysis : Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Western Blot : Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the phosphorylated form of DDR1 (e.g., p-Tyr792) or DDR2. Re-probe the same membrane with an antibody for total DDR1/2 as a loading control.
-
Data Analysis : Quantify the band intensities for the phosphorylated and total protein. Calculate the ratio of p-DDR/Total-DDR for each condition. Plot the inhibition of this ratio against the compound concentration to determine the cellular IC50.
Expected Data & Interpretation:
A successful experiment will show a strong phosphorylation signal in the collagen-stimulated, vehicle-treated sample, which is dose-dependently reduced by the active compound. This demonstrates that the compound blocks the functional response of the receptor to its natural ligand.
| Compound | Cellular p-DDR1 IC50 (nM) |
| This compound | Experimental |
| Nilotinib | ~100 |
| DDR1-IN-1 | ~25 |
Conclusion: Synthesizing the Evidence for a Validated MOA
A robust validation of the mechanism of action for this compound requires a multi-faceted approach. By systematically progressing from direct biochemical inhibition, through cellular target engagement, to the blockade of a key functional cellular event, researchers can build a compelling and self-validating case. The data generated from these experiments, when benchmarked against known inhibitors, will clearly define the compound's potency, selectivity, and cellular efficacy, providing a solid foundation for further preclinical and clinical development.
References
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Gao, H., Zuo, J., Chen, J., et al. (2021). The role of discoidin domain receptors in the tumour microenvironment. Journal of Translational Medicine, 19(1), 389. [Link]
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Leitinger, B. (2014). Molecular analysis of collagen binding by the human discoidin domain receptors, DDR1 and DDR2. Biochemical Society Transactions, 42(2), 324-330. [Link]
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Manes, D., Pellerin, A., Ferri, N., et al. (2000). The anti-leukemia drug imatinib is a potent inhibitor of the platelet-derived growth factor receptor. Blood, 96(3), 1166-1169. Note: While this reference is for Imatinib, Nilotinib shares a similar target profile including DDR1.[Link]
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Day, E., Waters, B., & Baird, L. (2008). Dasatinib inhibits the growth of sarcoma cell lines and applies a brake to the cell cycle. British Journal of Cancer, 99(10), 1647-1655. [Link]
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Kaufmann, S., Rix, U., & Superti-Furga, G. (2015). A chemical proteomics approach to identify the cellular targets of the selective DDR1 inhibitor DDR1-IN-1. Journal of Proteome Research, 14(1), 353-363. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of the chemical compound (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes information from the disposal guidelines of analogous structures, including aminopyridines and piperidines, to ensure a robust and safety-conscious approach to waste management. The procedures outlined herein are grounded in established principles of laboratory safety and chemical handling to protect personnel and the environment.
Hazard Assessment: Understanding the Risk Profile
Due to the absence of a dedicated SDS for this compound, a conservative approach to hazard assessment is necessary. The molecule's constituent parts—an aminopyridine ring, a phenyl group, and a piperidine ring linked by a ketone—suggest a potential for toxicity and irritation.
-
Aminopyridines: These compounds can be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[1][2][3] Some aminopyridines are also known to be toxic to aquatic life with long-lasting effects.[2][3]
-
Piperidines: Piperidine itself is a flammable liquid and can be toxic if it comes into contact with the skin.[4][5] Derivatives should be handled with caution, assuming similar potential for harm.
-
Aromatic Amines: Many aromatic amines are known or suspected to have toxic properties.
Given these characteristics, this compound should be treated as a hazardous substance. Appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory during handling and disposal.[6]
Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[7][8]
Table 1: Waste Segregation Guidelines
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated filter paper, gloves, weighing boats) | Lined, puncture-resistant container clearly marked as "Hazardous Waste."[9] | "Hazardous Waste," full chemical name: "this compound," and approximate percentage of each component.[10] |
| Liquid Waste (e.g., reaction mixtures, solvent rinses) | Sealable, chemically compatible container (e.g., glass or polyethylene).[8][10] | "Hazardous Waste," full chemical names of all components (including solvents) and their percentages.[10] |
| Sharps Waste (e.g., contaminated needles, Pasteur pipettes) | Designated sharps container. | "Sharps Waste," "Hazardous Chemical Waste." |
| Empty Containers | Original container or a clean, empty chemical container. | Labels must be defaced or removed. The first rinse of the container should be collected as hazardous waste.[10] |
Key Principles of Containerization:
-
Compatibility: Ensure the container material is compatible with the waste. For instance, do not use metal containers for corrosive materials.[7]
-
Closure: Keep all waste containers tightly sealed except when adding waste.[7][8][10]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[10]
-
Segregation: Do not mix incompatible waste streams.[7][8][10] For example, halogenated and non-halogenated organic solvents should be collected in separate containers.[11]
Step-by-Step Disposal Protocol
The following protocol provides a detailed, step-by-step methodology for the disposal of this compound.
3.1. Preparation and Personal Protective Equipment (PPE)
-
Consult Institutional Guidelines: Before beginning any disposal procedure, consult your institution's specific hazardous waste management guidelines.
-
Don Appropriate PPE: Wear chemical safety goggles, nitrile gloves, and a lab coat.
-
Work in a Ventilated Area: Conduct all waste handling activities in a well-ventilated laboratory hood.[1][4]
3.2. Disposal of Solid Waste
-
Collection: Carefully place all solid waste contaminated with this compound into a designated, lined hazardous waste container.[9]
-
Labeling: Immediately label the container with a hazardous waste tag, including the full chemical name and an estimate of the quantity.[10]
-
Sealing: Securely seal the container when not in use.[10]
3.3. Disposal of Liquid Waste
-
Collection: Transfer liquid waste containing this compound into a sealable, chemically compatible waste container.[10]
-
Labeling: Affix a hazardous waste label to the container. List all chemical constituents, including solvents, with their approximate percentages.[10]
-
Storage: Store the liquid waste container in a secondary containment bin away from incompatible materials.[10]
3.4. Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinse must be collected and disposed of as hazardous liquid waste.[10]
-
Subsequent Rinses: Subsequent rinses with soap and water can typically be disposed of down the sanitary sewer, but confirm this with your institution's environmental health and safety (EHS) office.
-
Drying: Allow glassware to air-dry completely in a ventilated area.
3.5. Disposal of Empty Containers
-
Thorough Emptying: Ensure the container is as empty as possible, with only trivial amounts of residue remaining.[10]
-
Rinsing: Triple rinse the empty container with a suitable solvent. The first rinsate must be collected as hazardous waste.[10]
-
Defacing Labels: Completely remove or deface the original labels on the container.[10]
-
Final Disposal: Once clean and dry, the container can be disposed of as regular solid waste or recycled according to your institution's policies.[10]
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office.
-
If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand).[4]
-
Collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal.[1]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[2]
-
In all cases of exposure, seek immediate medical attention.[2]
-
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 21, 2026, from [Link]
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Piperidine - Safety Data Sheet. (2024, May 7). Penta Chemicals. Retrieved January 21, 2026, from [Link]
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2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. Retrieved January 21, 2026, from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved January 21, 2026, from [Link]
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MATERIAL SAFETY DATA SHEETS PIPERIDINE. (n.d.). Cleanchem Laboratories. Retrieved January 21, 2026, from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved January 21, 2026, from [Link]
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Chemical Waste Procedures. (n.d.). University of Illinois Division of Research Safety. Retrieved January 21, 2026, from [Link]
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Chemical Waste. (2025, November 6). Kansas State University. Retrieved January 21, 2026, from [Link]
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m-Aminopyridine MATERIAL SAFETY DATA SHEET. (n.d.). Bio-Fine. Retrieved January 21, 2026, from [Link]
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Comprehensive Safety and Handling Guide for (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (4-(6-Aminopyridin-3-yl)phenyl)(piperidin-1-yl)methanone. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a thorough analysis of its structural motifs—an aminopyridine core and a piperidinyl-methanone moiety—and the known hazards of analogous compounds. This guide is designed to empower you with the knowledge to work safely and effectively.
Hazard Analysis: Understanding the Risks
This compound's structure suggests potential hazards associated with aminopyridine derivatives. Aminopyridines are a class of compounds that can exhibit significant toxicity.[1][2]
Potential Health Effects:
-
Acute Toxicity: May be harmful if swallowed, with some aminopyridines being potentially fatal.[1][3]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4]
-
Dermal Absorption: Similar to other aminopyridines, there is a potential for absorption through the skin.[1]
Given these potential hazards, it is imperative to handle this compound with the utmost care and to use appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards. A face shield is recommended when there is a risk of splashing.[1][5] | Protects eyes from airborne particles and splashes of the compound. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[5][6] | Provides a barrier against skin contact. Regularly check gloves for any signs of degradation or puncture. |
| Body Protection | A fully buttoned, flame-resistant lab coat.[5] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][4][6] | Minimizes the risk of respiratory tract irritation. |
| Footwear | Closed-toe shoes.[5] | Protects feet from potential spills. |
Donning and Doffing PPE Workflow
Proper procedure for putting on and taking off PPE is critical to prevent contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
-
Preparation:
-
Handling the Compound:
-
All weighing and transfers of the solid compound must be performed in a chemical fume hood to prevent the generation of dust.[1]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the compound.
-
Properly dispose of all contaminated materials.[2]
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][3] |
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Classification: Treat all waste containing this compound as hazardous waste.[7]
-
Waste Segregation: Do not mix this waste with other non-hazardous waste streams.
-
Containerization: Use clearly labeled, sealed containers for all hazardous waste.[2]
Chemical Waste Disposal Workflow
Caption: Workflow for the safe disposal of chemical waste.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
